molecular formula C32H31F5N2O6 B613495 Fmoc-d-lys(boc)-opfp CAS No. 133083-36-0

Fmoc-d-lys(boc)-opfp

Cat. No.: B613495
CAS No.: 133083-36-0
M. Wt: 634.6
InChI Key: HLNVSYQQDWNJRI-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-d-lys(boc)-opfp, also known as this compound, is a useful research compound. Its molecular formula is C32H31F5N2O6 and its molecular weight is 634.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31F5N2O6/c1-32(2,3)45-30(41)38-15-9-8-14-22(29(40)44-28-26(36)24(34)23(33)25(35)27(28)37)39-31(42)43-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,38,41)(H,39,42)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNVSYQQDWNJRI-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31F5N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692814
Record name Pentafluorophenyl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133083-36-0
Record name Pentafluorophenyl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Lys(Boc)-OPfp for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-D-Lys(Boc)-OPfp, a critical building block in modern peptide synthesis. It details its chemical properties, primary applications in research, and step-by-step experimental protocols for its synthesis and use. Quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams.

Core Concepts: Understanding this compound

This compound, or Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butyloxycarbonyl)-D-lysine pentafluorophenyl ester, is a cornerstone reagent in solid-phase peptide synthesis (SPPS). Its structure is meticulously designed for the controlled and efficient incorporation of a D-lysine residue into a growing peptide chain.

The key features of this compound are:

  • D-Lysine Backbone: The use of the D-enantiomer of lysine is crucial for developing peptides with enhanced stability against enzymatic degradation, a desirable trait for therapeutic peptide candidates.

  • Orthogonal Protection: The α-amino group is protected by the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, while the ε-amino group of the lysine side chain is protected by the acid-labile Boc (tert-butyloxycarbonyl) group. This orthogonal protection scheme allows for the selective removal of the Fmoc group to enable peptide chain elongation without affecting the Boc group, which is typically removed during the final cleavage from the solid support.

  • Activated Carboxyl Group: The carboxyl group is activated as a pentafluorophenyl (OPfp) ester. The highly electron-withdrawing nature of the pentafluorophenyl ring makes it an excellent leaving group, facilitating rapid and efficient amide bond formation with the free N-terminal amine of the growing peptide chain. This high reactivity minimizes the risk of side reactions and racemization.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 133083-36-0
Molecular Formula C₃₂H₃₁F₅N₂O₆
Molecular Weight 634.6 g/mol
Appearance White to off-white powder or crystalline solid
Purity (HPLC) ≥98.0%
Solubility Soluble in organic solvents such as DMF and DCM

Primary Use in Research: A Pre-activated Building Block for Solid-Phase Peptide Synthesis

The principal application of this compound is as a pre-activated amino acid derivative in Fmoc-based solid-phase peptide synthesis (SPPS).[1] The use of a pre-formed active ester offers several advantages over in-situ activation methods:

  • Enhanced Coupling Efficiency: The high reactivity of the OPfp ester leads to faster and more complete coupling reactions, which is particularly beneficial for sterically hindered amino acids or "difficult" sequences prone to aggregation.

  • Reduced Side Reactions: By avoiding the use of carbodiimide-based activating agents directly in the coupling vessel, the risk of side reactions such as N-acylurea formation is minimized.

  • Minimized Racemization: The mild conditions and rapid kinetics of OPfp ester couplings help to preserve the stereochemical integrity of the amino acid, reducing the risk of racemization.[1]

  • Convenience and Stability: As stable, crystalline solids, Fmoc-amino acid-OPfp esters can be prepared in advance and stored, streamlining the SPPS workflow.[1]

The overall workflow for incorporating this compound into a peptide chain via SPPS is illustrated in the following diagram.

sp_workflow cluster_resin Solid Support cluster_cycle SPPS Cycle Resin Resin-NH2 Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Start Coupling Coupling with This compound Deprotection->Coupling Washing Washing (e.g., DMF) Coupling->Washing Washing->Deprotection Next Cycle Final_Cleavage Final Cleavage and Side-Chain Deprotection (e.g., TFA cocktail) Washing->Final_Cleavage End of Synthesis Final_Peptide Purified Peptide Final_Cleavage->Final_Peptide

Figure 1. General workflow for solid-phase peptide synthesis using this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in SPPS.

Synthesis of this compound

This protocol describes the preparation of the activated ester from its corresponding carboxylic acid, Fmoc-D-Lys(Boc)-OH.

Materials:

  • Fmoc-D-Lys(Boc)-OH

  • Pentafluorophenol (PFP)

  • N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Hexane

  • 5% aqueous HCl (optional)

  • Saturated aqueous NaHCO₃ (optional)

  • Brine (optional)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolution: Dissolve Fmoc-D-Lys(Boc)-OH (1 equivalent) and pentafluorophenol (1.1-1.2 equivalents) in anhydrous DCM or EtOAc.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIC or DCC (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up (if using DCC): If DCC was used, a precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of the reaction solvent.

  • Washing (optional but recommended): Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as EtOAc/hexane, to yield pure this compound.

The chemical transformation is depicted in the following diagram.

synthesis_reaction Reactants Fmoc-D-Lys(Boc)-OH + Pentafluorophenol Reagents DIC or DCC in DCM/EtOAc Reactants->Reagents Product This compound Reagents->Product

Figure 2. Synthesis of this compound.
Use of this compound in Solid-Phase Peptide Synthesis

This protocol outlines the coupling step for incorporating this compound onto a resin-bound peptide with a free N-terminal amine. This procedure is based on a 0.1 mmol synthesis scale.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (3-5 equivalents, 0.3-0.5 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) (optional, as catalyst)

  • Manual or automated peptide synthesizer

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF to remove residual piperidine.

  • Coupling Solution Preparation: In a separate vial, dissolve this compound (3-5 equivalents) in DMF (2-3 mL). If a catalyst is used, add HOBt or HOOBt (3-5 equivalents) to this solution.

  • Coupling Reaction: Add the coupling solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-4 hours. The reaction time may vary depending on the specific sequence.

  • Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Chain Elongation: The peptide-resin is now ready for the next cycle of deprotection and coupling.

The peptide bond formation at the molecular level is illustrated below.

peptide_bond_formation Resin_Peptide_NH2 Resin-Peptide-NH2 Coupled_Peptide Resin-Peptide-NH-CO-D-Lys(Boc)-Fmoc Resin_Peptide_NH2->Coupled_Peptide Peptide Bond Formation Fmoc_Lys_OPfp This compound PFP_leaving_group Pentafluorophenol Fmoc_Lys_OPfp->PFP_leaving_group Release of Leaving Group

Figure 3. Peptide bond formation using this compound.

Quantitative Data and Performance

The use of OPfp esters generally results in high coupling yields and purities. While exact quantitative data can be sequence-dependent, the following table summarizes typical performance characteristics.

ParameterTypical ValueNotes
Coupling Time 1-4 hoursCan be faster with the addition of catalysts like HOBt or HOOBt.
Coupling Yield >99%As determined by qualitative tests (e.g., Kaiser test) or quantitative Fmoc release assay.
Crude Peptide Purity HighThe use of pre-activated esters reduces the formation of byproducts compared to some in-situ activation methods.
Racemization MinimalThe rapid and mild coupling conditions help to suppress epimerization.

Conclusion

This compound is an indispensable reagent for researchers engaged in the synthesis of modified peptides. Its well-defined structure, featuring orthogonal protecting groups and a highly activated carboxyl function, enables the reliable and efficient incorporation of D-lysine into peptide sequences. The use of this pre-activated building block in solid-phase peptide synthesis contributes to higher purity of crude peptides and minimizes common side reactions, making it a valuable tool in drug discovery and development, as well as in fundamental scientific research.

References

An In-depth Technical Guide to Fmoc-D-Lys(Boc)-OPfp: Structure, Properties, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-(tert-butoxycarbonyl)-D-lysine pentafluorophenyl ester (Fmoc-D-Lys(Boc)-OPfp), a critical building block in solid-phase peptide synthesis (SPPS). This document details its chemical structure, physicochemical properties, and its role in the synthesis of novel peptides for research and therapeutic development.

Core Chemical and Physical Properties

This compound is a derivative of the amino acid D-lysine, engineered with orthogonal protecting groups to facilitate controlled peptide chain elongation. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₃₂H₃₁F₅N₂O₆[1][2]
Molecular Weight 634.59 g/mol [1]
CAS Number 133083-36-0[2][3]
Appearance White to off-white powder or crystals[1]
Melting Point 135-145 °C (for the L-isomer, Fmoc-Lys(Boc)-OPfp)[1]
Purity Typically ≥97.0% (HPLC)[1]
Solubility Soluble in organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), chloroform, and acetone.[4]
Storage Temperature 15-25°C[1]

Chemical Structure and Functionality

The molecular architecture of this compound is specifically designed for its application in Fmoc-based solid-phase peptide synthesis. Each component of the molecule plays a distinct and crucial role:

  • D-Lysine Core: The use of the D-enantiomer of lysine is instrumental in the synthesis of non-natural peptides. Peptides incorporating D-amino acids often exhibit increased resistance to proteolytic degradation, leading to enhanced stability and longer in vivo half-lives, which are desirable properties for therapeutic peptides.

  • Fmoc (9-Fluorenylmethoxycarbonyl) Group: This protecting group shields the α-amino group of the D-lysine. Its key feature is its lability to mild basic conditions, typically a solution of piperidine in DMF. This allows for its removal without affecting the acid-labile side-chain protecting groups, a cornerstone of the orthogonal strategy in Fmoc-SPPS.

  • Boc (tert-butoxycarbonyl) Group: The ε-amino group on the side chain of D-lysine is protected by the Boc group. This group is stable under the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which is typically used in the final step to cleave the completed peptide from the solid support and remove all side-chain protecting groups.

  • OPfp (Pentafluorophenyl Ester) Group: The carboxylic acid group of the D-lysine is activated as a pentafluorophenyl ester. This is a highly reactive ester that facilitates efficient peptide bond formation with the free N-terminal amine of the growing peptide chain on the solid support. This pre-activation obviates the need for in-situ coupling reagents, which can sometimes lead to side reactions.

Diagram 1: Chemical structure of this compound.

Experimental Protocols

While specific synthesis protocols can be proprietary, a general and widely accepted method for the preparation of Fmoc-amino acid-OPfp esters is presented below. This is followed by a standard protocol for its use in solid-phase peptide synthesis.

Representative Synthesis of this compound

This protocol is a representative method for the synthesis of Fmoc-amino acid pentafluorophenyl esters.

Materials:

  • Fmoc-D-Lys(Boc)-OH

  • Pentafluorophenol

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve Fmoc-D-Lys(Boc)-OH (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous DCM or EtOAc.

  • Coupling: Cool the solution to 0°C in an ice bath. Add DCC or DIC (1.1 equivalents) portion-wise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure this compound ester.

  • Drying: Dry the purified product under vacuum.

Use in Solid-Phase Peptide Synthesis (SPPS)

The following is a standard protocol for a single coupling cycle in Fmoc-SPPS using this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • (Optional) 1-Hydroxybenzotriazole (HOBt)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (2-4 equivalents relative to the resin loading) in a minimal amount of DMF.

    • (Optional) To accelerate the coupling, HOBt (2-4 equivalents) can be added to this solution.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.

  • Chain Elongation: The resin is now ready for the next cycle of deprotection and coupling.

Workflow and Logical Relationships

The application of this compound is a key step within the broader workflow of solid-phase peptide synthesis. The following diagram illustrates a single cycle of peptide chain elongation using this reagent.

spss_workflow start Start: Peptide-Resin (N-terminally Fmoc-protected) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling with This compound wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Ready for Next Cycle (Elongated Peptide-Resin) wash2->next_cycle next_cycle->deprotection Repeat for next amino acid final_cleavage Final Cleavage and Deprotection (TFA Cocktail) next_cycle->final_cleavage

Diagram 2: SPPS workflow for one coupling cycle.

Conclusion

This compound is a highly valuable and versatile reagent in the field of peptide synthesis. Its carefully designed structure, incorporating orthogonal protecting groups and a pre-activated carboxylic acid, enables the efficient and controlled synthesis of complex and modified peptides. For researchers and professionals in drug development, a thorough understanding of its properties and application is essential for the successful production of high-quality peptides for therapeutic and research purposes.

References

The Triumvirate of Peptide Synthesis: A Technical Guide to Fmoc, Boc, and OPfp Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the precise and demanding world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, custom peptide sequences for research, diagnostics, and therapeutic development. This technical guide provides an in-depth exploration of the roles of three critical chemical moieties: the Fluorenylmethyloxycarbonyl (Fmoc) group, the tert-Butoxycarbonyl (Boc) group, and the Pentafluorophenyl (OPfp) ester. Aimed at researchers, scientists, and drug development professionals, this document details the core chemical principles, provides quantitative comparisons, outlines detailed experimental protocols, and illustrates the underlying workflows of these indispensable tools in solid-phase peptide synthesis (SPPS).

Core Principles: The Orthogonality of Protection

The foundation of modern peptide synthesis lies in the concept of orthogonal protection . This strategy employs a set of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise and controlled assembly of amino acids into a predetermined sequence.[1] The two dominant orthogonal strategies in SPPS are the Fmoc/tBu and the Boc/Bzl approaches, named after the temporary protecting group used for the α-amino group of the amino acids.

The Fmoc Group: A Base-Labile Workhorse

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of the most widely used SPPS strategy. Its key characteristic is its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] This allows for the selective deprotection of the N-terminus of the growing peptide chain without affecting the acid-labile protecting groups commonly used for amino acid side chains (e.g., tert-butyl, tBu).[4][] This true orthogonality is a significant advantage of the Fmoc strategy.[6]

The removal of the Fmoc group generates a dibenzofulvene-piperidine adduct, which has a distinct UV absorbance that can be monitored in real-time to quantify the progress of the deprotection reaction.[2]

The Boc Group: The Classic Acid-Labile Protector

The tert-butoxycarbonyl (Boc) protecting group represents the original and still relevant strategy for SPPS. In contrast to Fmoc, the Boc group is labile to moderately strong acids, most commonly trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][7] In the Boc/Bzl strategy, the side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[8] This reliance on graded acid lability makes the Boc/Bzl strategy "semi-orthogonal" rather than truly orthogonal.[9]

One of the key advantages of the Boc strategy is its ability to suppress aggregation of the growing peptide chain, particularly for hydrophobic sequences. The acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding.[6][10]

The OPfp Group: A Highly Reactive Activating Group

The pentafluorophenyl (OPfp) ester is not a protecting group in the traditional sense but rather a highly effective activating group for the carboxyl terminus of an amino acid. The strong electron-withdrawing nature of the pentafluorophenyl ring makes the ester highly susceptible to nucleophilic attack by the free amine of the growing peptide chain, leading to rapid and efficient peptide bond formation.[11][12] Fmoc-amino acid-OPfp esters are stable, often crystalline solids that can be prepared in advance, offering convenience and avoiding the need for in-situ coupling reagents that can sometimes lead to side reactions.[12]

Quantitative Data Presentation

A clear understanding of the quantitative aspects of each strategy is crucial for optimizing peptide synthesis. The following tables summarize key parameters for the Fmoc, Boc, and OPfp methodologies.

Table 1: Comparison of Fmoc and Boc Solid-Phase Peptide Synthesis Strategies

FeatureFmoc StrategyBoc Strategy
Nα-Protecting Group 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butoxycarbonyl (Boc)
Deprotection Reagent 20-50% Piperidine in DMF[3]25-50% TFA in DCM[]
Deprotection Condition Mildly basic (pH ~11-12)[]Strongly acidic (pH ~1-2)[]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Acid-labile (benzyl-based, Bzl)
Final Cleavage Reagent Strong acid (e.g., TFA)[6]Very strong acid (e.g., HF, TFMSA)[8]
Orthogonality Fully Orthogonal[6]Semi-orthogonal (Graduated Acid Lability)[9]
Typical Coupling Yield >99%[][6]High, but can be affected by aggregation
Automation Friendliness Highly amenableLess common in modern automated synthesizers
Key Advantages Milder conditions, suitable for sensitive residues, real-time monitoring.[2][]Effective for long or hydrophobic sequences prone to aggregation.[6][10]
Key Disadvantages Potential for base-induced side reactions (e.g., aspartimide formation).[10]Use of hazardous acids (HF) requires special equipment.[1]

Table 2: Quantitative Data on OPfp Ester Reactivity

Active EsterRelative Coupling Rate
Pentafluorophenyl (OPfp) 111[14][15]
Pentachlorophenyl (OPcp)3.4[14][15]
p-Nitrophenyl (ONp)1[14][15]

Experimental Protocols

The following are detailed methodologies for key experiments in peptide synthesis utilizing Fmoc, Boc, and OPfp groups.

Manual Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol (0.1 mmol scale)
  • Resin Swelling: Place the appropriate amount of resin (e.g., 200 mg of Rink Amide resin with a loading of 0.5 mmol/g) in a fritted reaction vessel. Add DMF (~5 mL) and gently agitate for 30-60 minutes to swell the resin. Drain the solvent.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (~5 mL) to the resin.

    • Agitate the mixture for 3 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 7 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and a coupling agent such as HBTU (0.4 mmol, 4 equivalents) in DMF (~2 mL).

    • Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 equivalents) to the amino acid solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether to precipitate the crude peptide.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

Manual Boc Solid-Phase Peptide Synthesis (SPPS) Protocol (0.1 mmol scale)
  • Resin Swelling: Place the appropriate amount of Merrifield resin (e.g., 200 mg with a loading of 0.5 mmol/g) in a fritted reaction vessel and swell in DCM (~5 mL) for 30 minutes.[16] Drain the solvent.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM (~5 mL) to the resin.[7]

    • Agitate for 1-2 minutes, drain, and then add fresh 50% TFA/DCM solution.[7]

    • Agitate for 30 minutes.[7]

    • Drain and wash with DCM (3 x 5 mL).

  • Neutralization:

    • Add a solution of 5% DIEA in DCM (~5 mL) to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-amino acid (0.4 mmol, 4 equivalents) and HOBt (0.4 mmol, 4 equivalents) in DMF (~2 mL).

    • Add this solution to the resin, followed by DIC (0.4 mmol, 4 equivalents).

    • Agitate for 2-4 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Repeat Cycle: Repeat steps 2-5 for each amino acid.

  • Final Cleavage:

    • Dry the peptide-resin under vacuum.

    • Carefully add anhydrous HF with a scavenger such as anisole at 0°C in a specialized HF cleavage apparatus.

    • After 1-2 hours, evaporate the HF.

    • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

    • Precipitate and dry the peptide as in the Fmoc protocol.

Preparation and Use of Fmoc-Amino Acid-OPfp Esters
  • Synthesis of Fmoc-Amino Acid-OPfp Ester:

    • Dissolve the Fmoc-amino acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous THF.

    • Cool the solution to 0°C.

    • Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cold solution.

    • Stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

    • Filter the dicyclohexylurea byproduct.

    • Evaporate the solvent and recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure Fmoc-amino acid-OPfp ester.[12]

  • Coupling using Fmoc-Amino Acid-OPfp Ester in SPPS:

    • Following Fmoc deprotection and washing of the resin-bound peptide (as in step 2 of the Fmoc-SPPS protocol), add a solution of the Fmoc-amino acid-OPfp ester (3-5 equivalents) in DMF to the resin.

    • (Optional but recommended) Add HOBt (3-5 equivalents) to catalyze the reaction.[12]

    • Agitate the mixture for 1-2 hours at room temperature.

    • Proceed with washing and the next cycle of the synthesis.

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate the core workflows and logical relationships in peptide synthesis.

Fmoc_SPPS_Cycle Resin Resin-Bound Peptide (Fmoc-AA) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, DIEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Resin Next Cycle Boc_SPPS_Cycle Resin Resin-Bound Peptide (Boc-AA) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Start Cycle Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Activator) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Resin Next Cycle OPfp_Activation_Coupling cluster_activation Activation Step cluster_coupling Coupling Step in SPPS Fmoc_AA Fmoc-Amino Acid Fmoc_AA_OPfp Fmoc-Amino Acid-OPfp Ester (Stable, Activated) Fmoc_AA->Fmoc_AA_OPfp PFP Pentafluorophenol PFP->Fmoc_AA_OPfp DCC DCC DCC->Fmoc_AA_OPfp Peptide_Bond_Formation Peptide Bond Formation Fmoc_AA_OPfp->Peptide_Bond_Formation Coupling Deprotected_Peptide Deprotected Peptide-Resin (Free N-terminus) Deprotected_Peptide->Peptide_Bond_Formation Elongated_Peptide Elongated Peptide-Resin Peptide_Bond_Formation->Elongated_Peptide

References

A Technical Guide to Fmoc-D-Lys(Boc)-OPfp: Harnessing the D-Configuration for Enhanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-D-lysine pentafluorophenyl ester (Fmoc-D-Lys(Boc)-OPfp), a critical reagent in modern solid-phase peptide synthesis (SPPS). We will delve into the significance of its D-configuration, its physicochemical properties, and its application in synthesizing peptides with enhanced stability and unique biological activities. This guide includes detailed experimental protocols and quantitative data to support researchers in the effective utilization of this compound.

The Significance of the D-Configuration

In the realm of peptide science, the stereochemistry of amino acids is of paramount importance. While the vast majority of naturally occurring peptides and proteins are composed of L-amino acids, the incorporation of their non-natural mirror images, D-amino acids, offers significant advantages in the design of therapeutic peptides.[1]

The "D" in this compound refers to the D-configuration at the alpha-carbon of the lysine residue. This stereochemical arrangement provides a crucial defense against enzymatic degradation. Proteases, the enzymes responsible for breaking down peptides in the body, are highly specific for L-amino acid residues. The presence of a D-amino acid disrupts the peptide's structure in a way that it no longer fits into the active site of these enzymes, leading to a dramatic increase in the peptide's resistance to proteolysis.[1][2] This enhanced stability translates to a longer in vivo half-life and improved bioavailability, key attributes for peptide-based therapeutics.

Furthermore, the introduction of D-amino acids can induce unique conformational changes in the peptide backbone, potentially leading to novel receptor interactions and biological activities that are distinct from their all-L-amino acid counterparts.

Physicochemical Properties of this compound

This compound is a pre-activated amino acid derivative designed for efficient incorporation into a growing peptide chain during Fmoc-based solid-phase peptide synthesis. The key structural features include:

  • Fmoc (9-Fluorenylmethoxycarbonyl) group: A base-labile protecting group for the α-amino function, allowing for sequential deprotection and chain elongation under mild conditions.

  • Boc (tert-butoxycarbonyl) group: An acid-labile protecting group for the ε-amino function of the lysine side chain, which remains intact during the Fmoc deprotection steps.

  • OPfp (Pentafluorophenyl ester): A highly reactive activating group on the carboxyl function. The strong electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain, facilitating rapid and efficient peptide bond formation. The use of pre-activated OPfp esters can minimize side reactions and is particularly beneficial for coupling sterically hindered amino acids.

Below is a summary of the key quantitative data for this compound:

PropertyValueReference
Molecular Formula C₃₂H₃₁F₅N₂O₆[3]
Molecular Weight 634.6 g/mol [3]
CAS Number 133083-36-0[3]
Purity Typically ≥95%[4]

Data Presentation: The Impact of D-Lysine Incorporation

The strategic substitution of L-lysine with D-lysine can profoundly impact the biological properties of a peptide. A study on the 15-residue antimicrobial peptide CM15, which contains L-lysine residues, and its diastereomers with D-lysine substitutions, provides a compelling example.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. The following table compares the MIC of the all-L CM15 peptide with a diastereomer containing D-lysine at positions 3 and 13 (D3,13).

PeptideMIC (µM) against S. aureusMIC (µM) against E. coli
CM15 (all L-amino acids)24
D3,13 (D-Lys at pos. 3 & 13)48

Data sourced from a study on CM15 and its analogs.[2]

As the data indicates, the incorporation of D-lysine resulted in a slight decrease in antimicrobial activity.

Cytotoxicity

A significant challenge in the development of antimicrobial peptides is their potential toxicity to host cells. The following table compares the hemolytic activity (lysis of red blood cells) and cytotoxicity towards murine macrophages for CM15 and its D-lysine containing analog, D3,13.

PeptideHemolysis (%) at 128 µMMacrophage Cytotoxicity (LD₅₀ in µM)
CM15 (all L-amino acids)~60%~10 µM
D3,13 (D-Lys at pos. 3 & 13)<10%>200 µM

Data sourced from a study on CM15 and its analogs.[2]

The results demonstrate a dramatic reduction in toxicity to eukaryotic cells with the introduction of D-lysine residues.

Protease Stability

To assess the resistance to enzymatic degradation, the peptides were incubated with the protease trypsin, which cleaves peptide chains at the carboxyl side of lysine and arginine residues.

Peptide% Peptide Remaining after 20 min with Trypsin
CM15 (all L-amino acids)<5%
D3,7,13 (D-Lys at pos. 3, 7 & 13)>95%

Data sourced from a study on CM15 and its analogs.[2]

The D-lysine containing peptide exhibited significantly enhanced stability against proteolytic degradation.

Experimental Protocols

The following is a detailed protocol for the incorporation of this compound into a peptide sequence during manual solid-phase peptide synthesis on a 0.1 mmol scale.

Materials
  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • 1-Hydroxybenzotriazole (HOBt) (optional, as a catalyst)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether, cold

Resin Preparation
  • Place the resin (0.1 mmol) in a reaction vessel and swell in DMF for 1-2 hours.

  • Drain the DMF.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

Coupling of this compound
  • In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) in DMF (2-3 mL).

  • (Optional) Add HOBt (3 equivalents, 0.3 mmol) to the amino acid solution to catalyze the reaction.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature. The high reactivity of the OPfp ester generally leads to rapid coupling.

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).

  • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, a recoupling step may be necessary.

Chain Elongation

Repeat the Fmoc deprotection (Step 4.3) and amino acid coupling (Step 4.4, using the appropriate next Fmoc-amino acid) cycles for each subsequent amino acid in the desired peptide sequence.

Cleavage and Deprotection
  • After the final coupling and subsequent Fmoc deprotection, wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the dried resin.

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Visualizations

Caption: Structure of this compound.

G General Workflow of Fmoc Solid-Phase Peptide Synthesis start Start with Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Couple Fmoc-AA-OPfp (or other activated AA) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 cycle Repeat for each amino acid wash2->cycle cycle->deprotect Next cycle final_deprotect Final Fmoc Deprotection cycle->final_deprotect Final cycle cleave 4. Cleave from Resin & Deprotect Side Chains (e.g., TFA cocktail) final_deprotect->cleave precipitate 5. Precipitate & Purify Peptide cleave->precipitate end Final Peptide precipitate->end

Caption: Fmoc-SPPS workflow.

G Peptide Bond Formation using this compound Resin Resin-Peptide-NH2 (Free N-terminus) AA_OPfp This compound Resin->AA_OPfp Nucleophilic Attack Peptide_bond Resin-Peptide-NH-CO-D-Lys(Boc)-Fmoc (Elongated Peptide) Resin->Peptide_bond AA_OPfp->Peptide_bond Leaving_group Pentafluorophenol (Leaving Group)

Caption: Coupling reaction mechanism.

References

Technical Guide: The Role and Mechanism of Fmoc-D-Lys(Boc)-OPfp in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-D-Lys(Boc)-OPfp, a crucial reagent in Solid-Phase Peptide Synthesis (SPPS). It details the molecule's mechanism of action, presents relevant quantitative data, outlines experimental protocols, and provides visual representations of the core chemical processes.

Introduction to this compound

This compound is a derivative of the non-proteinogenic amino acid D-lysine, specifically designed for use in Fmoc-based Solid-Phase Peptide Synthesis. Each component of this molecule plays a distinct and critical role in the controlled, stepwise assembly of a peptide chain on a solid support.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): This is a base-labile protecting group attached to the α-amino group of the D-lysine. Its primary function is to prevent self-polymerization and to ensure that the amino acid is added to the growing peptide chain in a controlled manner. It is typically removed by treatment with a secondary amine, most commonly piperidine.

  • D-Lysine: The core amino acid is the D-enantiomer of lysine. The use of D-amino acids is a common strategy in drug development to increase the proteolytic stability of peptides, thereby enhancing their in vivo half-life.

  • Boc (tert-Butoxycarbonyl): This is an acid-labile protecting group attached to the ε-amino group of the lysine side chain. It remains stable during the base-mediated Fmoc-deprotection steps of the synthesis cycle. The Boc group is only removed during the final cleavage of the peptide from the solid support, which is performed under strong acidic conditions (e.g., with trifluoroacetic acid).

  • OPfp (Pentafluorophenyl Ester): This is a highly reactive activated ester of the carboxylic acid group. The five electron-withdrawing fluorine atoms on the phenyl ring make the pentafluorophenoxy group an excellent leaving group, facilitating the nucleophilic attack by the free amino group of the growing peptide chain. This pre-activation allows for rapid and efficient peptide bond formation without the need for in situ coupling reagents, which can sometimes lead to side reactions.

The logical relationship between these components enables the precise control required for synthesizing complex peptides.

cluster_0 This compound Structure A Fmoc Group (α-Amine Protection) B D-Lysine Backbone A->B Protects N-terminus C Boc Group (Side-Chain Protection) B->C Contains side chain D OPfp Ester (Carboxyl Activation) B->D Activates C-terminus

Functional components of this compound.

Mechanism of Action in the SPPS Cycle

The use of this compound streamlines the SPPS process. As an activated ester, it is ready for coupling once the N-terminus of the resin-bound peptide is deprotected. The general workflow is a cyclical process involving deprotection and coupling steps.

start Start: Resin with N-terminal Fmoc-protected amino acid deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Step (e.g., DMF) deprotection->wash1 coupling Step 2: Coupling Add this compound in solvent (e.g., DMF) wash1->coupling wash2 Wash Step (e.g., DMF) coupling->wash2 end Resin with elongated peptide chain (Ready for next cycle or final cleavage) wash2->end end->deprotection Repeat for next amino acid

Standard SPPS cycle using an activated Fmoc-amino acid.
Peptide Bond Formation

The core of the mechanism is the nucleophilic acyl substitution reaction. The free terminal amine of the peptide chain on the solid support attacks the activated carbonyl carbon of the this compound. The pentafluorophenoxide anion is subsequently released as a stable leaving group, resulting in the formation of a new peptide bond.

cluster_reactants Reactants cluster_products Products peptide Resin-Bound Peptide with free N-terminus (R-NH2) transition Nucleophilic Attack peptide->transition aa This compound aa->transition new_peptide Elongated Peptide (Fmoc-protected) transition->new_peptide leaving_group Pentafluorophenol (Leaving Group) transition->leaving_group

An In-depth Technical Guide to Orthogonally Protected Amino Acids for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the precise, sequential assembly of amino acids is paramount. To prevent undesired reactions at the various reactive sites on amino acid precursors, a strategy of chemical "masking" using protecting groups is essential. The cornerstone of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is the principle of orthogonal protection. This strategy employs a diverse toolkit of protecting groups that can be selectively removed under specific, non-interfering chemical conditions. This allows for the controlled elongation of the peptide chain and the introduction of complex molecular architectures with high fidelity.[1][2]

This technical guide provides a comprehensive exploration of orthogonally protected amino acids, detailing the major protection strategies, quantitative data on protecting group stability, and detailed experimental protocols for their use.

The Core Principle of Orthogonal Protection

The essence of an orthogonal protection strategy is the use of multiple classes of protecting groups within a single synthetic sequence, where each class is labile to a specific set of chemical conditions that do not affect the others.[1][3] This allows for the selective deprotection of a particular functional group for reaction, while all other sensitive sites remain masked. In peptide synthesis, protecting groups can be broadly categorized as follows:

  • Temporary Protecting Groups: These shield the α-amino group of the incoming amino acid and are removed at each cycle of the synthesis to permit the coupling of the next residue.[1]

  • Permanent Protecting Groups: These mask the reactive side chains of trifunctional amino acids and are designed to remain intact throughout the entire synthesis, only to be removed during the final cleavage of the peptide from the solid support.[1]

  • Semi-permanent (or Auxiliary) Orthogonal Protecting Groups: These are stable during the primary chain elongation but can be selectively removed in the presence of both temporary and permanent protecting groups.[2] This enables sophisticated modifications such as side-chain cyclization, branching, or the attachment of labels and reporter groups.[4][5]

The following diagram illustrates the concept of a three-dimensional orthogonal protection scheme, which is fundamental for the synthesis of complex peptides.

Orthogonal_Protection_Concept Peptide Fully Protected Peptide on Resin (Nα-PG1, SideChain-PG2, SideChain-PG3) Deprotection1 Selective Deprotection of PG1 (e.g., Base for Fmoc) Peptide->Deprotection1 Deprotection2 Selective Deprotection of PG2 (e.g., Mild Acid for Mtt) Peptide->Deprotection2 Deprotection3 Global Deprotection of PG3 (e.g., Strong Acid for tBu, Trt) Peptide->Deprotection3 Reaction1 Chain Elongation Deprotection1->Reaction1 Reaction2 Side-Chain Modification (e.g., Branching, Cyclization) Deprotection2->Reaction2 Reaction3 Cleavage from Resin Deprotection3->Reaction3

A diagram illustrating the principle of orthogonal protection in peptide synthesis.

Major Orthogonal Protection Strategies

Two primary strategies have dominated the landscape of solid-phase peptide synthesis: the Fmoc/tBu and the Boc/Bzl approaches.

The Fmoc/tBu Strategy

This is the most widely used method in contemporary peptide synthesis. It represents a truly orthogonal system where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms.[6]

  • Nα-Protection: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

  • Side-Chain Protection: Acid-labile groups based on the tert-butyl (tBu) moiety (e.g., t-butyl ether, t-butyl ester) and the trityl (Trt) group.[6]

The Fmoc group is cleaved under mild basic conditions, typically with piperidine, while the tBu and Trt groups are stable to base but are removed with strong acid, usually trifluoroacetic acid (TFA), during the final cleavage step.[6]

The cyclical workflow of Fmoc/tBu SPPS is depicted below.

Fmoc_SPPS_Cycle Start Resin-Bound Amino Acid (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage and Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid FinalPeptide Purified Peptide Cleavage->FinalPeptide

Workflow of the Fmoc/tBu Solid-Phase Peptide Synthesis Cycle.
The Boc/Bzl Strategy

The Boc/Bzl strategy is the classical approach to SPPS. It is considered "quasi-orthogonal" because both the temporary and permanent protecting groups are removed by acid, with selectivity achieved through differential acid lability.[6]

  • Nα-Protection: The highly acid-labile tert-butyloxycarbonyl (Boc) group.

  • Side-Chain Protection: Benzyl (Bzl)-based protecting groups, which are also acid-labile but require stronger acidic conditions for removal.

The Boc group is removed with moderate acids like TFA, while the Bzl groups necessitate treatment with very strong acids, such as anhydrous hydrogen fluoride (HF).[6]

Auxiliary Orthogonal Protecting Groups

For the synthesis of more complex peptides, such as branched or cyclic peptides, a third layer of orthogonality is required. Several protecting groups are available for this purpose, each with unique cleavage conditions.

  • Allyloxycarbonyl (Alloc): This group is stable to both the acidic and basic conditions of Boc/Bzl and Fmoc/tBu strategies, respectively. It is selectively removed by a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger.[7][8]

  • 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde): The ivDde group is stable to both piperidine and TFA but is cleaved by treatment with a dilute solution of hydrazine in DMF.[1] This makes it an excellent orthogonal partner for the Fmoc/tBu strategy.

  • 4-methoxytrityl (Mmt) and 4-methyltrityl (Mtt): These trityl-based groups are significantly more acid-labile than the standard Trt group. They can be removed under very mild acidic conditions (e.g., 1-2% TFA in DCM), allowing for their selective deprotection in the presence of tBu-based side-chain protecting groups.[9][10]

Data Presentation: Protecting Group Stability and Cleavage Conditions

The following tables summarize the lability of common protecting groups under various deprotection conditions.

Table 1: Stability of Common Protecting Groups in SPPS

Protecting GroupTypeStable ToLabile To
Fmoc Nα-TemporaryAcid (TFA, HF)Base (e.g., 20% Piperidine in DMF)
Boc Nα-TemporaryBase (Piperidine)Moderate Acid (e.g., 50% TFA in DCM)
tBu Side-ChainBase (Piperidine)Strong Acid (TFA, HF)
Bzl Side-ChainModerate Acid (TFA)Very Strong Acid (HF)
Trt Side-ChainBase (Piperidine)Strong Acid (TFA)
Alloc Side-ChainAcid (TFA), Base (Piperidine)Pd(0) Catalyst + Scavenger
ivDde Side-ChainAcid (TFA), Base (Piperidine)2-10% Hydrazine in DMF
Mmt/Mtt Side-ChainBase (Piperidine)Very Mild Acid (e.g., 1-2% TFA in DCM)

Table 2: Deprotection Conditions for Orthogonal Protecting Groups

Protecting GroupReagentsTypical Conditions
Fmoc 20% Piperidine in DMF2 x 10 min, Room Temperature
Boc 50% TFA in DCM1 x 2 min, 1 x 30 min, Room Temperature
Alloc Pd(PPh₃)₄, Phenylsilane0.1-0.25 eq. Pd(PPh₃)₄, 20 eq. PhSiH₃ in DCM, 2 x 20 min, RT
ivDde 2% Hydrazine monohydrate in DMF3 x 3 min, Room Temperature
Mmt/Mtt 1-2% TFA, 2-5% TIS in DCM5-10 x 2 min, Room Temperature

Experimental Protocols

The following are detailed methodologies for key deprotection steps in orthogonal peptide synthesis.

Protocol 1: Standard Fmoc Deprotection

This protocol outlines a single cycle of Nα-Fmoc group removal.

  • Resin Preparation: Place the Fmoc-protected peptide-resin in a suitable reaction vessel. Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 10 minutes at room temperature. Drain the solution. Repeat the piperidine treatment for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and the cleaved dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Protocol 2: Selective Alloc Deprotection

This protocol is for the selective deprotection of a side chain protected with an Alloc group.

  • Resin Preparation: Swell the Alloc-protected peptide-resin in dichloromethane (DCM) for 30 minutes. Wash the resin three times with DCM.

  • Deprotection Solution Preparation: In a separate flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.25 equivalents relative to resin loading) in DCM. Add phenylsilane (20 equivalents).

  • Deprotection Reaction: Add the deprotection solution to the resin. Gently agitate the resin suspension under an inert atmosphere for 20 minutes. Drain the solution and repeat the treatment with fresh deprotection solution for another 20 minutes.

  • Washing: Wash the resin extensively with DCM (5 times), followed by a solution of 0.5% diisopropylethylamine (DIPEA) in DMF (3 times), and finally DMF (5 times) to ensure complete removal of the catalyst and scavenger.[7]

Protocol 3: Selective ivDde Deprotection

This protocol is for the selective deprotection of a lysine side chain protected with ivDde.

  • Resin Preparation: Wash the fully assembled, Nα-Fmoc or Boc protected peptide-resin with DMF (5 x 1 min).

  • ivDde Deprotection: Prepare a fresh solution of 2% hydrazine monohydrate in DMF. Add the hydrazine solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture gently at room temperature for 3 minutes. Drain the solution. Repeat the hydrazine treatment two more times.[1][11]

  • Washing: After the final hydrazine treatment, wash the resin thoroughly with DMF (5 x 1 min) to remove the cleavage reagent and the indazole byproduct. The resin is now ready for subsequent synthetic steps, such as side-chain modification.

Mandatory Visualization: Synthesis of a Branched Peptide

The synthesis of branched peptides is a prime example of the power of orthogonal protection. A common strategy involves using an Fmoc-Lys(ivDde)-OH residue at the branch point. The following diagram outlines the logical workflow for synthesizing a branched peptide using this approach.

Branched_Peptide_Synthesis Start Start with Resin Linear_Synthesis Synthesize Linear Peptide Backbone (Fmoc/tBu Strategy) Start->Linear_Synthesis Incorporate_Lys Incorporate Fmoc-Lys(ivDde)-OH Linear_Synthesis->Incorporate_Lys Continue_Linear Continue Linear Synthesis to N-terminus Incorporate_Lys->Continue_Linear ivDde_Deprotection Selective ivDde Deprotection (2% Hydrazine in DMF) Continue_Linear->ivDde_Deprotection Branch_Synthesis Synthesize Branch Peptide on Lys Side Chain (Fmoc/tBu Strategy) ivDde_Deprotection->Branch_Synthesis Final_Cleavage Final Cleavage and Global Deprotection (TFA Cocktail) Branch_Synthesis->Final_Cleavage Purification Purify Branched Peptide Final_Cleavage->Purification

Workflow for the synthesis of a branched peptide using an orthogonal protecting group.

Conclusion

The strategy of orthogonal protection is an indispensable tool in the arsenal of the modern peptide chemist. It provides the necessary control and flexibility to construct not only simple linear peptides but also complex architectures with diverse modifications. A thorough understanding of the different protecting groups, their respective stabilities, and the protocols for their selective removal is critical for the successful design and execution of any peptide synthesis campaign. The continuous development of new protecting groups and deprotection strategies continues to expand the horizons of what is achievable in the field of peptide science and drug discovery.

References

A Technical Guide to Fmoc-D-Lys(Boc)-OPfp: Properties, Synthesis Protocols, and Workflow Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and peptide chemistry, N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-(tert-butoxycarbonyl)-D-lysine pentafluorophenyl ester, abbreviated as Fmoc-D-Lys(Boc)-OPfp, is a critical reagent. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its application in solid-phase peptide synthesis (SPPS), and a visual representation of the synthesis workflow.

Core Compound Data

This compound is a derivative of the amino acid D-lysine, featuring orthogonal protecting groups that are instrumental in the controlled, stepwise synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group on the α-amino position is base-labile, while the tert-butoxycarbonyl (Boc) group on the ε-amino side-chain is acid-labile. The pentafluorophenyl (Pfp) ester at the carboxyl terminus serves as an activated ester, facilitating efficient peptide bond formation.

PropertyValue
CAS Number 133083-36-0[1][2][3]
Molecular Weight 634.6 g/mol [1]
Molecular Formula C32H31F5N2O6[1]

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Fmoc-based solid-phase peptide synthesis, a technique that allows for the construction of peptide chains on a solid resin support.[1] The 'D' configuration denotes the use of the D-enantiomer of lysine, which is often incorporated into peptide drug candidates to enhance their stability against enzymatic degradation.[1]

The dual-protection strategy is crucial for directing the peptide chain elongation. The Fmoc group is temporarily attached and is removed at the beginning of each synthesis cycle to allow for the coupling of the next amino acid. The Boc group on the lysine side chain, however, remains intact throughout the synthesis and is only removed during the final cleavage of the peptide from the resin, thus preventing unwanted side reactions.[1]

Experimental Protocol: Incorporation of this compound in SPPS

The following is a generalized protocol for the incorporation of an this compound residue into a growing peptide chain during automated or manual Fmoc-SPPS. This protocol assumes the synthesis is proceeding on a suitable resin (e.g., Wang or Rink Amide resin) and that the N-terminus of the resin-bound peptide has been deprotected.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM), peptide synthesis grade

  • (Optional) Coupling additives such as 1-Hydroxybenzotriazole (HOBt)

Methodology:

  • Resin Swelling: The resin is initially swelled in DMF or DCM for a period of 15-30 minutes to ensure optimal reaction conditions.

  • Fmoc Deprotection: The N-terminal Fmoc group of the peptide-resin is removed by treating it with a 20% piperidine solution in DMF.[4] This is typically a two-step process: a brief initial treatment (1-5 minutes) followed by a longer treatment (15-20 minutes).

  • Washing: Following deprotection, the resin is thoroughly washed with DMF to remove the cleaved Fmoc group and residual piperidine. This washing step is critical and is usually repeated multiple times (5-7 cycles).

  • Coupling of this compound:

    • A solution of this compound (typically 1.5 to 3 equivalents relative to the resin loading) in DMF is prepared.

    • This solution is added to the washed, deprotected peptide-resin.

    • The reaction is allowed to proceed for 1-2 hours at room temperature. The use of a pre-activated Pfp ester generally leads to efficient coupling without the need for additional coupling reagents like DIC/HBTU. However, for difficult couplings, a small amount of HOBt can be added.

    • The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (the beads remain colorless) indicates a complete reaction.

  • Post-Coupling Wash: Once the coupling is complete, the resin is again washed extensively with DMF and DCM to remove any unreacted amino acid and byproducts.

  • Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: After the entire peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on the D-lysine residue) are removed simultaneously. This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers.

Visualizing the SPPS Workflow

The cyclical nature of solid-phase peptide synthesis can be effectively visualized. The following diagram illustrates the key steps in a single cycle of amino acid addition using this compound.

SPPS_Workflow cluster_resin Solid Support cluster_reagents Reagents cluster_cycle SPPS Cycle Resin Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection Resin->Deprotection FmocAA This compound Coupling Coupling FmocAA->Coupling Piperidine 20% Piperidine in DMF Piperidine->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Remove Fmoc Wash1->Coupling Wash2 Washing (DMF/DCM) Coupling->Wash2 Form Peptide Bond Wash2->Resin Elongated Peptide

References

An In-depth Technical Guide on the Solubility and Stability of Fmoc-D-Lys(Boc)-OPfp in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nα-Fmoc-Nε-Boc-D-lysine pentafluorophenyl ester, abbreviated as Fmoc-D-Lys(Boc)-OPfp, is a critical activated amino acid derivative used extensively in solid-phase peptide synthesis (SPPS). The pentafluorophenyl (Pfp) ester provides high reactivity for efficient amide bond formation, while the orthogonal Fmoc and Boc protecting groups allow for selective deprotection strategies.[1] A thorough understanding of its solubility and stability in common solvents is paramount for optimizing reaction conditions, ensuring high peptide yield and purity, and minimizing side reactions.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. While specific quantitative data is not widely published in public literature, this guide synthesizes qualitative information from analogous compounds and established principles of peptide chemistry. It also provides detailed experimental protocols for researchers to determine these critical parameters in their own laboratory settings.

Physicochemical Properties

  • Chemical Name: Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-D-lysine pentafluorophenyl ester

  • Abbreviation: this compound

  • Molecular Formula: C₃₂H₃₁F₅N₂O₆

  • Molecular Weight: 634.6 g/mol

  • Appearance: Typically a white to off-white crystalline solid.

Solubility Profile

Table 1: Qualitative Solubility of this compound

SolventAbbreviationExpected SolubilityQuantitative Data (mg/mL at 25°C)Notes
N,N-DimethylformamideDMFHighData not available; experimental determination required.The most common and effective solvent for SPPS using Fmoc chemistry.[1][3]
Dimethyl sulfoxideDMSOHighData not available; experimental determination required.A highly polar solvent capable of dissolving many protected peptides.[3] Can be used in mixtures with DMF.
N-Methyl-2-pyrrolidoneNMPHighData not available; experimental determination required.Another common solvent in SPPS, often used as an alternative to DMF.[1]
DichloromethaneDCMModerateData not available; experimental determination required.A less polar solvent, may have lower solubility but is used in some synthesis and purification steps.[1]
AcetonitrileACNLow to ModerateData not available; experimental determination required.Generally less effective for dissolving large, protected amino acid derivatives.
TetrahydrofuranTHFLow to ModerateData not available; experimental determination required.Used in the synthesis of the Pfp ester itself, but less common as a primary solvent for coupling.[4]

Stability Profile

This compound, like other pentafluorophenyl esters, is valued for its relatively high stability compared to other active esters, which allows for its isolation as a crystalline solid.[4][5] The primary degradation pathway of concern in a synthesis workflow is hydrolysis of the active ester, which reverts the compound to the unreactive carboxylic acid, Fmoc-D-Lys(Boc)-OH. PFP esters are known to be less susceptible to hydrolysis than other common esters, such as N-hydroxysuccinimide (NHS) esters.[5][6]

Table 2: Stability Considerations for this compound

ConditionExpected StabilityPrimary Degradation PathwayNotes
Solid State HighNegligibleShould be stored in a desiccator at low temperature (-20°C) to ensure long-term stability.
Anhydrous Solvents (DMF, DCM) GoodSlow residual hydrolysisSolutions should ideally be prepared fresh. For stored solutions, use of anhydrous solvents and inert atmosphere (e.g., nitrogen, argon) is critical.
Aqueous/Protic Contaminants LowHydrolysisMoisture is the primary cause of degradation in solution. The Pfp ester is readily hydrolyzed back to the carboxylic acid.
Basic Conditions (e.g., Piperidine) UnstableAmide formation/HydrolysisThe compound is not stable in the presence of the bases used for Fmoc deprotection. It is added after the deprotection and wash steps.

Experimental Protocols

Given the lack of public quantitative data, the following protocols provide a framework for determining the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a gravimetric method for determining the saturation solubility of the compound.

G cluster_0 Workflow for Solubility Determination A 1. Prepare Saturated Solution Add excess this compound to a known volume of solvent in a sealed vial. B 2. Equilibrate Stir or agitate the vial at a constant temperature (e.g., 25°C) for a set period (e.g., 24h) to ensure equilibrium. A->B C 3. Separate Phases Centrifuge the vial to pellet the undissolved solid. B->C D 4. Isolate Supernatant Carefully withdraw a precise volume of the clear supernatant. C->D E 5. Evaporate Solvent Evaporate the solvent from the supernatant under vacuum to leave the dissolved solid. D->E F 6. Quantify Mass Weigh the solid residue. E->F G 7. Calculate Solubility Calculate the solubility in mg/mL or mol/L. F->G

Caption: A standard workflow for the experimental determination of solubility.

Protocol for Stability Assessment via HPLC

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the compound over time.

G cluster_1 Workflow for HPLC-Based Stability Assessment P1 1. Prepare Stock Solution Dissolve a known concentration of this compound in the solvent of interest. P2 2. Time-Point Sampling Store the solution under defined conditions (e.g., 25°C). At regular intervals (t=0, 1h, 4h, 8h, 24h), withdraw an aliquot. P1->P2 P3 3. Quench and Dilute Immediately dilute the aliquot in a suitable mobile phase to stop further degradation. P2->P3 P4 4. HPLC Analysis Inject the sample onto a reverse-phase HPLC system. P3->P4 P5 5. Quantify Peaks Integrate the peak area of the parent compound (this compound) and the primary degradation product (Fmoc-D-Lys(Boc)-OH). P4->P5 P6 6. Determine Kinetics Plot the percentage of the parent compound remaining vs. time to determine the degradation rate and half-life. P5->P6

Caption: A typical workflow for assessing compound stability in solution via HPLC.

Impact on Peptide Synthesis

The solubility and stability of this compound are not merely physical properties; they are critical process parameters that directly influence the success of a peptide synthesis campaign.

G cluster_2 Logical Flow: From Reagent Properties to Synthesis Outcome Sol High Solubility Conc Sufficient Reagent Concentration in Coupling Solution Sol->Conc Stab High Stability (Low Hydrolysis) Active High Purity of Activated Ester Stab->Active Coupling Efficient & Complete Coupling Reaction Conc->Coupling Active->Coupling Yield High Peptide Yield Coupling->Yield Purity High Peptide Purity (Minimized Deletion Sequences) Coupling->Purity

Caption: The relationship between reagent properties and peptide synthesis success.

  • Impact of Solubility: Poor solubility leads to an insufficient concentration of the activated amino acid in the reaction solution, resulting in slow and incomplete coupling reactions. This is a primary cause of deletion sequences (peptides missing one or more amino acids), which complicates purification and lowers the overall yield.

  • Impact of Stability: If the Pfp ester is unstable and hydrolyzes prematurely, the concentration of the active coupling species decreases. The resulting carboxylic acid will not participate in the coupling reaction, effectively reducing the amount of reagent available and leading to incomplete reactions and lower yields.

Recommendations for Use

  • Solvent Selection: Use high-purity, anhydrous grade DMF or NMP as the primary solvent for coupling reactions to ensure maximum solubility.

  • Solution Preparation: Always prepare solutions of this compound immediately before use to minimize degradation due to trace amounts of water.

  • Storage: Store the solid compound under desiccated conditions at -20°C. Avoid frequent temperature cycling.

  • Experimental Validation: For critical or large-scale syntheses, perform a small-scale solubility test and consider HPLC analysis of the stock solution if it is not used immediately after preparation.

References

Pentafluorophenyl Esters in Peptide Coupling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Pentafluorophenyl (PFP) active esters have become powerful tools in the synthesis of peptides and other complex molecular structures, valued for their high reactivity and stability.[1] This guide provides an in-depth overview of the core principles, comparative performance, and practical applications of PFP esters for researchers, scientists, and professionals in drug development.

Core Principles and Mechanism of Action

The efficacy of PFP esters in forming amide (peptide) bonds is rooted in the chemical properties of the pentafluorophenyl group.[2] This group is strongly electron-withdrawing, which significantly enhances the electrophilicity of the ester's carbonyl carbon.[1] This activation makes the carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of an incoming amino acid.[1][3] The resulting pentafluorophenolate anion is an excellent leaving group, facilitating a rapid and efficient coupling reaction.[1]

The general mechanism involves two main stages: the initial activation of the carboxylic acid to form the PFP ester, and the subsequent coupling with an amine to form the amide bond.

Peptide_Bond_Formation cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling AminoAcid Nα-Protected Amino Acid (R-COOH) PFP_Ester Activated PFP Ester (R-COO-C₆F₅) AminoAcid->PFP_Ester + HO-C₆F₅ PFP_OH Pentafluorophenol (HO-C₆F₅) PFP_OH->PFP_Ester CouplingAgent Coupling Agent (e.g., DCC) CouplingAgent->PFP_Ester Facilitates esterification PFP_Ester_Copy Activated PFP Ester (R-COO-C₆F₅) Peptide Peptide Bond Formed (R-CO-NH-R') PFP_Ester_Copy->Peptide Nucleophilic Attack LeavingGroup Pentafluorophenol (HO-C₆F₅) PFP_Ester_Copy->LeavingGroup Elimination Amine Amino Group of second residue (H₂N-R') Amine->Peptide

Caption: Mechanism of peptide bond formation using a PFP ester.

Key Features and Advantages

PFP esters offer several distinct advantages over other coupling reagents, primarily stemming from their high reactivity and stability.

  • High Reactivity and Speed: The electron-withdrawing nature of the pentafluorophenyl ring makes these esters highly reactive acylating agents.[3] Kinetic studies have demonstrated that PFP esters couple significantly faster than other common active esters, such as p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[2][3] This high reaction rate is beneficial for minimizing or eliminating unwanted side reactions.[3][4]

  • Reduced Racemization: The rapid coupling times help to preserve the stereochemical integrity of the amino acids, minimizing racemization, even for those prone to it.[3]

  • Stability: PFP esters are typically stable, crystalline solids that can be prepared in advance and stored, which is highly advantageous for automated solid-phase peptide synthesis (SPPS).[2][5] They are also less susceptible to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[2][6]

  • Avoidance of Side Reactions: The use of pre-formed PFP esters means the growing peptide chain is not exposed to the activating reagent (e.g., a carbodiimide) during the coupling step.[7] This reduces the risk of certain side reactions.[7]

  • Additive-Free Potential: In certain applications, particularly within flow chemistry systems, PFP esters can facilitate peptide bond formation without the need for additional coupling additives, which simplifies purification processes.[2][8][9]

PFP_Advantages Core Core Property: Strong Electron-Withdrawing Pentafluorophenyl Group Adv1 High Reactivity of Carbonyl Carbon Core->Adv1 Adv2 Excellent Leaving Group (Pentafluorophenolate) Core->Adv2 Outcome1 Rapid Coupling Kinetics Adv1->Outcome1 Outcome4 High Coupling Efficiency Adv1->Outcome4 Adv2->Outcome1 Adv2->Outcome4 Adv3 Stable, Crystalline Solid Esters Outcome5 Suitable for Automated SPPS Adv3->Outcome5 Outcome6 Greater Resistance to Hydrolysis Adv3->Outcome6 Outcome2 Reduced Racemization Outcome1->Outcome2 Outcome3 Minimized Side Reactions Outcome1->Outcome3

Caption: Logical flow of PFP ester advantages.

Quantitative Data: Comparative Reactivity

The enhanced performance of PFP esters is evident when their reaction rates are compared to other active esters.

Active Ester TypeAbbreviationRelative Coupling Rate
Pentafluorophenyl EsterOPFP111
Pentachlorophenyl EsterOPCP3.4
p-Nitrophenyl EsterONp1
Data sourced from kinetic studies comparing relative coupling speeds.[3][4]

Experimental Protocols

The use of PFP esters involves two primary stages: the synthesis of the activated amino acid ester and its subsequent use in peptide coupling.

This protocol describes a general method for preparing PFP esters from Nα-Fmoc protected amino acids using dicyclohexylcarbodiimide (DCC).

Materials:

  • Fmoc-amino acid

  • Pentafluorophenol (PFP-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • 5% aqueous HCl, Saturated aqueous NaHCO₃, Brine

Procedure:

  • Dissolve the Fmoc-amino acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous THF or DCM.[2]

  • Cool the solution to 0°C in an ice bath.[2]

  • Add DCC (1.1 equivalents) to the cooled solution.[2]

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.[2]

  • Continue stirring for an additional 3-5 hours, monitoring the reaction's progress via thin-layer chromatography (TLC).[2]

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Dilute the filtrate with EtOAc and wash sequentially with 5% HCl, water, saturated NaHCO₃, and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-OPfp ester.[5]

This protocol outlines the use of pre-synthesized Fmoc-amino acid-OPfp esters in a standard SPPS workflow.

Materials:

  • Fmoc-protected resin (e.g., Wang, Rink Amide)

  • Fmoc-amino acid pentafluorophenyl ester

  • Piperidine solution (e.g., 20% in DMF) for Fmoc deprotection

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • (Optional) 1-Hydroxybenzotriazole (HOBt) as a catalyst

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF, add the piperidine solution to the resin, and agitate for 5-20 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-6 times) and DCM (3 times) to remove residual piperidine.[5]

  • Coupling: a. In a separate vial, dissolve the Fmoc-amino acid pentafluorophenyl ester (3-5 equivalents) in DMF.[5] b. (Optional) To accelerate the reaction, HOBt (3-5 equivalents) can be added to the amino acid solution.[5] c. Add the activated amino acid solution to the deprotected resin in the reaction vessel.[5] d. Agitate the mixture for 1-2 hours or until a negative Kaiser test indicates complete coupling.

  • Washing: Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).[5]

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final coupling and washing, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[5]

  • Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[5] The crude peptide can then be purified, typically by reverse-phase HPLC.[5]

SPPS_Workflow Start Start: Swell Resin in DMF Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash Resin (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling Add Fmoc-AA-OPfp Ester (Optional: +HOBt) Wash1->Coupling Wash2 4. Wash Resin (DMF, DCM) Coupling->Wash2 Decision Last Amino Acid? Wash2->Decision Decision->Deprotection No Cleavage Final Cleavage & Deprotection (TFA Cocktail) Decision->Cleavage Yes Purification Precipitate, Isolate, & Purify Peptide Cleavage->Purification End End: Purified Peptide Purification->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

Pentafluorophenyl esters are highly effective reagents for peptide coupling, offering a compelling combination of high reactivity, stability, and suppression of side reactions.[2][3] Their properties make them particularly well-suited for the synthesis of complex peptides and for use in automated SPPS protocols where reliability and efficiency are paramount.[2] While the requirement for a separate pre-activation step is a consideration, the advantages of using these stable, crystalline, and highly reactive esters often outweigh this drawback, making them an invaluable tool for researchers in peptide chemistry and drug development.[3][7]

References

The Chiral Advantage: A Technical Guide to D-Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids into peptide-based therapeutics represents a strategic paradigm shift in drug design, offering a powerful toolkit to overcome the inherent limitations of their natural L-amino acid counterparts. This in-depth technical guide explores the core theoretical advantages of utilizing D-amino acids, providing a comprehensive overview of the enhanced stability, improved bioavailability, and unique receptor interactions that can be achieved. This document serves as a resource for researchers and scientists, detailing key experimental methodologies and providing a practical framework for the rational design of next-generation peptide therapeutics.

Enhanced Enzymatic Stability and Protracted Half-Life

A primary driver for the integration of D-amino acids is the significant enhancement of peptide stability in biological systems.[1] Natural peptides composed exclusively of L-amino acids are often rapidly degraded by endogenous proteases, which exhibit a high degree of stereospecificity for L-isomers.[2] The introduction of D-amino acids creates a peptide backbone that is sterically hindered and largely unrecognizable to these enzymes, thereby conferring remarkable resistance to proteolytic cleavage.[2] This increased stability directly translates to a longer in vivo half-life, a critical attribute for therapeutic efficacy.[3][4]

The strategic placement of D-amino acids can range from single substitutions at known cleavage sites to the creation of fully D-amino acid peptides, often referred to as "mirror-image" or "inverso" peptides.[4] Even partial substitution, particularly at the N- and C-termini, can afford significant protection from exopeptidases.[5] Retro-inverso peptides, which are composed of D-amino acids in a reversed sequence, can mimic the side-chain topology of the parent L-peptide while possessing a reversed backbone, rendering them highly resistant to proteolysis.[1][4]

Quantitative Comparison of Peptide Stability

The following table summarizes data from various studies, illustrating the dramatic improvements in stability achieved through the incorporation of D-amino acids.

Peptide/AnalogAmino Acid CompositionAssay ConditionHalf-Life (t½) / % RemainingReference(s)
GLP-1 Analogs
Native GLP-1All L-amino acidsHuman Plasma~2 minutes[6][7]
LiraglutideL-amino acid analogHuman Plasma~13 hours[6][8]
SemaglutideL-amino acid analog with AibHuman Plasma~165 hours[7]
Antimicrobial Peptides
L-peptide HydrogelatorAll L-amino acidsProteinase K< 4 hours (0% remaining)[9]
D-peptide HydrogelatorC-terminal D-amino acidProteinase K> 24 hours (15% remaining)[9]
Pep05All L-amino acidsTrypsin-[2][10]
DP06All D-amino acidsTrypsin> 24 hours (6% remaining)[2]
DP06All D-amino acidsHuman Plasma> 24 hours (60% remaining)[2]
MUC2 Peptides
TPTPTGTQ-tptD-amino acids at termini50% Human SerumCompletely stable[5]
tpt-PTGTQT-ptD-amino acids at termini50% Human SerumCompletely stable[5]
Generic Peptides
Linear PeptideAll L-amino acids100% Human Serum13 minutes[3]

Altered Receptor Binding and Unique Biological Activities

The stereochemistry of amino acids plays a pivotal role in the three-dimensional conformation of a peptide, which in turn governs its interaction with biological targets. Substituting L-amino acids with their D-enantiomers can lead to profound changes in secondary and tertiary structures, influencing receptor binding affinity and specificity.[11]

In some instances, D-amino acid substitution can lead to an enhanced binding affinity for the target receptor. This can be attributed to the D-amino acid inducing a more favorable conformation for receptor engagement, potentially reducing the entropic cost of binding. Conversely, in other cases, particularly with retro-inverso peptides, the altered backbone may disrupt critical hydrogen bonding interactions with the receptor, leading to reduced affinity.[12] Therefore, the effect of D-amino acid substitution on receptor binding must be empirically determined for each peptide-receptor system.

The unique structural attributes of D-amino acid-containing peptides can also give rise to novel biological activities not observed with their L-counterparts. This opens up new avenues for drug discovery, allowing for the exploration of previously inaccessible pharmacological space.

Comparative Receptor Binding Affinities

The following table provides examples of how D-amino acid incorporation can modulate receptor binding affinity.

Peptide/AnalogTarget ReceptorBinding Affinity MetricL-Amino Acid PeptideD-Amino Acid PeptideReference(s)
Tetrahydropalmatine (THP)
L-THP (Rotundine)Dopamine D1Kᵢ (nM)124N/A[13]
L-THP (Rotundine)Dopamine D2Kᵢ (nM)388No affinity observed[13]
CDX Peptides
ᴸCDXα7 Nicotinic Acetylcholine ReceptorIC₅₀Higher than ᴰCDX5-fold lower than ᴸCDX[9]
GLP-1 Analogs
GLP-1GLP-1 ReceptorEC₅₀ (nM)55-[14]
LixisenatideGLP-1 ReceptorEC₅₀ (nM)61-[14]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid Peptides

Fmoc-based SPPS is the most common method for synthesizing peptides containing D-amino acids. The general workflow is analogous to the synthesis of L-peptides, with the key difference being the use of Fmoc-protected D-amino acid building blocks.

Materials:

  • Fmoc-protected D-amino acids

  • Solid support resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected D-amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU) in DMF.

    • Add a base (e.g., DIPEA) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry thoroughly.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage_purification Cleavage & Purification cluster_analysis Analysis Resin_Swelling Resin_Swelling Fmoc_Deprotection Fmoc_Deprotection Resin_Swelling->Fmoc_Deprotection 1. Prepare Resin Washing_1 Washing_1 Fmoc_Deprotection->Washing_1 2. Remove Fmoc Amino_Acid_Coupling Amino_Acid_Coupling Washing_1->Amino_Acid_Coupling 3. Wash Washing_2 Washing_2 Amino_Acid_Coupling->Washing_2 4. Add D-Amino Acid Repeat_Cycles Repeat Steps 2-5 Washing_2->Repeat_Cycles 5. Wash Final_Deprotection Final_Deprotection Repeat_Cycles->Final_Deprotection Sequence Complete Cleavage Cleavage Final_Deprotection->Cleavage 6. Final Deprotection Precipitation Precipitation Cleavage->Precipitation 7. Cleave from Resin Purification Purification (RP-HPLC) Precipitation->Purification 8. Precipitate Analysis Analysis (MS, HPLC) Purification->Analysis

Fig 1. General workflow for Solid-Phase Peptide Synthesis of D-amino acid peptides.
In Vitro Peptide Stability Assay using HPLC

This protocol outlines a general method to assess the stability of a peptide in a biological matrix like serum or plasma.

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL)

  • Human or animal serum/plasma

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile)

  • Centrifuge

  • RP-HPLC system with a C18 column

Protocol:

  • Sample Preparation: Pre-warm an aliquot of serum or plasma to 37°C.

  • Incubation: Spike the serum/plasma with the test peptide to a final concentration (e.g., 100 µg/mL).

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-matrix mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic degradation.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis:

    • Collect the supernatant containing the peptide.

    • Analyze the concentration of the intact peptide using RP-HPLC by monitoring the peak area at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide in the matrix.

Receptor Binding Analysis using Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique to quantify the binding kinetics and affinity between a peptide (ligand) and its receptor (analyte).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS)

  • Peptide ligand and receptor analyte in a suitable buffer

  • Regeneration solution

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the peptide ligand over the activated surface to covalently immobilize it.

    • Deactivate any remaining active sites on the surface.

  • Analyte Binding:

    • Inject a series of concentrations of the receptor analyte over the sensor surface.

    • Monitor the change in the SPR signal in real-time, which corresponds to the binding of the analyte to the immobilized ligand.

  • Dissociation: After the association phase, flow buffer over the sensor surface to monitor the dissociation of the analyte from the ligand.

  • Regeneration: Inject a regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). A lower Kd value indicates a higher binding affinity.[15][16]

Signaling Pathways and Mechanisms of Action

The incorporation of D-amino acids can significantly impact the interaction of peptides with their cognate receptors and downstream signaling pathways.

GLP-1 Receptor Signaling Pathway

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis.[11] GLP-1 receptor agonists are important therapeutics for type 2 diabetes. The native GLP-1 has a very short half-life, and the development of long-acting analogs, often involving amino acid substitutions (though not always with D-amino acids in approved drugs, the principle of stability enhancement is key), has been a major focus.[6] The GLP-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to insulin secretion.

GLP1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GLP1_analog GLP-1 Analog (e.g., D-amino acid stabilized) GLP1R GLP-1 Receptor (GPCR) GLP1_analog->GLP1R Binds G_protein G-protein GLP1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Fig 2. GLP-1 receptor signaling pathway initiated by a stabilized GLP-1 analog.
Mechanism of Action of D-Amino Acid Antimicrobial Peptides (AMPs)

Antimicrobial peptides are a class of host defense peptides that exhibit broad-spectrum activity against bacteria, fungi, and viruses.[1] A key advantage of using D-amino acid-containing AMPs is their enhanced stability against microbial proteases. The mechanism of action of many AMPs involves the disruption of the microbial cell membrane. Since this interaction is often based on electrostatic and hydrophobic interactions with the lipid bilayer rather than specific chiral receptors, D-amino acid AMPs can retain or even enhance their antimicrobial activity while being resistant to degradation.

AMP_mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane (Anionic) cluster_intracellular Intracellular Space D_AMP D-Amino Acid AMP (Cationic, Amphipathic) Membrane_Binding Electrostatic Binding D_AMP->Membrane_Binding 1. Attraction Membrane_Insertion Hydrophobic Insertion Membrane_Binding->Membrane_Insertion 2. Accumulation & Insertion Pore_Formation Pore Formation / Membrane Disruption Membrane_Insertion->Pore_Formation 3. Destabilization Cell_Lysis Cell Lysis & Death Pore_Formation->Cell_Lysis

Fig 3. Mechanism of action of a D-amino acid antimicrobial peptide.

Conclusion

The incorporation of D-amino acids is a cornerstone of modern peptide chemistry, offering a robust strategy to enhance the therapeutic properties of peptide-based drugs. The increased proteolytic stability conferred by D-amino acids directly addresses one of the major limitations of native peptides, paving the way for the development of more effective and bioavailable therapeutics. As our understanding of the structural and functional consequences of D-amino acid substitution continues to grow, so too will our ability to rationally design peptides with tailored pharmacokinetic and pharmacodynamic profiles. This guide provides a foundational understanding and practical methodologies for researchers to harness the chiral advantage of D-amino acids in their peptide design endeavors.

References

Methodological & Application

Application Notes and Protocols for Fmoc-D-Lys(Boc)-OPfp in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Nα-Fmoc-Nε-Boc-D-lysine pentafluorophenyl ester (Fmoc-D-Lys(Boc)-OPfp) in solid-phase peptide synthesis (SPPS). This pre-activated amino acid derivative offers high reactivity and stability, making it a valuable tool for the efficient synthesis of peptides, particularly those containing the non-natural D-lysine for enhanced biological stability and unique structural properties.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. The Fmoc/tBu strategy is a widely adopted methodology due to its mild reaction conditions. This compound is an orthogonally protected derivative of D-lysine, where the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[1][2] The pentafluorophenyl (Pfp) ester serves as a highly reactive activating group for the carboxyl function, facilitating efficient peptide bond formation with minimal risk of racemization.[3]

The incorporation of D-amino acids, such as D-lysine, is a key strategy in drug design to increase peptide resistance to proteolytic degradation, thereby enhancing their in vivo half-life and therapeutic potential.[4] Peptides containing D-lysine have shown promise as antimicrobial agents.[4]

Data Presentation

Table 1: Reagents for Solid-Phase Peptide Synthesis
Reagent/ComponentFunctionSupplier Example
Resin Solid support for peptide assembly.Rink Amide MBHA resin
This compound Activated D-lysine building block.Various chemical suppliers
N,N-Dimethylformamide (DMF) Primary solvent for swelling, washing, and reactions.Sigma-Aldrich
Piperidine Reagent for Fmoc group deprotection.Thermo Fisher Scientific
1-Hydroxybenzotriazole (HOBt) Optional catalyst to accelerate coupling.Chem-Impex International
Trifluoroacetic acid (TFA) Reagent for final cleavage and side-chain deprotection.Oakwood Chemical
Triisopropylsilane (TIS) Scavenger to prevent side reactions during cleavage.Acros Organics
Dichloromethane (DCM) Solvent for washing.VWR
Diethyl ether For peptide precipitation.J.T. Baker
Table 2: Quantitative Parameters for a Typical SPPS Cycle (0.1 mmol scale)
StepReagent/SolventVolume/AmountDuration
Resin Swelling DMF5 mL30 min
Fmoc Deprotection 20% Piperidine in DMF5 mL2 x 10 min
Washing DMF5 x 5 mL~5 min
Coupling This compound (3-5 equiv.)0.3-0.5 mmol in 3 mL DMF1-2 hours
HOBt (optional, 3-5 equiv.)0.3-0.5 mmol
Washing DMF3 x 5 mL~3 min
DCM3 x 5 mL~3 min
Final Cleavage 95% TFA, 2.5% H₂O, 2.5% TIS10 mL2-3 hours

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the activated pentafluorophenyl ester from Fmoc-D-Lys(Boc)-OH.

Materials:

  • Fmoc-D-Lys(Boc)-OH

  • Pentafluorophenol

  • Dicyclohexylcarbodiimide (DCC)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Fmoc-D-Lys(Boc)-OH (1 equivalent) and pentafluorophenol (1.1 equivalents) in a mixture of DCM and EtOAc.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 equivalents) to the cooled solution and stir for 2 hours at 0°C, then allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 5% acetic acid, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield pure this compound.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual SPPS of a peptide on a 0.1 mmol scale using Rink Amide resin.

1. Resin Preparation:

  • Place 0.1 mmol of Rink Amide resin in a reaction vessel.

  • Swell the resin in 5 mL of DMF for 30 minutes with gentle agitation.

  • Drain the DMF.

2. Initial Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of the First Amino Acid (if not pre-loaded):

  • Follow a standard coupling protocol using an appropriate Fmoc-amino acid, coupling reagents (e.g., HBTU/DIPEA), and DMF.

  • After coupling, wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

4. Peptide Chain Elongation with this compound:

  • Fmoc Deprotection: Perform the Fmoc deprotection as described in step 2.

  • Coupling: a. In a separate vial, dissolve 3-5 equivalents (0.3-0.5 mmol) of this compound in 3 mL of DMF. b. (Optional) Add 3-5 equivalents (0.3-0.5 mmol) of HOBt to the solution to catalyze the reaction. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling can be extended or repeated.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3 x 5 mL) and then DCM (3 x 5 mL).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add 10 mL of the cleavage cocktail to the dried resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether twice more.

  • Dry the crude peptide pellet under vacuum.

  • The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Start Start: Swell Resin in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (this compound, DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Continue Elongation Final_Cleavage Final Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Final_Cleavage Final Amino Acid Cycle->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification End End: Pure Peptide Purification->End

Caption: A generalized workflow for a single coupling cycle in Fmoc-SPPS.

Antimicrobial Peptide (AMP) Mechanism of Action

Peptides incorporating D-lysine often exhibit antimicrobial properties by disrupting the bacterial cell membrane. The following diagram illustrates the proposed "Carpet" model for this mechanism of action.

AMP_Mechanism cluster_membrane Bacterial Cell Membrane (Negatively Charged) Membrane Phospholipid Bilayer AMP Cationic AMP (with D-Lysine) Electrostatic Electrostatic Attraction AMP->Electrostatic Initial Interaction Carpet AMPs form a 'carpet' on membrane surface Electrostatic->Carpet Accumulation Disruption Membrane Disruption & Micelle Formation Carpet->Disruption Threshold Concentration Reached Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: The "Carpet" model of antimicrobial peptide (AMP) action.

References

Application Notes and Protocols for Automated Peptide Synthesis using Fmoc-D-Lys(Boc)-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and high-purity synthesis of complex peptide sequences. The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme in SPPS.[1] This document provides detailed application notes and protocols for the use of Fmoc-D-Lys(Boc)-OPfp (N-α-9-fluorenylmethyloxycarbonyl-N-ε-tert-butyloxycarbonyl-D-lysine pentafluorophenyl ester) in automated peptide synthesizers.

The incorporation of D-amino acids, such as D-lysine, is a critical strategy in drug design to enhance peptide stability against enzymatic degradation, thereby improving their therapeutic potential.[2][3] this compound is a pre-activated amino acid derivative that offers several advantages in automated SPPS, including high reactivity, reduced risk of racemization, and the elimination of the need for in-situ coupling reagents.[4][5][6] These properties contribute to higher coupling efficiencies and purer final peptide products.

Principles of Fmoc-SPPS and the Role of this compound

Fmoc-based SPPS involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support.[1][7] The synthesis cycle consists of three main steps:

  • Fmoc Deprotection: The base-labile Fmoc group is removed from the N-terminus of the peptide-resin using a secondary amine, typically piperidine.[][9]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is coupled to the newly liberated N-terminal amine.

  • Washing: Excess reagents are washed away to purify the peptide-resin before the next cycle.

This compound is an ideal building block for this process. The orthogonal protection strategy is key to its utility:[1][3]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Protects the α-amino group and is removed by a mild base (e.g., piperidine).[3]

  • Boc (tert-butyloxycarbonyl): Protects the ε-amino group of the lysine side chain and is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids (e.g., trifluoroacetic acid) during the final cleavage from the resin.[3][]

  • OPfp (Pentafluorophenyl ester): This is a highly reactive ester that facilitates efficient peptide bond formation without the need for additional coupling reagents.[4][5][10] The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly susceptible to nucleophilic attack by the free amine of the growing peptide chain.[10]

Factors Affecting Coupling Efficiency

Several factors can influence the coupling efficiency of this compound in automated peptide synthesizers:

  • Steric Hindrance: While OPfp esters are highly reactive, the bulky nature of the Fmoc and Boc protecting groups, as well as the growing peptide chain, can create steric hindrance, potentially slowing down the reaction.

  • Peptide Aggregation: On-resin aggregation of the growing peptide chain can make the N-terminal amine inaccessible for coupling.

  • Solvent Quality: The use of high-purity, anhydrous solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is crucial for efficient synthesis.

  • Reaction Time: Sufficient time must be allowed for the coupling reaction to proceed to completion. For OPfp esters, this is typically in the range of 1 hour to overnight for manual synthesis, and can be optimized in automated synthesizers.[1]

  • Additives: The addition of catalysts like 1-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) can accelerate the coupling rate of OPfp esters.[1][5][10]

Experimental Protocols

This section provides a detailed protocol for the use of this compound in a typical automated peptide synthesizer.

Materials and Reagents
  • This compound

  • Appropriate solid support (e.g., Rink Amide resin for peptide amides)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Additive (Optional): 1 M HOBt or HOOBt in DMF

  • Solvents: High-purity DMF and dichloromethane (DCM)

  • Washing Solvent: DMF

  • Cleavage Cocktail (e.g., Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)

Automated Synthesizer Setup

Program the automated peptide synthesizer with the following cycles. Note that specific parameters may need to be optimized based on the synthesizer model, peptide sequence, and resin.

Table 1: Automated Synthesis Cycle for this compound Coupling

StepOperationReagent/SolventDurationRepeats
1Resin SwellingDMF30-60 min1
2Fmoc Deprotection20% Piperidine in DMF3 min1
3Fmoc Deprotection20% Piperidine in DMF10-15 min1
4WashingDMF1 min5-7
5Coupling This compound (3-5 equiv.) in DMF60-120 min1
(Optional)+ HOBt or HOOBt (3-5 equiv.)
6WashingDMF1 min5
7Repeat Cycle---
Detailed Protocol Steps
  • Resin Loading and Swelling: Place the desired amount of resin in the reaction vessel of the automated synthesizer. Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Perform the initial Fmoc deprotection by treating the resin with 20% piperidine in DMF. A two-stage deprotection is recommended for efficiency.

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine. A positive Kaiser test (ninhydrin test) at this stage will indicate the presence of free primary amines.

  • Coupling of this compound:

    • Dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

    • If using an additive, dissolve HOBt or HOOBt (3-5 equivalents) in the same solution.

    • Deliver the activated amino acid solution to the reaction vessel.

    • Allow the coupling reaction to proceed for the specified time (60-120 minutes).

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF.

  • Monitoring the Coupling Reaction (Optional but Recommended): Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling (double coupling) may be necessary.

  • Repeat Cycle: Continue with the synthesis of the peptide by repeating the deprotection, washing, and coupling steps for each subsequent amino acid.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, wash the peptide-resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes the expected coupling efficiencies for this compound under different conditions in an automated peptide synthesizer. These are representative values and can vary depending on the specific peptide sequence and synthesis conditions.

Table 2: Expected Coupling Efficiency of this compound

Coupling ConditionsCoupling Time (min)Expected Efficiency (%)Purity of Crude Peptide (%)Notes
This compound (3 equiv.)6095 - 9880 - 90Standard condition, may be slower for sterically hindered sequences.
This compound (5 equiv.)60> 9885 - 95Increased excess of amino acid can drive the reaction to completion.
This compound (3 equiv.) + HOBt (3 equiv.)60> 99> 90HOBt catalyzes the reaction, leading to higher efficiency and purity.
This compound (3 equiv.)120> 98> 90Extended coupling time can improve efficiency in difficult couplings.
Double Coupling (2 x 60 min)120> 99.5> 95Recommended for sequences prone to aggregation or steric hindrance.

Visualization

Experimental Workflow

G cluster_prep Preparation cluster_synthesis Automated Synthesis Cycle cluster_post Post-Synthesis Resin Resin Swelling Start Start Cycle Resin->Start Deprotection_Sol Prepare 20% Piperidine in DMF Deprotection Fmoc Deprotection Deprotection_Sol->Deprotection AA_Sol Prepare this compound Solution Coupling Coupling with this compound AA_Sol->Coupling Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Next_AA Proceed to Next Amino Acid Kaiser_Test->Next_AA Negative Double_Couple Double Coupling Kaiser_Test->Double_Couple Positive Cleavage Cleavage & Deprotection Next_AA->Cleavage Synthesis Complete Double_Couple->Wash2 Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (e.g., MS) Purification->Analysis Final_Product Pure Peptide Analysis->Final_Product

Caption: Workflow for automated peptide synthesis using this compound.

Logical Relationship of Components

G cluster_reagents Key Reagents cluster_process SPPS Process cluster_outcomes Outcomes AA This compound Fmoc (α-amino protection) Boc (ε-amino protection) OPfp (carboxyl activation) Deprotection Fmoc Removal AA:f0->Deprotection Coupling Peptide Bond Formation AA:f2->Coupling Cleavage Resin Cleavage & Side-Chain Deprotection AA:f1->Cleavage Resin Solid Support e.g., Rink Amide Resin Resin->Coupling Piperidine Piperidine Fmoc Deprotection Agent Piperidine->Deprotection TFA Trifluoroacetic Acid (TFA) Cleavage & Boc Deprotection TFA->Cleavage Deprotection->Coupling Coupling->Cleavage Efficiency High Coupling Efficiency Coupling->Efficiency Racemization Reduced Racemization Coupling->Racemization Purity High Purity Crude Peptide Efficiency->Purity

Caption: Logical relationships in Fmoc-SPPS with this compound.

References

Applications of Fmoc-D-Lys(Boc)-OPfp in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Lys(Boc)-OPfp (Nα-Fmoc-Nε-Boc-D-lysine pentafluorophenyl ester) is a critical building block in modern drug discovery, primarily utilized in solid-phase peptide synthesis (SPPS). Its unique structural features, including the orthogonal protection strategy afforded by the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups, and the incorporation of a D-amino acid, make it an invaluable tool for the synthesis of novel peptide-based therapeutics with enhanced stability and functionality. The pre-activated pentafluorophenyl (OPfp) ester facilitates efficient peptide bond formation.

The Fmoc group, which is base-labile, protects the α-amino group, allowing for sequential addition of amino acids. The acid-labile Boc group safeguards the ε-amino group of the D-lysine side chain, preventing unwanted reactions and enabling site-specific modifications. The presence of the D-lysine enantiomer is particularly significant in drug design as it confers resistance to proteolytic degradation, thereby increasing the in vivo half-life and bioavailability of the peptide drug candidate.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of peptide-based drug candidates, with a focus on a tumor-targeting peptide conjugate.

Key Applications in Drug Discovery

The versatility of this compound allows for its application in several key areas of drug discovery and development:

  • Synthesis of Metabolically Stable Peptides: The incorporation of D-lysine enhances the resistance of peptides to enzymatic degradation by proteases, a major hurdle in the development of peptide therapeutics.[1]

  • Peptidomimetics and Drug Conjugates: The lysine side chain, once deprotected, serves as a versatile handle for the conjugation of other molecules, such as small molecule drugs, imaging agents, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.[1][3]

  • Targeted Drug Delivery: The lysine residue can be used to attach targeting moieties that guide the peptide drug to specific cells or tissues, thereby increasing efficacy and reducing off-target side effects.[4]

  • Synthesis of Antimicrobial Peptides (AMPs): The introduction of D-amino acids into AMPs can enhance their stability and potency against a broad spectrum of pathogens.

Data Presentation: Peptide Synthesis Efficiency

The efficiency of solid-phase peptide synthesis can vary depending on the peptide sequence, the synthesis protocol, and the reagents used. Below is a summary of representative data on crude yield and purity for the synthesis of two different peptides using various SPPS protocols. While not specific to this compound, this data illustrates the expected range of outcomes in peptide synthesis.

Peptide SequenceSynthesis ProtocolCrude Yield (%)Purity (%)Peptide Specific Yield (%)
NBC112 Tea Bag25758
Microwave Assisted658543
Manual Synthesis809064
NBC759 Tea Bag558036
Microwave Assisted708846
Manual Synthesis909578

Data adapted from a study on tailor-made methodologies for solid-phase peptide synthesis. The specific yields are calculated based on the initial resin loading.

Experimental Protocols

Application Example: Synthesis of a Tumor-Homing Peptide-Drug Conjugate (VPA-GFLG-iRGD)

This protocol describes the synthesis of a conjugate combining the histone deacetylase inhibitor Valproic acid (VPA) with the tumor-homing peptide iRGD (sequence: CRGDKGPDC). The lysine residue within the iRGD sequence is incorporated using Fmoc-L-Lys(Boc)-OH (the D-enantiomer can be substituted for enhanced stability). This example illustrates the utility of protected lysine derivatives in constructing complex, multifunctional therapeutic peptides.

Materials and Reagents:

  • Fmoc-L-Lys(Boc)-OH (or Fmoc-D-Lys(Boc)-OH)

  • Other Fmoc-protected amino acids (Fmoc-Cys(Acm)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Phe-OH)

  • Valproic Acid (VPA)

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N-methyl morpholine (NMM)

  • Thallium trifluoroacetate (Tl(OOCCF3)3)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Solid-phase peptide synthesis vessel

  • HPLC system for purification and analysis

  • Mass spectrometer

Experimental Workflow:

G cluster_0 Peptide Synthesis cluster_1 On-Resin Modification cluster_2 Cleavage & Purification Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection 1. Swell Rink Amide resin in DMF Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling 2. Remove Fmoc with 20% piperidine/DMF Repeat Repeat Deprotection & Coupling Amino_Acid_Coupling->Repeat 3. Couple next Fmoc-amino acid Repeat->Fmoc_Deprotection For each amino acid in sequence Cyclization On-Resin Cyclization Repeat->Cyclization After final coupling Cleavage Cleavage from Resin Cyclization->Cleavage 4. Cyclize with Tl(OOCCF3)3 Purification HPLC Purification Cleavage->Purification 5. Cleave with TFA/TIS/H2O Analysis Mass Spec Analysis Purification->Analysis 6. Purify by HPLC

Caption: Workflow for the synthesis of VPA-GFLG-iRGD.

Step-by-Step Protocol:

  • Resin Preparation: Swell Rink Amide MBHA resin (e.g., 300 mg, 156 µmol) in DMF in a solid-phase synthesis vessel.

  • Stepwise Peptide Synthesis:

    • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes.

    • Amino Acid Coupling: Couple the respective Fmoc-protected amino acid (468 µmol) to the resin. For each coupling step, dissolve the Fmoc-amino acid or VPA in a mixture of 0.4 mM N-methyl morpholine (NMM) in DMF and incubate with the resin for 20 minutes at room temperature. The synthesis proceeds from the C-terminus to the N-terminus, with Valproic acid coupled at the final step. The linear sequence assembled on the resin is VPA-Gly-Phe-Leu-Gly-Cys(Acm)-Arg(Pbf)-Gly-Asp(OtBu)-Lys(Boc)-Gly-Pro-Asp(OtBu)-Cys(Acm)-Resin.

  • On-Resin Cyclization: After the assembly of the linear peptide, perform on-resin cyclization to form the disulfide bridge in the iRGD moiety. Treat the resin-bound peptide with a solution of thallium trifluoroacetate (Tl(OOCCF3)3) in DMF.

  • Cleavage and Deprotection: Cleave the peptide conjugate from the resin and remove the side-chain protecting groups (Acm, Pbf, OtBu, and Boc) simultaneously by treating the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final VPA-GFLG-iRGD conjugate by analytical HPLC and mass spectrometry.

Signaling Pathway Visualization

The tumor-homing and penetration mechanism of the iRGD peptide involves a multi-step signaling process that enhances the delivery of conjugated or co-administered drugs to the tumor microenvironment.

cluster_0 Tumor Microenvironment iRGD iRGD Peptide Integrin αvβ3 / αvβ5 Integrins (on Tumor Endothelial Cells) iRGD->Integrin 1. Homing & Binding Protease Tumor-associated Protease Integrin->Protease 2. Induces Proteolytic Cleavage CendR_motif Cleaved iRGD (exposes CendR motif) Protease->CendR_motif Cleaves iRGD NRP1 Neuropilin-1 (NRP-1) CendR_motif->NRP1 3. CendR motif binds to NRP-1 Endocytosis Endocytosis/ Exocytosis Pathway NRP1->Endocytosis 4. Activates Transport Pathway Drug_Penetration Enhanced Tumor Penetration of Drug Endocytosis->Drug_Penetration 5. Facilitates Drug Entry

Caption: iRGD peptide signaling pathway for tumor penetration.

The mechanism proceeds in three main steps:

  • Homing and Binding: The RGD (Arginine-Glycine-Aspartic acid) sequence within the iRGD peptide specifically binds to αvβ3 and αvβ5 integrins, which are overexpressed on the surface of tumor endothelial cells.[5]

  • Proteolytic Cleavage: This binding event triggers a conformational change that exposes a cleavage site for tumor-associated proteases. The protease cleaves the peptide, revealing a C-terminal CendR (C-end rule) motif (R/KXXR/K).[5]

  • NRP-1 Binding and Internalization: The newly exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also present on tumor cells and vasculature. This interaction activates an endocytotic/exocytotic transport pathway, leading to the internalization of the peptide and any conjugated or co-administered therapeutic agent, thereby enhancing their penetration into the tumor tissue.[1][5]

Conclusion

This compound is a cornerstone reagent in the synthesis of advanced peptide-based therapeutics. Its application enables the creation of peptides with enhanced stability and the facile introduction of functionalities for drug conjugation and targeted delivery. The provided protocols and data serve as a guide for researchers to leverage the potential of this versatile building block in their drug discovery and development endeavors. The successful synthesis of complex constructs like the iRGD peptide-drug conjugate highlights the power of this chemical tool in designing next-generation cancer therapies.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Peptides using Fmoc-D-Lys(Boc)-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα-Fmoc-Nε-Boc-D-lysine pentafluorophenyl ester (Fmoc-D-Lys(Boc)-OPfp) in the solid-phase peptide synthesis (SPPS) of antimicrobial peptides (AMPs). The incorporation of D-amino acids, such as D-lysine, is a key strategy to enhance the therapeutic potential of AMPs by increasing their stability against enzymatic degradation.

Introduction

Antimicrobial resistance is a significant global health threat, necessitating the development of novel therapeutic agents. Antimicrobial peptides (AMPs) are a promising class of molecules with broad-spectrum activity. However, their susceptibility to proteases can limit their in vivo efficacy. The substitution of L-amino acids with their D-enantiomers is a well-established method to confer proteolytic resistance. This compound is a crucial building block for this purpose, offering an activated form of D-lysine ready for efficient coupling in Fmoc-based SPPS. The pentafluorophenyl (PFP) ester is a highly reactive leaving group, promoting rapid and efficient peptide bond formation while minimizing side reactions.[1]

Key Advantages of Incorporating this compound in AMP Synthesis

  • Enhanced Proteolytic Stability: D-amino acids are not recognized by proteases, leading to a significant increase in the peptide's half-life in biological systems.

  • Potentially Improved Therapeutic Index: The introduction of D-lysine can modulate the peptide's interaction with cell membranes, in some cases reducing toxicity to eukaryotic cells while maintaining or even enhancing antimicrobial activity.[2][3]

  • Efficient and Rapid Coupling: The PFP ester facilitates fast and complete coupling reactions, which is particularly beneficial for long or complex peptide sequences.

  • High Purity of Crude Peptides: The high reactivity of the PFP ester can lead to cleaner coupling reactions and, consequently, higher purity of the crude peptide product.

Experimental Protocols

This section details the protocols for the synthesis, purification, and characterization of an exemplary D-lysine-containing antimicrobial peptide, CM15, and its analogs.[2][3]

Materials and Reagents
  • This compound

  • Other Fmoc-protected amino acids (L- and D-isomers)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN), HPLC grade

  • Cold diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Lysine Containing AMP

This protocol is based on the synthesis of analogs of the CM15 peptide.[2][3]

1. Resin Preparation:

  • Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

3. Amino Acid Coupling using this compound:

  • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) in DMF.
  • Add the this compound solution to the deprotected resin.
  • Agitate the mixture for 1-2 hours at room temperature. The high reactivity of the OPfp ester may allow for shorter coupling times.
  • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
  • If the Kaiser test is positive, continue agitation for another hour or perform a double coupling.
  • After complete coupling, drain the solution and wash the resin with DMF (3-5 times).

4. Coupling of Other Amino Acids:

  • For other Fmoc-amino acids, dissolve the amino acid (3 eq.), a coupling activator like OxymaPure® or HOBt (3 eq.), and DIC (3 eq.) in DMF.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate for 1-2 hours and monitor with the Kaiser test.
  • Wash the resin as described above.

5. Chain Elongation:

  • Repeat steps 2-4 for each amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

Protocol 2: Cleavage and Deprotection

1. Resin Washing and Drying:

  • Wash the fully assembled peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
  • Agitate the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
  • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification and Characterization

1. Purification by Reverse-Phase HPLC (RP-HPLC):

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A (e.g., 0.1% TFA in water).
  • Filter the solution through a 0.45 µm filter.
  • Purify the peptide using a preparative C18 RP-HPLC column with a linear gradient of Mobile Phase B (e.g., 0.1% TFA in acetonitrile).
  • Monitor the elution at 220 nm and 280 nm.
  • Collect fractions corresponding to the major peptide peak.

2. Characterization:

  • Analyze the purity of the collected fractions by analytical RP-HPLC.
  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
  • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Data Presentation

The following tables summarize the expected outcomes when synthesizing D-lysine-containing AMPs, based on published data for CM15 analogs.[2][3]

Peptide SequenceD-Lysine PositionsCrude Purity (%)Final Yield (mg)
CM15 Analog 13, 13>70%15-25
CM15 Analog 23, 7, 13>65%10-20

Note: Yields are based on a 0.1 mmol synthesis scale. Actual yields may vary depending on the specific peptide sequence and synthesis conditions.

PeptideMIC (µM) against S. aureusMIC (µM) against E. coliHemolytic Activity (HC50, µM)
CM15 (all L-amino acids)0.5 - 12 - 4~10
CM15 Analog (D-Lys at pos. 3, 13)2 - 44 - 8>100
CM15 Analog (D-Lys at pos. 3, 7, 13)4 - 88 - 16>150

Note: MIC (Minimum Inhibitory Concentration) and HC50 (50% hemolytic concentration) values are indicative and can vary between different bacterial strains and experimental conditions.

Visualizations

Experimental Workflow for AMP Synthesis

Workflow for D-Lysine Containing AMP Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Purification Purification & Analysis Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (this compound or other Fmoc-AA + Activator) Deprotection->Coupling Wash Washing (DMF, DCM) Coupling->Wash Wash->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA Cocktail) Wash->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Drying Drying Precipitation->Drying RP_HPLC RP-HPLC Purification Drying->RP_HPLC Analysis Purity & Identity Check (Analytical HPLC, Mass Spec) RP_HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Pure AMP

Caption: A schematic overview of the solid-phase synthesis, cleavage, and purification of a D-lysine containing antimicrobial peptide.

Logical Relationship of D-Lysine Incorporation and AMP Properties

Impact of D-Lysine Incorporation on AMP Characteristics Fmoc_D_Lys This compound SPPS Solid-Phase Peptide Synthesis Fmoc_D_Lys->SPPS D_AMP D-Lysine Containing Antimicrobial Peptide SPPS->D_AMP Proteolytic_Stability Increased Proteolytic Stability D_AMP->Proteolytic_Stability Antimicrobial_Activity Maintained/Enhanced Antimicrobial Activity D_AMP->Antimicrobial_Activity Toxicity Reduced Toxicity D_AMP->Toxicity Therapeutic_Potential Enhanced Therapeutic Potential Proteolytic_Stability->Therapeutic_Potential Antimicrobial_Activity->Therapeutic_Potential Toxicity->Therapeutic_Potential

References

Application Notes: Site-Specific Incorporation of D-Lysine using Fmoc-D-Lys(Boc)-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

The site-specific incorporation of D-amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering a route to peptides with enhanced therapeutic properties. The use of D-lysine, in particular, can significantly improve the stability of peptides against enzymatic degradation by proteases, which typically recognize L-amino acids.[1][2] Furthermore, the introduction of D-lysine can modulate the secondary structure of peptides, leading to altered bioactivity and reduced cytotoxicity.[1][3]

This document provides detailed protocols for the efficient incorporation of D-lysine into a target peptide sequence using Fmoc-D-Lys(Boc)-OPfp (N-α-Fmoc-N-ε-Boc-D-lysine pentafluorophenyl ester) via solid-phase peptide synthesis (SPPS).

Key Applications:

  • Enhanced Proteolytic Stability: Peptides containing D-lysine residues are more resistant to degradation by common proteases such as trypsin and chymotrypsin, leading to a longer in vivo half-life.

  • Modulation of Antimicrobial Activity: In the field of antimicrobial peptides (AMPs), the strategic substitution of L-lysine with D-lysine can lead to analogs with potent antimicrobial activity but significantly lower hemolytic activity and cytotoxicity towards eukaryotic cells.[1][3][4]

  • Structural and Functional Modification: The incorporation of D-lysine can disrupt or alter secondary structures like α-helices, which can be leveraged to fine-tune the peptide's interaction with its biological target.

Mechanism of Action of this compound:

This compound is an activated ester of D-lysine, designed for efficient coupling in Fmoc-based SPPS. The pentafluorophenyl (Pfp) group is a highly effective activating group due to its strong electron-withdrawing nature, which facilitates the nucleophilic attack by the free N-terminal amine of the growing peptide chain.[5] This results in a rapid and efficient peptide bond formation, often without the need for additional coupling additives. Kinetic studies have shown that the relative coupling rate of OPfp esters is significantly higher than other active esters, which helps to minimize side reactions.[5][6]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Coupling of this compound

This protocol describes a single coupling cycle for incorporating this compound onto a resin-bound peptide chain.

Materials:

  • This compound

  • Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine/DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful Fmoc deprotection.

  • Coupling Reaction:

    • Prepare a solution of this compound (1.5 to 2.0 equivalents relative to the resin loading) in a minimal amount of DMF.

    • Add the amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature. Due to the high reactivity of the OPfp ester, the coupling is often complete within 1-2 hours. For sterically hindered positions, the reaction time can be extended.

    • Monitor the reaction progress with a Kaiser test. A negative test (colorless or yellowish beads) indicates complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) to remove any unreacted amino acid and byproducts.

  • Cycle Repetition: Proceed to the next Fmoc deprotection step for the subsequent amino acid in the sequence.

Protocol 2: Peptide Cleavage and Deprotection

Materials:

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • After the final amino acid coupling and deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Add the TFA cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification by RP-HPLC

Materials:

  • Crude synthetic peptide

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A or a mixture of A and B. Filter the sample through a 0.22 µm syringe filter.[7][8]

  • Chromatography:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the peptide sample onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes) at a flow rate appropriate for the column size.

    • Monitor the elution profile at 214 nm and 280 nm.[9]

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a fluffy white powder.[9]

Protocol 4: Characterization by Mass Spectrometry

Procedure:

  • Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Compare the observed molecular weight with the calculated theoretical mass to confirm the successful synthesis and incorporation of the D-lysine residue.

  • Tandem mass spectrometry (MS/MS) techniques, such as higher-energy collisional dissociation (HCD), can be employed to confirm the position of the D-amino acid within the peptide sequence if necessary.[10]

Data Presentation

The following tables summarize quantitative data from studies on antimicrobial peptides where D-lysine was incorporated, demonstrating the impact on biological activity.

Table 1: Minimal Inhibitory Concentrations (MIC) of CM15 and its D-Lysine Diastereomers (in µM)

PeptideE. coliS. aureusS. epidermidisP. aeruginosa
CM15 (all L-amino acids) 2248
D-Lys (positions 3, 13) 44816
D-Lys (positions 3, 7, 13) 881632

Data adapted from a study on the antimicrobial peptide CM15.[3]

Table 2: Cytotoxicity and Helical Content of D-Lysine Containing Peptides

PeptideMacrophage Toxicity (LD50 in µM)Hemolytic Activity (% at 64 µM)α-Helical Content (%)
CM15 (all L-amino acids) 4~5059
D-Lys (positions 3, 13) 78< 642
D-Lys (positions 3, 7, 13) 98< 130

Data adapted from a study on the antimicrobial peptide CM15.[3]

Visualizations

Experimental Workflow

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_downstream Downstream Processing Resin Start: Peptide-Resin (Swollen in DMF) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 2. Washing (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling (this compound in DMF) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Next_Cycle To Next Amino Acid Coupling Wash2->Next_Cycle Cleavage 5. Cleavage from Resin (TFA Cocktail) Next_Cycle->Cleavage After Final Cycle Purification 6. RP-HPLC Purification Cleavage->Purification Characterization 7. Characterization (Mass Spectrometry) Purification->Characterization Final_Product Final Product: Pure D-Lysine Peptide Characterization->Final_Product

Caption: Workflow for the site-specific incorporation of D-lysine and subsequent processing.

Signaling Pathway Modulation

Signaling_Pathway cluster_membrane Nociceptive Neuron Membrane Peptide D-Lysine Containing Peptide (e.g., Ac-KEKK-NH2) Nav18 NaV1.8 Channel Peptide->Nav18 Binds to Activation_Gating Modulation of Activation Gating Nav18->Activation_Gating Affects Na_Influx Reduced Na+ Influx Activation_Gating->Na_Influx Leads to Action_Potential Decreased Neuronal Excitability Na_Influx->Action_Potential Results in Analgesia Analgesic Effect Action_Potential->Analgesia Causes

References

Application Notes and Protocols for Fmoc-D-Lys(Boc)-OPfp in Bioconjugation and Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Lys(Boc)-OPfp (N-α-Fmoc-N-ε-tert-butoxycarbonyl-D-lysine pentafluorophenyl ester) is a versatile amino acid derivative crucial for the synthesis of complex peptides and for bioconjugation applications.[1][2] Its structure incorporates two key protecting groups: the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group at the α-amino position and the acid-labile Boc (tert-butyloxycarbonyl) group on the ε-amino group of the D-lysine side chain. This orthogonal protection scheme allows for selective deprotection and modification, making it an invaluable tool in solid-phase peptide synthesis (SPPS) and for the site-specific labeling of biomolecules. The D-configuration of the lysine residue is particularly useful in designing peptides with enhanced stability against enzymatic degradation.

The pentafluorophenyl (PFP) ester at the C-terminus is a highly reactive functional group that readily participates in nucleophilic acyl substitution reactions with primary and secondary amines to form stable amide bonds. PFP esters offer significant advantages over other amine-reactive moieties, such as N-hydroxysuccinimide (NHS) esters, due to their increased stability towards hydrolysis in aqueous media and their heightened reactivity towards aminolysis.[3][4] This results in more efficient conjugation reactions, higher yields, and improved reproducibility, which are critical factors in the development of peptide-based therapeutics, diagnostics, and research tools.[3][4]

These application notes provide detailed protocols for the use of this compound in both solid-phase peptide synthesis and bioconjugation reactions, along with expected quantitative outcomes and workflows to guide researchers in their experimental design.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 133083-36-0
Molecular Formula C₃₂H₃₁F₅N₂O₆
Molecular Weight 634.6 g/mol
Appearance White to off-white powder
Purity Typically >95% (HPLC)
Solubility Soluble in organic solvents such as DMF and DMSO
Table 2: Typical Reaction Parameters and Expected Outcomes for Bioconjugation with PFP Esters
ParameterRecommended RangeExpected Outcome
pH 7.2 - 8.5Optimal for amine reactivity and minimal hydrolysis.
Molar Excess of PFP Ester 2 to 20-fold over the biomoleculeHigher ratios can increase labeling efficiency but may require more extensive purification.
Reaction Time 1 - 4 hours at room temperature; overnight at 4°CLonger incubation at lower temperatures can be beneficial for sensitive biomolecules.
Reaction Temperature 4°C to 25°CLower temperatures can minimize side reactions and degradation of sensitive molecules.
Conjugation Efficiency >80% (dependent on biomolecule and conditions)PFP esters generally provide high conjugation yields due to their stability and reactivity.
Purity of Conjugate >90% (after purification)Efficient reaction and purification should yield a highly pure final product.
Table 3: Key Steps and Typical Parameters in Solid-Phase Peptide Synthesis (SPPS) using this compound
StepReagents and ConditionsTypical DurationMonitoring
Resin Swelling DMF or DCM30 minutesVisual inspection
Fmoc Deprotection 20% piperidine in DMF2 x 10 minutesUV absorbance of the fulvene-piperidine adduct
Coupling This compound (1.5-3 eq.), Coupling agent (e.g., HOBt) in DMF1 - 2 hoursKaiser test (ninhydrin test) for free amines
Washing DMF, DCM, IPA5-10 minutes per wash-
Cleavage and Deprotection TFA-based cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)2 - 4 hours-
Crude Peptide Yield 70-90% (sequence dependent)-HPLC, Mass Spectrometry
Purity of Crude Peptide 50-80% (sequence dependent)-HPLC

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol outlines a general method for conjugating this compound to primary amines (e.g., lysine side chains) on a target protein.

Materials:

  • This compound

  • Protein of interest

  • Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.3 (or PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris), exchange it for an amine-free buffer using dialysis or a desalting column.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-50 mM).

  • Conjugation Reaction:

    • While gently vortexing, add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

    • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • To stop the conjugation, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted PFP ester.

  • Purification of the Conjugate:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or spin filtration. The choice of purification method will depend on the properties of the protein conjugate.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight.

    • Determine the degree of labeling (DOL) using mass spectrometry or by cleaving the Fmoc group and quantifying its absorbance at 301 nm.

Protocol 2: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of an this compound residue into a peptide chain being synthesized on a solid support using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • This compound

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Activator: 1-Hydroxybenzotriazole (HOBt)

  • Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Washing Solutions: DMF, DCM

  • Kaiser test kit

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Place the resin in a reaction vessel and swell in DMF for 30 minutes.

    • Wash the resin with DMF (3 times).

  • Fmoc Deprotection:

    • Treat the resin with the deprotection solution for 3 minutes. Drain.

    • Add fresh deprotection solution and react for an additional 10 minutes.

    • Wash the resin thoroughly with DMF (5 times), IPA (3 times), and DCM (3 times) to remove residual piperidine.

    • Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (a positive test will result in a blue color).

  • Amino Acid Coupling:

    • Dissolve this compound (2 equivalents relative to the resin loading) and HOBt (2 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to monitor the reaction progress. The reaction is complete when the test is negative (beads remain colorless or yellowish). If the test is positive, extend the coupling time or perform a second coupling.

  • Washing:

    • After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualizations

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer (pH 7.2-8.5) Conjugation Incubate (RT, 1-4h or 4°C, overnight) Protein->Conjugation PFP_Ester This compound in DMF/DMSO PFP_Ester->Conjugation Quench Quench with Tris Buffer Conjugation->Quench Purify Purification (SEC or Dialysis) Quench->Purify Analyze Characterization (SDS-PAGE, MS) Purify->Analyze Labeled_Protein Labeled Protein Analyze->Labeled_Protein

Caption: Workflow for protein labeling using this compound.

Start Start with Fmoc-protected amino acid on resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, IPA, DCM) Deprotect->Wash1 Kaiser1 Kaiser Test (Positive) Wash1->Kaiser1 Couple Couple this compound (+ HOBt in DMF) Kaiser1->Couple Free Amine Confirmed Wash2 Wash (DMF, DCM) Couple->Wash2 Kaiser2 Kaiser Test (Negative) Wash2->Kaiser2 Loop Repeat for next amino acid Kaiser2->Loop Coupling Complete Cleave Cleave from Resin & Deprotect (TFA Cocktail) Kaiser2->Cleave Synthesis Complete Loop->Deprotect Purify Purify Peptide (RP-HPLC) Cleave->Purify Final_Peptide Final Peptide Purify->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Reagents This compound Biomolecule with Primary Amine (-NH₂) Reaction_Conditions {Reaction Conditions | pH: 7.2-8.5 Temperature: 4-25°C Solvent: Aqueous Buffer +/- DMF/DMSO} Reagents:pfp->Reaction_Conditions Reacts with Reagents:amine->Reaction_Conditions Product Conjugated Product Stable Amide Bond + Pentafluorophenol byproduct Reaction_Conditions->Product Forms

Caption: Key components of the bioconjugation reaction.

References

Application Notes and Protocols: Fmoc Deprotection of Fmoc-D-Lys(Boc)-OPfp on Solid Support

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the assembly of complex peptide chains with high fidelity. Its removal, or deprotection, is a critical step that must be both efficient and selective to ensure the integrity of the growing peptide and any sensitive functionalities. This document provides detailed application notes and protocols for the Fmoc deprotection of Fmoc-D-Lys(Boc)-OPfp on a solid support. The pentafluorophenyl (Pfp) ester is a highly activating group used for efficient peptide bond formation, and its stability during the basic conditions of Fmoc deprotection is a key consideration.

These guidelines offer a comprehensive overview of standard and alternative deprotection conditions, methods for monitoring reaction completion, and troubleshooting strategies to minimize side reactions and maximize yield and purity.

Chemical Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, acts as a base to abstract the acidic proton on the fluorene ring. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the resin-bound amino acid. The liberated DBF is then scavenged by the amine to form a stable adduct, driving the reaction to completion.

Fmoc Deprotection Mechanism Fmoc-NH-Peptide-Resin Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc-NH-Peptide-Resin->Intermediate + Piperidine Piperidine Piperidine (Base) DBF_Adduct DBF-Piperidine Adduct Free_Amine H2N-Peptide-Resin Intermediate->Free_Amine β-elimination DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination DBF->DBF_Adduct + Piperidine

Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.

Factors Influencing Deprotection Efficiency and Pfp Ester Stability

Several factors can influence the rate and completeness of Fmoc deprotection and the stability of the Pfp ester:

  • Base Selection and Concentration: Piperidine is the most common base, typically used at 20% (v/v) in N,N-dimethylformamide (DMF).[1][2] Alternative bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 4-methylpiperidine can offer advantages in specific situations.[3][4]

  • Reaction Time and Temperature: Deprotection is usually carried out at room temperature. The reaction time needs to be optimized to ensure complete Fmoc removal without significant degradation of the Pfp ester.

  • Solid Support: The choice of resin (e.g., Wang, Rink Amide) can influence reaction kinetics due to differences in swelling properties and steric hindrance.

  • Peptide Sequence: Steric hindrance from bulky adjacent amino acids can slow down the deprotection reaction.

The Pfp ester is an activated ester designed for reactivity and is susceptible to hydrolysis or aminolysis under basic conditions. While more stable than N-hydroxysuccinimide (NHS) esters, prolonged exposure to piperidine can lead to the formation of a piperidide byproduct.[5] Therefore, carefully controlled deprotection times are crucial.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol describes a standard two-step deprotection procedure for this compound attached to a solid support.

Materials:

  • This compound loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Initial DMF Wash: Drain the DMF and wash the resin with fresh DMF (3 x 1 min).

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully submerged. Agitate for 1-3 minutes at room temperature.[6] Drain the solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 7-15 minutes at room temperature.[2]

  • DMF Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times, 1 min each) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating complete deprotection.[6]

Standard Fmoc Deprotection Workflow cluster_prep Preparation cluster_deprotection Deprotection cluster_post Post-Deprotection Swell Swell Resin in DMF Wash1 Wash with DMF (x3) Swell->Wash1 Deprotect1 Treat with 20% Piperidine/DMF (1-3 min) Wash1->Deprotect1 Deprotect2 Treat with 20% Piperidine/DMF (7-15 min) Deprotect1->Deprotect2 Wash2 Wash with DMF (x5-7) Deprotect2->Wash2 Monitor Monitoring (e.g., Kaiser Test) Wash2->Monitor Ready Ready for Next Coupling Monitor->Ready Troubleshooting Logic Start Fmoc Deprotection of this compound Incomplete Incomplete Deprotection? (Positive Kaiser Test) Start->Incomplete LowYield Low Coupling Yield? Incomplete->LowYield No Sol_Incomplete Increase deprotection time. Use stronger base (e.g., DBU). Slightly increase temperature. Incomplete->Sol_Incomplete Yes Piperidide Piperidide Formation? LowYield->Piperidide No Sol_LowYield Reduce deprotection time. Use milder base (e.g., Morpholine). Ensure thorough washing. LowYield->Sol_LowYield Yes Sol_Piperidide Shorten deprotection time. Use non-nucleophilic base (e.g., DBU). Piperidide->Sol_Piperidide Yes Success Successful Deprotection Piperidide->Success No Sol_Incomplete->Start Sol_LowYield->Start Sol_Piperidide->Start

References

Application Notes and Protocols: Cleavage and Final Deprotection of Peptides Containing D-lys(Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful synthesis of peptides containing D-lysine with a tert-butyloxycarbonyl (Boc) protecting group on its ε-amino group is critically dependent on the final cleavage and deprotection step. This process involves the removal of the peptide from the solid-phase resin and the simultaneous removal of the Boc group and other side-chain protecting groups. The choice of cleavage cocktail and the subsequent work-up protocol are paramount to achieving high purity and yield of the target peptide. These application notes provide detailed protocols and guidance for the efficient cleavage and deprotection of peptides containing D-lys(Boc), addressing common challenges and offering strategies for optimization.

The D-configuration of lysine is often incorporated into synthetic peptides to enhance their proteolytic stability and, consequently, their in-vivo half-life. The Boc protecting group on the D-lysine side chain is acid-labile and is typically removed using a strong acid, most commonly trifluoroacetic acid (TFA). During this process, the highly reactive tert-butyl cation is generated, which can lead to unwanted side reactions with nucleophilic amino acid residues such as tryptophan, methionine, cysteine, and tyrosine. To mitigate these side reactions, scavengers are added to the cleavage cocktail to trap the reactive carbocations.

Chemistry of Deprotection

The final deprotection of a peptide containing D-lys(Boc) is an acid-catalyzed process. The mechanism involves the protonation of the Boc group by TFA, followed by the cleavage of the tert-butyl group as a stable tert-butyl cation. The lysine side-chain is thus deprotected, yielding a free amino group.

D-Lys(Boc)-Peptide D-Lys(Boc)-Peptide Protonation Protonation D-Lys(Boc)-Peptide->Protonation + H+ (from TFA) Intermediate Intermediate Protonation->Intermediate Cleavage Cleavage Intermediate->Cleavage D-Lys-Peptide D-Lys-Peptide Cleavage->D-Lys-Peptide tert-butyl_cation tert-butyl_cation Cleavage->tert-butyl_cation Scavenger Scavenger tert-butyl_cation->Scavenger Trapped by Trapped_cation Trapped_cation Scavenger->Trapped_cation cluster_cleavage Cleavage & Deprotection cluster_workup Work-up cluster_analysis Analysis & Purification Peptide_Resin Peptide_Resin Reaction Reaction Peptide_Resin->Reaction Cleavage_Cocktail Cleavage_Cocktail Cleavage_Cocktail->Reaction Filtration Filtration Reaction->Filtration Precipitation Precipitation Filtration->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying Crude_Peptide Crude_Peptide Drying->Crude_Peptide RP_HPLC_Analysis RP_HPLC_Analysis Crude_Peptide->RP_HPLC_Analysis Mass_Spectrometry Mass_Spectrometry Crude_Peptide->Mass_Spectrometry RP_HPLC_Purification RP_HPLC_Purification RP_HPLC_Analysis->RP_HPLC_Purification Mass_Spectrometry->RP_HPLC_Purification Pure_Peptide Pure_Peptide RP_HPLC_Purification->Pure_Peptide

Application Notes: Fmoc-D-Lys(Boc)-OPfp in the Synthesis of Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enhancing Peptide Stability and Efficacy

Cell-penetrating peptides (CPPs) are short peptides, typically rich in cationic amino acids like lysine and arginine, capable of traversing cellular membranes to deliver a wide range of cargo molecules.[1][2] Their potential as vectors for therapeutic agents is significant. However, a major hurdle for in vivo applications is their susceptibility to degradation by proteases.[1]

A powerful strategy to overcome this limitation is the incorporation of non-natural D-enantiomers of amino acids. D-amino acids are not recognized by metabolic enzymes, which significantly enhances the proteolytic stability and half-life of the peptide.[1][3] The substitution of L-lysine with D-lysine, in particular, has been shown to not only increase stability but also to reduce the cytotoxicity of peptides without compromising, and in some cases even enhancing, cellular uptake.[3][4]

This document provides detailed protocols for the synthesis of CPPs using Fmoc-D-Lys(Boc)-OPfp (N-α-9-Fluorenylmethyloxycarbonyl-N-ε-tert-butyloxycarbonyl-D-lysine pentafluorophenyl ester) , a key building block for introducing D-lysine into a peptide sequence via Fmoc solid-phase peptide synthesis (SPPS).

The Role of this compound in SPPS

This compound is an amino acid derivative optimized for Fmoc-based SPPS. The components serve distinct, crucial functions:

  • Fmoc Group: A base-labile protecting group for the α-amino terminus, allowing for iterative peptide chain elongation under mild conditions.[5][6] It is stable to the acidic conditions used for final cleavage.

  • D-Lysine: The D-chiral configuration of lysine enhances the resulting peptide's resistance to enzymatic degradation.[1][4]

  • Boc Group: An acid-labile group protecting the ε-amino group on the lysine side chain, preventing unwanted side reactions during synthesis. It is removed during the final cleavage step.[7]

  • Pentafluorophenyl (Pfp) Ester: An activated ester at the C-terminus that facilitates efficient peptide bond formation. While effective for direct coupling, modern SPPS often utilizes in-situ activation reagents which are also compatible with the corresponding carboxylic acid, Fmoc-D-Lys(Boc)-OH.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Lysine Containing CPP

This protocol outlines the manual synthesis of a generic CPP using the Fmoc/tBu strategy on a Rink Amide resin, which yields a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA Resin (loading capacity: ~0.6-0.7 mmol/g)

  • Fmoc-protected amino acids (including Fmoc-D-Lys(Boc)-OH or its OPfp ester)

  • Coupling/Activation Reagents: HCTU (or HBTU/HATU) and N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM) of peptide synthesis grade

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • SPPS reaction vessel (e.g., fritted syringe)

Procedure:

  • Resin Preparation:

    • Place the desired amount of Rink Amide resin (e.g., 150 mg, 0.1 mmol scale) into the reaction vessel.

    • Swell the resin in DMF for 1 hour, then drain the solvent.[8]

  • Initial Fmoc Deprotection:

    • Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes, drain, and add fresh deprotection solution. Agitate for another 15-20 minutes.[9][10]

    • Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.[9][11]

  • Amino Acid Coupling Cycle (Iterative Process):

    • Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq., 0.3 mmol) and HCTU (3 eq., 0.3 mmol) in a minimal amount of DMF. Add DIPEA (6 eq., 0.6 mmol). Allow to pre-activate for 5-10 minutes.[12] Note: For the incorporation of D-lysine, use Fmoc-D-Lys(Boc)-OH.

    • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.[12]

    • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[8]

    • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).[13] If the test is positive, repeat the coupling step.

    • Fmoc Deprotection: Add the deprotection solution (20% piperidine in DMF) as described in step 2.

    • Repeat: Continue this cycle of coupling, washing, and deprotection for each amino acid in the peptide sequence.

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF, DCM) Deprotection->Wash1 Remove piperidine Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Coupling Prepare for coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Remove excess reagents Wash2->Deprotection Start next cycle End Final Peptide-Resin (N-terminus Fmoc-protected) Wash2->End After final amino acid Start Start: Swollen Resin on Solid Support Start->Deprotection Initial Deprotection

Fig. 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.
Protocol 2: Peptide Cleavage and Purification

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Cleavage Cocktail: Reagent K (TFA / Thioanisole / Water / Phenol / EDT - 82.5:5:5:5:2.5 v/v) or a standard TFA/TIS/Water (95:2.5:2.5 v/v) cocktail.[11] Caution: TFA is highly corrosive.

  • Cold diethyl ether

  • Centrifuge and tubes

  • Reversed-Phase HPLC (RP-HPLC) system with a C18 column

  • HPLC Solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)

  • Lyophilizer

Procedure:

  • Final Deprotection and Drying: After the final coupling, perform one last Fmoc deprotection. Wash the peptide-resin extensively with DMF, DCM, and methanol, then dry thoroughly under vacuum for at least 2 hours.[11]

  • Cleavage:

    • Place the dry resin in a reaction vessel.

    • Add the cleavage cocktail (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[11] This step cleaves the peptide from the resin and removes the Boc group from D-lysine and other acid-labile side-chain protectors.

    • Filter the resin and collect the filtrate containing the crude peptide into a centrifuge tube.[11]

  • Precipitation and Washing:

    • Add ~9 volumes of cold diethyl ether to the TFA filtrate to precipitate the crude peptide.[14]

    • Centrifuge the mixture (e.g., 5 min at 3300 rpm) to pellet the peptide.[14]

    • Decant the ether, resuspend the pellet in fresh cold ether, and repeat the centrifugation. Perform this wash 3-4 times to remove scavengers and residual TFA.[14]

    • After the final wash, allow the peptide pellet to air-dry or dry under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal volume of Solvent A (or a mixture with Solvent B if solubility is an issue).

    • Purify the peptide using preparative RP-HPLC with a suitable gradient (e.g., 5% to 65% Solvent B over 30-40 minutes).[15][16]

    • Collect fractions corresponding to the main product peak.

  • Analysis and Lyophilization:

    • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the molecular weight by mass spectrometry.

    • Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder.[17]

Cleavage_Workflow Start Dry Peptide-Resin Cleavage Cleavage from Resin (TFA Cocktail, 2-4h) Start->Cleavage Precipitate Precipitation (Cold Diethyl Ether) Cleavage->Precipitate Wash Centrifuge & Wash (3-4x with Ether) Precipitate->Wash Purify Purification (Preparative RP-HPLC) Wash->Purify Dissolve crude peptide Analyze Analysis (Analytical HPLC & Mass Spec) Purify->Analyze Collect fractions Lyophilize Lyophilization Analyze->Lyophilize Pool pure fractions End Pure Peptide Powder Lyophilize->End

Fig. 2: Post-Synthesis Cleavage and Purification Workflow.
Protocol 3: Cellular Uptake Assay by Flow Cytometry

This protocol quantifies the internalization of a fluorescently-labeled CPP.

Materials:

  • Fluorescently-labeled CPP (e.g., FITC- or Carboxyfluorescein-labeled)

  • Cell line of interest (e.g., HeLa, Jurkat) seeded in 24-well plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells (e.g., 1x10⁵ cells/well) in a 24-well plate and allow them to adhere overnight.[18]

  • Peptide Treatment:

    • Prepare solutions of the fluorescently-labeled CPP in culture medium at desired concentrations (e.g., 1, 5, 10, 20 µM).

    • Remove the old medium from the cells and add the peptide solutions. Include an untreated control.

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C.[18][19]

  • Cell Harvesting:

    • Remove the peptide solution and wash the cells twice with PBS to remove extracellular peptide.[18]

    • Add trypsin and incubate for ~5 minutes to detach the cells and remove non-internalized, surface-bound peptides.[18]

    • Neutralize trypsin with complete medium, transfer cells to FACS tubes, and centrifuge.

    • Resuspend the cell pellet in 200-300 µL of PBS.[18]

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, acquiring at least 10,000 live cell events per sample.[18]

    • Quantify the mean fluorescence intensity (MFI) of the cell population, which corresponds to the amount of internalized peptide.[19]

Protocol 4: Cytotoxicity Assessment using LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH), an indicator of plasma membrane damage and cytotoxicity.

Materials:

  • Cells seeded in a 96-well plate

  • Synthesized CPP

  • Commercial LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, Abcam)[20][21][22]

  • Controls: Vehicle-only (spontaneous release), Lysis buffer (maximum release), No-cell control (background)[20]

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate and incubate overnight.[22]

  • Treatment:

    • Treat cells with various concentrations of the CPP in culture medium.

    • Include wells for all necessary controls as per the kit instructions.[20]

    • Incubate for the desired exposure period (e.g., 24 hours).[23]

  • Assay Execution:

    • At the end of the incubation, add Lysis Solution to the "maximum release" control wells and incubate as per the kit protocol (e.g., 45 minutes).[21]

    • Centrifuge the plate (e.g., 250 x g for 3-5 minutes) to pellet any debris.[21][24]

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[21]

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate at room temperature, protected from light, for 30 minutes.[21]

    • Add the Stop Solution provided in the kit.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a plate reader. A reference wavelength of 680 nm can be used to subtract background.[21]

    • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.

Quantitative Data Summary

The following tables provide representative data for CPP synthesis and evaluation.

Table 1: Representative Peptide Synthesis Yield and Purity

Parameter Expected Value Method of Analysis Reference
Crude Peptide Yield 50-80% Gravimetric [25]
Final Purity >95% Analytical RP-HPLC [25][26]

| Identity Confirmation | Correct Molecular Weight | Mass Spectrometry |[26] |

Table 2: Example of Cellular Uptake Efficiency for Different Peptides

Peptide Cell Line Concentration (µM) Incubation Time Relative Uptake (MFI) Reference
Penetratin (FITC) HeLa 10 60 min 100 (Normalized) [19]
Oct4-PTD (FITC) HeLa 10 60 min ~150 [19]
sC18 (Carboxyfluorescein) HeLa 20 30 min 100 (Normalized) [27]

| sC18 Derivative (HK15) | HeLa | 20 | 30 min | ~370 |[27] |

Table 3: Comparative Cytotoxicity Data (LDH or similar assays)

Peptide Cell Line Concentration (µM) Exposure Time % Cytotoxicity / Viability Reference
Tat Caco-2 100 1 hr No significant toxicity [9]
Penetratin Caco-2 100 1 hr No significant toxicity [9]
CM15 (L-Lysine) Macrophages ~10 N/A ~50% Viability (LD₅₀) [4]

| CM15 (D-Lysine Analog) | Macrophages | >100 | N/A | >80% Viability |[4] |

Note: The data presented are examples from cited literature to provide context for expected outcomes. Actual results will vary based on the specific peptide sequence, cell line, and experimental conditions.

References

Application of Fmoc-d-lys(boc)-opfp in developing metabolically stable peptide therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Enhancing Peptide Metabolic Stability with Fmoc-D-Lys(Boc)-OPfp

Introduction

Peptide-based therapeutics offer high specificity and potency but are often hindered by their susceptibility to enzymatic degradation in the body, leading to a short in vivo half-life. A primary strategy to overcome this limitation is the incorporation of non-natural D-amino acids. Endogenous proteases are highly stereospecific and primarily recognize L-amino acids, making peptides containing D-amino acids resistant to proteolytic cleavage.[1][2] This modification significantly enhances metabolic stability, prolongs circulation half-life, and improves overall therapeutic potential.[2][3]

This compound (Nα-9-fluorenylmethyloxycarbonyl-Nε-tert-butyloxycarbonyl-D-lysine pentafluorophenyl ester) is a critical reagent in this process. It is an activated D-lysine building block designed for efficient incorporation into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS).[4][5] The Fmoc group provides temporary protection of the α-amino group, while the Boc group protects the ε-amino group of the lysine side chain, enabling controlled and site-specific peptide chain elongation.[4][6] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this reagent to develop metabolically stable peptide therapeutics.

Core Principle: Steric Hindrance of Proteolytic Enzymes

The fundamental advantage of incorporating D-lysine is its ability to confer resistance to enzymatic degradation.[2] Proteases have a specific three-dimensional active site that recognizes the L-stereoisomer of amino acid residues. The introduction of a D-amino acid alters the peptide backbone's conformation at that position, creating a steric hindrance that prevents the protease from binding and cleaving the peptide bond.[1][2] This dramatically increases the peptide's resistance to degradation in biological matrices like blood plasma.

Quantitative Data Presentation

The substitution of L-amino acids with their D-enantiomers has a quantifiable and significant impact on peptide stability. The following tables summarize representative data from studies comparing the metabolic stability of peptides with and without D-amino acid substitutions.

Table 1: Comparative Stability of L-Peptides vs. D-Amino Acid-Containing Analogs in Plasma/Serum

Peptide Name/ClassModificationMatrixHalf-Life (t½)% Remaining (at time t)Analytical MethodReference
Peptide 1 (Tam-labeled)L-amino acids onlyHuman Plasma43.5 h-RP-HPLC[7]
Peptide 2 (Tam-labeled)L-amino acids onlyHuman Plasma3.2 h~3% after 72 hRP-HPLC[7]
Peptide 4 (Tam-labeled)Contains unnatural amino acidsHuman Plasma> 72 h~90% after 72 hRP-HPLC[7]
A20FMDV2Native (L-amino acids)Rat Serum-~0% after 24 hRP-HPLC[8][9]
A20FMDV2PEGylated & D-amino acid substitutionsRat Serum->30% after 48 hRP-HPLC[8][9]
HPA3NT3-A2L-Lysine residuesSerumShorter-Not Specified[10]
HPA3NT3-A2DAll L-Lys substituted with D-LysSerumIncreased-Not Specified[10]
CM15L-amino acids onlyTrypsin solutionAlmost completely digested<10% after 20 minSDS-PAGE[11]
CM15 AnalogD-lysine substitutionsTrypsin solutionResistant to digestion>90% after 20 minSDS-PAGE[11]

Table 2: Impact of D-Lysine Substitution on Antimicrobial Peptide (AMP) Activity

PeptideTarget OrganismMIC (μM) of L-amino acid version (CM15)MIC (μM) of D-Lysine substituted versionReference
CM15 Analog (D3,13)E. coli24[11]
CM15 Analog (D3,13)S. aureus22[11]
CM15 Analog (D3,7,13)E. coli28[11]
CM15 Analog (D3,7,13)S. aureus24[11]

Note: MIC (Minimal Inhibitory Concentration) is a measure of antimicrobial activity; lower values indicate higher potency.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a peptide containing a D-lysine residue using the Fmoc/tBu strategy. This compound is a pre-activated ester, which can simplify the coupling step.

Materials:

  • Fmoc-Rink Amide or Wang resin

  • Fmoc-protected L-amino acids

  • This compound

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents (for other amino acids): HBTU/HOBt or HATU

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel. Drain the DMF.

  • Initial Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 10-20 minutes. Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • First Amino Acid Coupling (if not pre-loaded): Dissolve the first Fmoc-amino acid (3 eq.) and coupling reagents (e.g., HBTU/HOBt, 3 eq.) in DMF. Add DIPEA (6 eq.). Add the activation mixture to the resin and agitate for 1-2 hours. Wash the resin as in step 2.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled amino acid, exposing the free amine for the next coupling cycle.

  • Incorporation of D-Lysine:

    • Dissolve This compound (2-3 equivalents) in DMF.

    • Add the solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-3 hours at room temperature. The use of the OPfp ester often does not require additional coupling reagents, but a small amount of base like DIPEA can be added if needed.

    • Monitor the coupling reaction using a ninhydrin test to ensure completion.

    • Once complete, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 4 and 3 (using standard coupling) for all subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes the Boc side-chain protecting group from the D-lysine and other side chains.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the mass and purity of the final peptide using LC-MS.

Workflow for Solid-Phase Peptide Synthesis (SPPS) start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple 3. Amino Acid Coupling (Standard or Activated AA) deprotect1->couple wash Wash Cycle (DMF, DCM) couple->wash check All AAs Added? wash->check check->deprotect1 No final_deprotect 4. Final Fmoc Deprotection check->final_deprotect Yes cleave 5. Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotect->cleave precipitate 6. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 7. Purification & Analysis (RP-HPLC, LC-MS) precipitate->purify end_node Pure Peptide purify->end_node

SPPS workflow for synthesizing peptides.

Protocol 2: In Vitro Plasma Stability Assay

This protocol is used to determine the half-life of the synthesized peptide in a biologically relevant matrix.

Materials:

  • Purified D-lysine containing peptide

  • Control peptide (L-amino acid version, if available)

  • Human or animal plasma (e.g., heparinized, frozen)[12]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Quenching/Precipitation solution (e.g., ice-cold acetonitrile (ACN) with 1% TFA, or 3:1 ethanol)[7][13]

  • Microcentrifuge

  • HPLC vials

Procedure:

  • Preparation: Thaw frozen plasma on ice. Once thawed, centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet any cryoprecipitates. Use the clear supernatant. Pre-warm the plasma to 37°C.

  • Peptide Stock Solution: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or PBS) at a known concentration (e.g., 1 mM).

  • Initiation of Reaction: Spike the peptide stock solution into the pre-warmed plasma to achieve a final peptide concentration of ~10-100 µM.[7][8] Mix gently by vortexing. This is your t=0 starting point.

  • Time Point Sampling:

    • Immediately withdraw an aliquot (e.g., 100 µL) for the t=0 time point and add it to a microcentrifuge tube containing the quenching solution (e.g., 200-300 µL). The quenching solution stops the enzymatic reaction and precipitates plasma proteins.[8]

    • Incubate the remaining plasma-peptide mixture at 37°C with gentle shaking.

    • Withdraw identical aliquots at subsequent time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h).[8] Add each aliquot immediately to the quenching solution.

  • Protein Precipitation: Vortex all time-point samples vigorously. Incubate on ice for 20-30 minutes to ensure complete protein precipitation.

  • Sample Clarification: Centrifuge the samples at high speed for 15-20 minutes at 4°C.

  • Sample Collection: Carefully collect the supernatant, which contains the peptide and its degradation products, and transfer it to a clean HPLC vial for analysis.[8]

Workflow for In Vitro Plasma Stability Assay start Start prepare_plasma 1. Prepare Plasma (Thaw, Centrifuge, Pre-warm to 37°C) start->prepare_plasma spike_peptide 2. Spike Peptide into Plasma (Initiate Reaction, t=0) prepare_plasma->spike_peptide incubate 3. Incubate at 37°C spike_peptide->incubate sample 4. Withdraw Aliquots at Timed Intervals incubate->sample quench 5. Quench Reaction (Add to Cold ACN/TFA) sample->quench precipitate 6. Precipitate Proteins (Vortex, Incubate on Ice) quench->precipitate centrifuge 7. Centrifuge to Pellet Proteins precipitate->centrifuge collect 8. Collect Supernatant centrifuge->collect analyze 9. Analyze by RP-HPLC / LC-MS collect->analyze end_node Calculate Half-Life (t½) analyze->end_node

Process for assessing peptide stability in plasma.

Protocol 3: Analytical Quantification by RP-HPLC

This protocol describes how to analyze the samples from the stability assay to quantify the amount of intact peptide remaining over time.

Methodology:

  • Instrumentation: Use an HPLC system equipped with a C18 column and a UV or fluorescence detector.[7][14]

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile (ACN)

  • Gradient Elution: Run a linear gradient to separate the parent peptide from its degradation products and plasma components (e.g., 5% to 60% Solvent B over 30-40 minutes).[15]

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond) or using fluorescence if the peptide is labeled.

  • Data Analysis:

    • Inject the sample from each time point.

    • Identify the peak corresponding to the intact parent peptide based on its retention time, which is determined from a standard injection of the peptide (the t=0 sample often serves this purpose).

    • Integrate the peak area of the intact peptide for each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample (which is set to 100%).

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) by fitting the data to a one-phase decay model using appropriate software (e.g., Prism).[7]

Mechanism of Enhanced Proteolytic Resistance cluster_0 L-Peptide (Susceptible) cluster_1 D-Peptide (Resistant) l_peptide L-Amino Acid Chain protease_l Protease Active Site l_peptide->protease_l Recognized & Binds cleavage Peptide Cleavage (Degradation) protease_l->cleavage d_peptide D-Amino Acid Chain (Altered Conformation) protease_d Protease Active Site d_peptide->protease_d Steric Hindrance (No Binding) stability Peptide Remains Intact (Metabolic Stability)

D-amino acids sterically hinder protease binding.

References

Troubleshooting & Optimization

How to improve poor coupling efficiency of Fmoc-d-lys(boc)-opfp

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the coupling of Fmoc-D-Lys(Boc)-OPfp in solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and drug development professionals encountering challenges with this sterically hindered amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor coupling efficiency of this compound?

Poor coupling efficiency with this compound, despite being a pentafluorophenyl (Pfp) active ester, can be attributed to several factors:

  • Steric Hindrance: The combination of the bulky Fmoc protecting group on the alpha-amine and the Boc group on the side chain of D-lysine can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][2]

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, especially for hydrophobic sequences, making the N-terminal amine less accessible for the incoming amino acid.[3][4]

  • Secondary Structure Formation: Peptides containing certain sequences have a propensity to form stable secondary structures, such as helices and β-sheets, on the solid support, which can hide the reactive sites.[3][5]

  • Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group from the preceding amino acid will prevent the coupling reaction from occurring.[1]

  • Suboptimal Reaction Conditions: Factors such as inadequate reaction time, inappropriate solvent, or low temperature can hinder the coupling of sterically demanding amino acids.[6][7]

Q2: I am using an OPfp active ester of Fmoc-D-Lys(Boc). Isn't that supposed to be highly reactive?

Yes, pentafluorophenyl (Pfp) esters are highly reactive active esters designed to facilitate efficient coupling. However, even with a highly reactive species, significant steric hindrance from both the incoming amino acid and the resin-bound peptide can prevent the reacting molecules from achieving the necessary proximity and orientation for the reaction to occur efficiently.[8][9] If the N-terminal amine of the peptide on the resin is inaccessible due to aggregation or secondary structure, the high reactivity of the OPfp ester alone may not be sufficient to ensure complete coupling.

Q3: How can I detect and monitor the coupling efficiency of this compound?

The most common method for real-time, qualitative monitoring of coupling reactions in SPPS is the Kaiser test (or ninhydrin test).[10] This colorimetric assay detects the presence of free primary amines on the peptide-resin.

  • Positive Result (Blue/Purple Beads): Indicates incomplete coupling, as free amines are still present.[10]

  • Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines.[10]

For a more definitive and quantitative analysis after the synthesis is complete, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences (peptides missing the D-lysine residue) in the MS data or a low-purity profile in the HPLC chromatogram confirms incomplete coupling.[10]

Q4: What are the immediate steps to take if an incomplete coupling is detected?

If a positive Kaiser test indicates an incomplete coupling, the most straightforward initial step is to perform a "double coupling." [3] This involves repeating the coupling step with a fresh solution of the activated amino acid before proceeding to the next Fmoc deprotection step.[10] If the Kaiser test remains positive after a second coupling, it may be necessary to "cap" the unreacted amines by acetylating them with acetic anhydride. This will prevent the formation of deletion peptides in the final product.[6][10]

Troubleshooting Guide

If you are experiencing a persistently positive Kaiser test after the standard coupling of this compound, follow this systematic troubleshooting workflow.

G start Positive Kaiser Test (Incomplete Coupling) strategy Initial Strategy Review: - Using a potent coupling strategy? - Sufficient reaction time? start->strategy action1 Action 1: Double Coupling - Recouple with fresh this compound. strategy->action1 No check1 Kaiser Test Still Positive? action1->check1 action2 Action 2: Optimize Conditions - Increase reaction time (e.g., overnight). - Increase temperature (e.g., 40-50°C). - Change solvent to NMP or DMF/DMSO. check1->action2 Yes end Proceed to Deprotection check1->end No check2 Kaiser Test Still Positive? action2->check2 action3 Action 3: Use Alternative Coupling Reagents - Switch to in situ activation with HATU, HCTU, or COMU. check2->action3 Yes check2->end No check3 Kaiser Test Still Positive? action3->check3 capping Action 4: Capping - Cap unreacted amines with acetic anhydride. check3->capping Yes check3->end No capping->end Proceed

Caption: Troubleshooting workflow for poor this compound coupling efficiency.

Data on Alternative Coupling Strategies

For sterically hindered amino acids, switching from pre-activated esters to more potent in situ coupling reagents can significantly improve efficiency. The following table summarizes the relative effectiveness of common coupling reagents for difficult couplings.

Coupling Reagent ClassExamplesRelative ReactivityNotes
Uronium/Aminium Salts HATU, HCTU, COMUVery High to HighHATU is often cited for its high reactivity in hindered couplings. HCTU offers similar reactivity.[1][4] COMU also shows superior performance.[8]
Phosphonium Salts PyBOP, PyAOPHighEffective for sterically demanding couplings. PyAOP is generally more reactive than PyBOP.[3][11]
Carbodiimides DIC/HOBt, DIC/OxymaModerateOften used with additives like HOBt or Oxyma to enhance efficiency and reduce side reactions.[1][11] May be insufficient for severely hindered couplings.
Active Esters OPfpHighHighly reactive, but effectiveness can be limited by physical accessibility of the N-terminal amine.

Experimental Protocols

Protocol 1: Double Coupling

This protocol is recommended as the first troubleshooting step after a failed initial coupling.

  • Initial Coupling Monitoring: After the initial coupling of this compound (e.g., for 1-2 hours), take a small sample of resin beads and perform a Kaiser test.

  • Positive Kaiser Test: If the beads turn blue, drain the coupling solution from the reaction vessel.

  • Resin Wash: Wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling: Prepare a fresh solution of this compound and add it to the resin. Allow the reaction to proceed for an additional 1-2 hours, or longer.

  • Final Monitoring: Perform a second Kaiser test. If negative, wash the resin with DMF and proceed with the synthesis. If the test is still positive, consider capping (Protocol 3).[10]

Protocol 2: Coupling with HATU

This protocol is for using a more potent, in situ coupling reagent when the OPfp ester fails.

  • Resin Preparation: After complete Fmoc deprotection of the N-terminal amine (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-D-Lys(Boc)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 2-4 hours. For very difficult couplings, the reaction time can be extended overnight.[4]

  • Monitoring: Wash the resin and perform a Kaiser test to confirm the completion of the coupling.

Protocol 3: Capping of Unreacted Amines

This protocol should be used when double coupling fails to prevent the formation of deletion peptides.

  • Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 x 1 min).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the Fmoc deprotection step of the next amino acid.[10]

Protocol 4: Kaiser Test for Free Primary Amines

This qualitative test is used to monitor the completion of the coupling reaction.

  • Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.

  • Add Reagents: Add 2-3 drops each of the following solutions:

    • Solution A: 5g ninhydrin in 100 ml ethanol.

    • Solution B: 80g phenol in 20 ml ethanol.

    • Solution C: 2 ml 0.001 M aqueous KCN in 98 ml pyridine.[12]

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.[1]

  • Observation:

    • Positive (Incomplete Coupling): Dark blue or purple color on beads and/or in the solution.[10]

    • Negative (Complete Coupling): Yellow or colorless beads and solution.[10]

Chemical Reaction Pathway

The following diagram illustrates the general mechanism of peptide bond formation using an in situ activating agent like HATU, which is a recommended alternative for difficult couplings.

G cluster_activation Activation Step cluster_coupling Coupling Step Fmoc-AA-OH Fmoc-D-Lys(Boc)-OH ActiveEster Highly Reactive OAt Ester Fmoc-AA-OH->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster PeptideBond Resin-Peptide-NH-CO-AA-Fmoc ActiveEster->PeptideBond Nucleophilic Attack Resin Resin-Peptide-NH2 Resin->PeptideBond Coupling

Caption: In situ activation and coupling pathway for Fmoc-D-Lys(Boc)-OH.

References

Preventing side reactions during Fmoc-d-lys(boc)-opfp incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-D-Lys(Boc)-OPfp in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound in peptide synthesis?

A1: this compound is a protected D-lysine derivative with several benefits in SPPS. The D-configuration of the lysine residue enhances the resulting peptide's resistance to enzymatic degradation, prolonging its in-vivo half-life.[1] The Fmoc (fluorenylmethyloxycarbonyl) group on the alpha-amino position is base-labile, allowing for selective deprotection under mild conditions, while the acid-labile Boc (tert-butyloxycarbonyl) group protects the epsilon-amino group of the lysine side chain. This orthogonal protection scheme is fundamental to successful SPPS.[1] The pentafluorophenyl (PFP) ester is a pre-activated form of the carboxylic acid, which can lead to rapid and efficient coupling reactions.[2]

Q2: What are the most common side reactions observed during the incorporation of this compound?

A2: The two most prevalent side reactions during the coupling of Fmoc-protected amino acids, including this compound, are racemization (epimerization) and diketopiperazine (DKP) formation. Racemization involves the loss of stereochemical integrity at the alpha-carbon, leading to a mixture of D- and L-enantiomers, which can be difficult to separate and may reduce or eliminate the biological activity of the final peptide. DKP formation is an intramolecular cyclization of a dipeptide that results in chain termination.

Q3: How does the D-configuration of lysine affect the propensity for side reactions?

A3: The D-configuration can influence the rate of both racemization and diketopiperazine formation. While the fundamental mechanisms remain the same, the stereochemistry can affect the conformational preferences of the peptide chain, potentially altering the proximity of reacting groups and the stability of transition states.

Q4: Are there any specific storage and handling recommendations for this compound?

A4: Yes, proper storage and handling are crucial to maintain the integrity of the reagent. This compound should be stored in a cool, dry, and dark place, typically at 2-8°C. It is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Allow the container to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the active ester.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction 1. Steric Hindrance: The bulky nature of the Fmoc and Boc protecting groups, as well as the D-amino acid configuration, can sterically hinder the coupling reaction. 2. Peptide Aggregation: The growing peptide chain on the resin may aggregate, making the N-terminal amine inaccessible. 3. Insufficient Reagent Excess: An inadequate amount of the activated amino acid may not be sufficient to drive the reaction to completion. 4. Deactivated Reagent: The this compound may have been partially hydrolyzed due to improper storage or handling.1. Extend Reaction Time: Increase the coupling time to 4-6 hours or even overnight. 2. Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of this compound. 3. Increase Reagent Excess: Use a 2- to 3-fold molar excess of the this compound relative to the resin loading. 4. Use a Fresh Batch of Reagent: Ensure the reagent is of high quality and has been stored correctly.
Presence of Deletion Sequences 1. Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, it will block the subsequent coupling of this compound. 2. Incomplete Coupling: As described above.1. Optimize Fmoc Deprotection: Ensure complete removal of the Fmoc group by using a fresh 20% piperidine in DMF solution and extending the deprotection time if necessary. A Kaiser test can be performed to confirm the presence of free primary amines. 2. Perform a Capping Step: After the coupling of this compound, any unreacted N-terminal amines can be "capped" by acetylation with acetic anhydride to prevent them from reacting in subsequent coupling steps.
Racemization (Epimerization) Detected in Final Peptide 1. Prolonged Activation Time: Leaving the amino acid in its activated state for an extended period before coupling can increase the risk of racemization. 2. Strong Base: The presence of a strong base can facilitate the abstraction of the alpha-proton, leading to racemization.1. Minimize Pre-activation Time: Add the coupling reagents to the Fmoc-D-Lys(Boc)-OH solution immediately before adding it to the resin. With the pre-activated OPfp ester, couple it directly without additional activation. 2. Choice of Base: If an additional base is required, use a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.
Diketopiperazine (DKP) Formation 1. Sequence-Dependent Cyclization: DKP formation is more likely to occur after the coupling of the second amino acid, especially if the sequence contains Proline or Glycine. The D-configuration of an amino acid can also influence this side reaction.1. Rapid Coupling of the Third Amino Acid: After the deprotection of the second amino acid, immediately proceed with the coupling of the third amino acid to minimize the time the free N-terminal amine is available for intramolecular cyclization. 2. Use of 2-Chlorotrityl Chloride Resin: For sequences known to be prone to DKP formation, starting the synthesis on a 2-chlorotrityl chloride resin can sterically hinder the cyclization reaction. 3. Dipeptide Coupling: If commercially available, coupling a pre-formed dipeptide can bypass the problematic dipeptide-on-resin stage.

Quantitative Data on Side Reactions

Amino Acid Coupling Reagent/Additive Base % Epimerization (D-isomer)
Fmoc-L-His(Trt)-OHHATUDIPEA1.5 - 3.0
Fmoc-L-His(Trt)-OHHBTUDIPEA2.0 - 4.0
Fmoc-L-His(Trt)-OHDIC/HOBt-< 0.5
Fmoc-L-Cys(Trt)-OHHATUDIPEA0.5 - 1.0
Fmoc-L-Cys(Trt)-OHDIC/HOAt-< 0.1

Disclaimer: This data is for illustrative purposes and is based on studies of other amino acids. Actual levels of epimerization for this compound may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines a standard method for the incorporation of this compound into a growing peptide chain on a solid support.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes and drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • (Optional but recommended) Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (a blue color indicates a positive result).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (0.2-0.3 mmol, 2-3 equivalents) in a minimal amount of DMF.

    • Add the this compound solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • (Optional but recommended) After the coupling, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow or colorless beads) indicates a complete reaction.

    • If the Kaiser test is positive, a double coupling is recommended (repeat step 3 with a fresh solution of the activated amino acid).

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3 times).

Visualizations

experimental_workflow Experimental Workflow for this compound Coupling cluster_prep Preparation cluster_coupling Coupling cluster_wash Post-Coupling Resin_Swelling 1. Resin Swelling in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF) Fmoc_Deprotection->Washing_1 Prepare_AA 4. Prepare this compound Solution in DMF Coupling 5. Coupling Reaction (2-4 hours) Washing_1->Coupling Prepare_AA->Coupling Kaiser_Test 6. Kaiser Test (Optional Monitoring) Coupling->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Washing_2 7. Washing (DMF, DCM) Kaiser_Test->Washing_2 Negative Next_Cycle Proceed to Next Cycle Washing_2->Next_Cycle

Caption: Workflow for a single coupling cycle of this compound in SPPS.

side_reactions Key Side Reactions in Fmoc-SPPS cluster_racemization Racemization (Epimerization) cluster_dkp Diketopiperazine (DKP) Formation Activated_AA Activated this compound (Chiral) Oxazolone Oxazolone Intermediate (Achiral) Activated_AA->Oxazolone Base-catalyzed proton abstraction Racemic_Peptide Mixture of D- and L-Peptides Oxazolone->Racemic_Peptide Nucleophilic attack by N-terminal amine Dipeptide_Resin Dipeptide on Resin (Free N-terminus) Intramolecular_Cyclization Intramolecular Nucleophilic Attack Dipeptide_Resin->Intramolecular_Cyclization DKP Diketopiperazine (Chain Termination) Intramolecular_Cyclization->DKP Cleaved_Resin Cleaved Resin Intramolecular_Cyclization->Cleaved_Resin

Caption: Mechanisms of racemization and diketopiperazine (DKP) formation.

References

Troubleshooting incomplete Fmoc deprotection of D-lysine residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to incomplete Fmoc deprotection of D-lysine residues during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Incomplete Fmoc Deprotection of D-Lysine

Incomplete removal of the Nα-Fmoc protecting group is a critical issue in SPPS that leads to deletion sequences and challenging purifications. This guide provides a systematic approach to diagnosing and resolving this problem, with a focus on peptides containing D-lysine.

Initial Assessment: Is Fmoc Deprotection Incomplete?

The first step is to reliably detect incomplete Fmoc deprotection. Several methods can be employed:

  • Qualitative Colorimetric Tests: The Kaiser test is a rapid and highly sensitive method for detecting free primary amines on the resin.[1] A negative (yellow) or faint blue result after the deprotection step suggests a failure in Fmoc removal.

  • UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the piperidine-dibenzofulvene (DBF) adduct, which is released upon Fmoc removal and has a characteristic absorbance maximum around 301-312 nm.[2] An incomplete or slow release of the DBF adduct indicates a difficult deprotection step.

  • HPLC & Mass Spectrometry (MS): Analysis of a cleaved aliquot of the peptide-resin is the most definitive method. The presence of a peak with a mass increase of 222.24 Da corresponding to the Fmoc group confirms incomplete deprotection.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Fmoc deprotection of D-lysine?

Several factors can contribute to inefficient Fmoc removal for D-lysine containing peptides:

  • Steric Hindrance: The bulky Fmoc group, combined with the side chain of D-lysine and adjacent amino acids, can physically block the piperidine base from accessing the N-terminal amine. The choice of a bulky side-chain protecting group for lysine (e.g., ivDde) can exacerbate this issue.

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures like β-sheets, particularly in hydrophobic sequences. This aggregation can shield the N-terminus, preventing efficient reagent penetration.[3][4]

  • Suboptimal Reagent Conditions: Degraded piperidine, incorrect concentration (standard is 20% in DMF), or insufficient reaction time can lead to incomplete deprotection.[1]

  • Poor Resin Swelling: Inadequate swelling of the solid support can lead to high peptide density and restricted access of reagents.

Q2: Are D-amino acids like D-lysine more prone to incomplete Fmoc deprotection?

While the fundamental chemistry of Fmoc deprotection is the same for L- and D-amino acids, the different stereochemistry of D-amino acids can influence the secondary structure of the growing peptide chain. This can sometimes lead to unique aggregation behavior that may contribute to incomplete deprotection in certain sequences.

Q3: My Kaiser test is negative after the standard deprotection protocol. What should I do?

A negative Kaiser test indicates that the N-terminal amine is still protected by the Fmoc group. The following troubleshooting workflow should be followed.

G start Negative Kaiser Test reagent_check Check Deprotection Reagent (Freshness, Concentration) start->reagent_check extend_time Extend Deprotection Time (e.g., 2 x 20 min) reagent_check->extend_time Reagent OK kaiser_test_2 Perform Kaiser Test extend_time->kaiser_test_2 increase_temp Increase Temperature (e.g., to 40°C) kaiser_test_3 Perform Kaiser Test increase_temp->kaiser_test_3 stronger_base Use Stronger Base (e.g., 2% DBU in DMF) kaiser_test_4 Perform Kaiser Test stronger_base->kaiser_test_4 kaiser_test_2->increase_temp Negative success Proceed with Coupling kaiser_test_2->success Positive kaiser_test_3->stronger_base Negative kaiser_test_3->success Positive kaiser_test_4->success Positive failure Consult Advanced Protocols kaiser_test_4->failure Negative

Troubleshooting workflow for a negative Kaiser test.
Q4: What alternative deprotection reagents can be used for difficult sequences?

For particularly challenging sequences, a stronger base may be required.

Deprotection ReagentConcentrationConditionsNotes
Piperidine20% in DMFStandard: 2 x 10 min at RTStandard reagent, may be insufficient for difficult sequences.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)2% in DMF2 x 5-10 min at RTA stronger, non-nucleophilic base. Requires thorough washing.[5]
Piperazine/DBU5% Piperazine + 2% DBU in DMF2 x 5-10 min at RTA combination that can improve efficiency and reduce side reactions.
Q5: Can the choice of lysine side-chain protecting group affect Nα-Fmoc deprotection?

Yes, a bulky side-chain protecting group on lysine can contribute to steric hindrance around the N-terminus, making the Fmoc group less accessible to the deprotection reagent. When synthesizing complex peptides where D-lysine is in a sterically hindered environment, consider using a less bulky side-chain protecting group if compatible with the overall synthetic strategy.

Experimental Protocols

Protocol 1: Kaiser Test

This qualitative test detects the presence of free primary amines.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of resin beads (1-5 mg) in a small test tube.

  • Wash the beads with DMF and then ethanol.

  • Add 2-3 drops of each of Solution A, B, and C.

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Deep blue beads and solution: Positive result, indicating successful deprotection.

  • Yellow/colorless beads and solution: Negative result, indicating incomplete deprotection.[1][2]

Protocol 2: UV-Vis Monitoring of Fmoc Deprotection

This method allows for the quantitative analysis of Fmoc group removal.

Procedure:

  • Collect the filtrate from the Fmoc deprotection step (the piperidine solution).

  • Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for the DBF-piperidine adduct (typically around 301 nm).

  • The extent of Fmoc removal can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (approximately 7800 L mol⁻¹ cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Signaling Pathways and Logical Relationships

The chemical mechanism of Fmoc deprotection is a base-catalyzed elimination reaction.

Fmoc_Deprotection cluster_0 Fmoc Deprotection Mechanism Fmoc-NH-Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc-NH-Peptide->Proton_Abstraction Piperidine Piperidine Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Carbanion_Intermediate Carbanion Intermediate Proton_Abstraction->Carbanion_Intermediate Beta_Elimination β-Elimination Carbanion_Intermediate->Beta_Elimination Dibenzofulvene Dibenzofulvene (DBF) Beta_Elimination->Dibenzofulvene Free_Amine H2N-Peptide Beta_Elimination->Free_Amine Dibenzofulvene->DBF_Adduct

References

Technical Support Center: Optimization of Coupling Reagents for Fmoc-D-Lys(Boc)-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient use of Fmoc-D-Lys(Boc)-OPfp in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a pre-activated derivative of the amino acid D-lysine. The alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amino group is protected by an acid-labile tert-Butyloxycarbonyl (Boc) group. The carboxylic acid is activated as a Pentafluorophenyl (Pfp) ester. This pre-activation makes it a highly reactive building block for SPPS, facilitating rapid and efficient peptide bond formation.[1][2] The use of a pre-activated ester avoids the need for in-situ coupling reagents, which can lead to side reactions.[1][3]

Q2: What are the main advantages of using an OPfp ester like this compound compared to standard coupling protocols with a free acid?

The primary advantages of using PFP esters include:

  • High Reactivity and Speed: PFP esters are highly reactive, leading to significantly faster coupling times compared to other active esters.[2][4] This rapid reaction can help minimize or eliminate side reactions.[2]

  • Reduced Side Reactions: By using a pre-formed active ester, the growing peptide chain is not exposed to a separate activating reagent, which can reduce the occurrence of unwanted modifications.[2][3]

  • Minimized Racemization: The high reactivity of OPfp esters helps to minimize racemization, which is particularly beneficial for amino acids prone to losing their stereochemical integrity during activation.[1][2]

  • Stability: Fmoc-amino acid-OPfp esters are generally stable, crystalline solids that can be prepared in advance and are suitable for automated SPPS.[1][2]

Q3: Do I need to use an additional coupling reagent with this compound?

No, an additional coupling reagent is generally not required because the pentafluorophenyl ester is already a highly activated form of the carboxylic acid.[5] However, the addition of a catalyst can be beneficial.

Q4: Can I use additives with this compound?

Yes, additives can be used to accelerate the coupling reaction. 1-Hydroxybenzotriazole (HOBt) is a commonly used catalyst that can increase the rate of amide bond formation when using Fmoc-amino acid-OPfp esters.[1][3][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Coupling 1. Insufficient Reaction Time: Although OPfp esters are highly reactive, very sterically hindered couplings may require more time. 2. Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking access to the N-terminal amine. 3. Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reactive sites. 4. Degraded Reagent: The this compound may have degraded due to improper storage.1. Extend Coupling Time: Increase the reaction time to 2-4 hours and monitor completion using a Kaiser test. 2. Use a Chaotropic Solvent: Consider using N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM) to disrupt aggregation. 3. Ensure Proper Swelling: Allow the resin to swell in DMF for at least 30-60 minutes before the first deprotection step. 4. Use Fresh Reagent: Ensure the this compound is of high quality and has been stored correctly (cool and dry).
Formation of Deletion Sequences 1. Incomplete Fmoc Deprotection: Residual Fmoc groups on the N-terminus will prevent the subsequent coupling. 2. Incomplete Coupling: Failure of the this compound to couple to all available N-terminal amines.1. Optimize Deprotection: Ensure complete Fmoc removal by using a fresh solution of 20% piperidine in DMF and extending the deprotection time if necessary. Confirm completion with a Kaiser test. 2. Perform a Double Coupling: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of this compound.
Side Product Formation 1. Reaction with Side Chains: The highly reactive OPfp ester could potentially react with unprotected side chains of other amino acids in the sequence. 2. Hydrolysis of the OPfp Ester: Presence of water in the reaction solvent can lead to hydrolysis of the active ester.1. Ensure Proper Side-Chain Protection: Verify that all other amino acid residues in the peptide sequence have appropriate side-chain protecting groups. 2. Use Anhydrous Solvents: Ensure that the DMF and other solvents used are of high quality and anhydrous.

Experimental Protocols

Protocol 1: Standard Coupling of this compound in Manual SPPS
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Kaiser Test (Optional but Recommended):

    • Take a small sample of resin beads and perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (1.5-3 equivalents relative to the resin loading) in DMF.

    • Add the solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Perform a Kaiser test on a small sample of the resin. A negative result (yellow or colorless beads) indicates complete coupling.

    • If the Kaiser test is positive, continue the coupling for another 1-2 hours or perform a double coupling (repeat step 4 with fresh reagents).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 2: Catalyzed Coupling of this compound
  • Follow steps 1-3 from Protocol 1.

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (1.5-3 equivalents) and HOBt (1.5-3 equivalents) in DMF.

    • Add the solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1 hour.

  • Follow steps 5-6 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_cycle SPPS Cycle cluster_final Final Steps swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 kaiser1 Kaiser Test (Optional) wash1->kaiser1 couple Couple this compound (± HOBt) kaiser1->couple Free Amines Confirmed kaiser2 Kaiser Test couple->kaiser2 kaiser2->couple Recouple wash2 Wash (DMF) kaiser2->wash2 Coupling Complete repeat_cycle Repeat Cycle for Next Amino Acid wash2->repeat_cycle cleavage Final Cleavage & Deprotection wash2->cleavage repeat_cycle->deprotect

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Coupling Detected (Positive Kaiser Test) cause1 Insufficient Reaction Time start->cause1 cause2 Peptide Aggregation start->cause2 cause3 Incomplete Deprotection start->cause3 sol1 Extend Coupling Time cause1->sol1 sol3 Perform Double Coupling cause1->sol3 sol2 Use Chaotropic Solvent (e.g., NMP) cause2->sol2 cause3->sol3 sol4 Optimize Deprotection Step cause3->sol4

Caption: A logical workflow for troubleshooting incomplete coupling reactions.

References

Managing aggregation in peptides containing Fmoc-d-lys(boc)-opfp

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering aggregation issues with peptides, particularly those containing Fmoc-D-Lys(Boc)-OPfp and other challenging residues.

Troubleshooting Guide: On-Resin Peptide Aggregation

Q1: My peptide synthesis is failing, and I suspect on-resin aggregation. What are the common signs?

A1: On-resin aggregation can manifest in several ways during solid-phase peptide synthesis (SPPS). Key indicators include:

  • Incomplete Deprotection: The ninhydrin test remains positive (blue/purple beads) after the Fmoc deprotection step, indicating that the piperidine reagent cannot access all Fmoc groups.

  • Poor Acylation/Coupling: Subsequent amino acid coupling is inefficient, leading to the formation of deletion sequences. This is often observed as a major impurity in the crude peptide analysis.

  • Reduced Resin Swelling: The peptide-resin beads may clump together and show significantly reduced swelling in synthesis solvents. In severe cases, the resin bed may collapse.

  • Physical Changes: The resin may appear clumpy or gel-like, impeding proper mixing and solvent flow.

Q2: I've confirmed on-resin aggregation. What immediate steps can I take to rescue my synthesis?

A2: If you detect aggregation mid-synthesis, several interventions can be attempted:

  • Solvent Exchange: Switch to a more polar, hydrogen-bond-disrupting solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) for the coupling and deprotection steps. A mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) with a small percentage of DMSO can also be effective.

  • Extended Deprotection: Increase the Fmoc deprotection time or perform a second deprotection step to ensure complete removal of the Fmoc group.

  • Mechanical Agitation: Employ vigorous shaking or nitrogen bubbling to physically break up resin clumps and improve solvent accessibility.

  • Difficult Coupling Protocols: For the subsequent coupling step, utilize "difficult coupling" reagents that are known to overcome steric hindrance and aggregation.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing residues like this compound prone to aggregation?

A1: Several factors contribute to the high aggregation potential of peptides containing bulky, protected amino acids like this compound:

  • Protecting Groups: The large, aromatic Fmoc group and the bulky Boc group increase steric hindrance and can participate in intermolecular hydrophobic interactions.

  • Interchain Hydrogen Bonding: As the peptide chain elongates on the resin, it can fold back on itself or interact with neighboring chains, forming stable, insoluble β-sheet structures through hydrogen bonding.

  • Resin Loading: Higher loading of the initial amino acid on the resin can increase the proximity of peptide chains, promoting interaction and aggregation.

Q2: What are "difficult coupling" reagents, and how do they help prevent aggregation?

A2: "Difficult coupling" reagents are specialized activating agents designed to overcome the challenges posed by sterically hindered amino acids and aggregating peptide sequences. They work by forming highly reactive intermediates that can acylate the N-terminal amine even when it is not fully accessible.

ReagentAcronymKey Features
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium HATUHigh reactivity, suitable for most difficult couplings.
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HCTUSimilar to HATU, often used as a more cost-effective alternative.
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate HBTUA classic and widely used coupling reagent.

Q3: Can I use elevated temperatures to disrupt aggregation during synthesis?

A3: Yes, performing coupling reactions at elevated temperatures (e.g., 50-75°C) can be a very effective strategy. Increased thermal energy can disrupt the secondary structures (β-sheets) responsible for aggregation, thereby improving the accessibility of the N-terminal amine for the incoming activated amino acid. However, care must be taken as prolonged exposure to high temperatures can increase the risk of side reactions like racemization.

Experimental Protocols

Protocol 1: Difficult Coupling Using HATU

  • Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading), HATU (3-5 eq.), and a tertiary base like N,N-diisopropylethylamine (DIEA) (6-10 eq.) in DMF or NMP. Allow the mixture to react for 2-5 minutes to form the activated ester.

  • Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature, or 30-60 minutes at 50°C.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF or NMP, followed by DCM, to remove excess reagents and by-products.

  • Monitoring: Use the ninhydrin test to confirm the completion of the coupling reaction.

Protocol 2: On-Resin Aggregation Test (Kaiser Test)

  • Sample Preparation: Withdraw a small sample of the peptide-resin beads (approx. 1-2 mg) after the Fmoc-deprotection step.

  • Reagent Addition: Place the beads in a small glass test tube and add 2-3 drops of each of the following Kaiser test reagents:

    • Reagent A: 5% ninhydrin in ethanol.

    • Reagent B: 80% phenol in ethanol.

    • Reagent C: 2% potassium cyanide (KCN) in pyridine.

  • Incubation: Heat the test tube at 100°C for 3-5 minutes.

  • Observation:

    • Blue/Purple Beads: Indicates the presence of free primary amines (incomplete coupling in the previous step).

    • Yellow/Colorless Beads: Indicates the absence of free primary amines (successful coupling).

    • Blue Solution, Colorless Beads: Suggests that the N-terminal amine is inaccessible due to aggregation.

Visual Guides

G cluster_troubleshooting Troubleshooting Workflow for Peptide Aggregation start Aggregation Suspected (e.g., Poor Coupling) check_swelling Check Resin Swelling & Perform Kaiser Test start->check_swelling is_aggregated Aggregation Confirmed? check_swelling->is_aggregated no_aggregation Issue is likely not aggregation. Check other parameters (reagents, etc.). is_aggregated->no_aggregation No strategy Implement Mitigation Strategy is_aggregated->strategy Yes solvent Change Solvent (e.g., to NMP, DMSO) strategy->solvent temp Increase Coupling Temperature strategy->temp reagents Use Difficult Coupling Reagents (e.g., HATU) strategy->reagents end Continue Synthesis & Monitor Closely solvent->end temp->end reagents->end

Caption: Troubleshooting workflow for identifying and mitigating on-resin peptide aggregation.

G cluster_spps SPPS Cycle and Aggregation Points resin Resin-Bound Peptide (Fmoc-AA...-Resin) deprotection 1. Fmoc Deprotection (Piperidine) resin->deprotection wash1 Wash deprotection->wash1 agg1 Aggregation Risk: Inaccessible Fmoc group deprotection->agg1 coupling 2. Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 Wash coupling->wash2 agg2 Aggregation Risk: Hindered N-terminus coupling->agg2 cycle Repeat Cycle wash2->cycle cycle->deprotection

Caption: Key stages in Solid-Phase Peptide Synthesis (SPPS) where aggregation can occur.

Issues with racemization during Fmoc-d-lys(boc)-opfp activation and coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide addresses a critical issue encountered by researchers: racemization during the activation and coupling of Fmoc-D-Lys(Boc)-OPfp. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to help ensure the stereochemical integrity of your peptide products.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with this compound?

A1: Racemization is the conversion of a single enantiomer (in this case, the D-isomer of Lysine) into a mixture of both D- and L-enantiomers.[1][2] This is a significant problem in peptide synthesis because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids.[2] The incorporation of the incorrect L-isomer of lysine can lead to a final peptide product with reduced or altered biological activity, and these resulting diastereomeric impurities can be very difficult to separate during purification.[2] While urethane-protected amino acids like Fmoc-amino acids are generally resistant to racemization, the risk is not entirely eliminated, especially under non-optimal conditions.[3]

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[4][5] This occurs when the carboxyl group of the N-protected amino acid is activated. The proton at the alpha-carbon of this oxazolone intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information. The subsequent reaction of this achiral intermediate can produce both the desired D-peptide and the undesired L-diastereomer.[4] A less common pathway is direct enolization, which involves the direct removal of the alpha-proton by a base.[4]

Q3: How does the use of a pentafluorophenyl (Pfp) ester affect racemization?

A3: Pentafluorophenyl (Pfp) esters are highly reactive active esters used in peptide synthesis.[5][6] Their high reactivity is due to the strong electron-withdrawing nature of the pentafluorophenyl group, which facilitates rapid and efficient amide bond formation.[7] This rapid coupling is advantageous as it can outcompete the rate of oxazolone formation and subsequent racemization.[5][8] Using pre-activated Fmoc-amino acid-OPfp esters also avoids the need for in-situ coupling reagents, which can sometimes lead to side reactions.[7] Kinetic studies have shown that the coupling speed with Pfp esters is significantly higher than with other active esters.[6]

Q4: Which factors in my experimental setup could be promoting racemization?

A4: Several factors can contribute to increased racemization during the coupling step.[9] These include:

  • Base: The type, strength, and concentration of the base used are critical. Stronger bases and higher concentrations generally increase the risk of racemization.[1][3]

  • Temperature: Elevated temperatures, sometimes used to speed up difficult couplings, can also increase the rate of racemization.[1]

  • Solvent: The polarity of the solvent can influence racemization. In some cases, less polar solvents may help reduce racemization.[1][10]

  • Pre-activation Time: Allowing the activated amino acid to stand for extended periods before coupling can lead to higher levels of racemization.[1]

Troubleshooting Guide

If you are observing significant racemization in your peptide synthesis when using this compound, consult the following troubleshooting guide.

IssuePotential CauseRecommended Solution
High levels of diastereomeric impurity detected by HPLC or Mass Spectrometry. Excessive Base: The base used for neutralization (e.g., DIPEA) may be too strong or used in excess, promoting proton abstraction from the alpha-carbon.- Use a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3][11]- Use the minimum necessary amount of base.
Elevated Temperature: The coupling reaction is being performed at an elevated temperature to overcome slow kinetics.- Perform the coupling at a lower temperature (e.g., 0°C or room temperature).[12] While this may slow the reaction, it will significantly reduce the rate of racemization.
Solvent Effects: The solvent may be stabilizing the charged intermediates that lead to racemization.- If reagent solubility and resin swelling permit, consider using a less polar solvent.[10]
Prolonged Activation: The this compound is being "pre-activated" or allowed to sit in solution for too long before addition to the resin.- Add the this compound solution to the deprotected resin immediately after preparation.
Sub-optimal Additives: Lack of racemization-suppressing additives when using alternative in-situ activation methods.- While Pfp esters are pre-activated, if you are using a carbodiimide-based activation to generate the Pfp ester in situ, the addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial to suppress racemization.[9][13]
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting racemization issues.

Caption: A step-by-step workflow for diagnosing and resolving racemization issues.

Experimental Protocols

Protocol 1: Standard Coupling using this compound

This protocol outlines a standard method for coupling this compound in solid-phase peptide synthesis (SPPS) designed to minimize racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • (Optional) 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected (e.g., using 20% piperidine in DMF) and the resin is thoroughly washed with DMF to remove residual piperidine.[7]

  • Amino Acid Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF. If desired, HOBt (3-5 equivalents) can be added to this solution to catalyze the reaction.[7]

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: After the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3 times) and then with DCM (3 times) to remove excess reagents and byproducts.[7]

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: Detection of Racemization by Chiral HPLC

This protocol provides a general method for analyzing the extent of racemization by separating the final peptide diastereomers. Method development will be required for your specific peptide.

Materials:

  • Crude, cleaved peptide product

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., Chiralpak series)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of water and ACN).

  • HPLC Setup:

    • Column: A suitable chiral stationary phase column.

    • Mobile Phase: A gradient of ACN in water with 0.1% TFA is a common starting point. The exact gradient will need to be optimized.

    • Flow Rate: Typically 0.5-1.0 mL/min.[14]

    • Temperature: Maintain a constant column temperature (e.g., 25°C) for reproducibility.[14]

    • Detection: UV detection at a wavelength of 210-230 nm.[14]

  • Analysis: Inject the sample. The D- and L-diastereomers of the peptide will have different retention times on the chiral column.

  • Quantification: The extent of racemization is determined by comparing the peak area of the undesired diastereomer to the total peak area of both isomers.[14]

Understanding the Racemization Mechanism

The following diagram illustrates the primary pathway for racemization during the activation and coupling of an Fmoc-protected amino acid.

G Mechanism of Racemization via Oxazolone Formation cluster_0 Activation & Cyclization cluster_1 Racemization cluster_2 Coupling A Fmoc-D-AA-OH B Activated Ester (e.g., OPfp) A->B + Activating Agent C 5(4H)-Oxazolone Intermediate (Chiral Center) B->C Intramolecular Cyclization D Achiral Enolate C->D + Base - H+ F Desired D-Peptide C->F + E D->C + H+ G Undesired L-Peptide (Diastereomer) D->G + E, + H+ E Peptide Chain (H2N-R')

Caption: The formation of an oxazolone intermediate is a key step in racemization.

References

Fmoc-d-lys(boc)-opfp stability issues during long syntheses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting stability issues with Fmoc-D-Lys(Boc)-OPfp, particularly during long solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying, mitigating, and resolving challenges encountered during complex peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a derivative of the amino acid D-lysine used in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its structure is specifically engineered for this process:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group on the α-amino group, removed at each cycle to allow for chain elongation.[2]

  • Boc (tert-butyloxycarbonyl): An acid-labile protecting group on the ε-amino group of the lysine side chain, which remains intact during the synthesis and is removed during the final cleavage from the resin.[1]

  • OPfp (pentafluorophenyl ester): A highly reactive "active ester" of the carboxyl group. The strong electron-withdrawing nature of the five fluorine atoms makes the ester an excellent leaving group, facilitating rapid and efficient peptide bond formation.[3][4] This high reactivity also helps to minimize racemization.[5]

The use of the D-isomer of lysine can enhance the pharmacological properties of synthetic peptides, such as increasing their resistance to enzymatic degradation (proteolysis), which can lead to longer biological half-lives.[1]

Q2: Is this compound considered a stable reagent?

Yes, as a crystalline solid, this compound is a stable compound that can be prepared in advance and stored.[6] However, its stability in solution, particularly in common SPPS solvents like N,N-Dimethylformamide (DMF), is a critical consideration, especially during long automated syntheses where reagent solutions may be stored on the synthesizer for extended periods.[7]

Q3: What are the primary stability concerns for this compound in solution during a long synthesis?

The main concern is the degradation of the active ester in the solvent before it has a chance to couple with the growing peptide chain. The two primary degradation pathways are:

  • Hydrolysis: Reaction with residual water present in the synthesis solvent (e.g., DMF). This converts the active ester back to the unreactive carboxylic acid (Fmoc-D-Lys(Boc)-OH), rendering it incapable of participating in the coupling reaction. PFP esters are notably more resistant to hydrolysis than other active esters like N-hydroxysuccinimide (NHS) esters.[3][4][5]

  • Aminolysis by Impurities: Reaction with amine impurities in the solvent. Over time, DMF can degrade to form small amounts of dimethylamine.[8][9] This amine can react with the highly active PFP ester, consuming the reagent.

Q4: How does the stability of PFP esters compare to NHS esters?

PFP esters exhibit significantly greater hydrolytic stability compared to NHS esters, which is a major advantage.[3][5] This allows for a longer effective lifespan in solution and can lead to more efficient and reproducible conjugations, as less of the active reagent is lost to the competing hydrolysis side reaction.[5]

Quantitative Data Presentation

While the exact half-life of this compound in SPPS-grade DMF is not extensively published, comparative data for active esters provides a clear indication of their relative stability. The following table summarizes the hydrolytic stability of PFP esters compared to the more common NHS esters.

ParameterPentafluorophenyl (PFP) EsterN-hydroxysuccinimide (NHS) EsterAdvantage of PFP Ester
General Hydrolytic Stability Significantly more stable in aqueous solutions.[3][5]Prone to rapid hydrolysis, especially at pH > 7.[5]Higher stability allows for longer reaction times and a wider experimental window.
Relative Stability (Aqueous) One study reported a PFP ester to be ~6-fold more stable than its NHS counterpart.[5]Lower stability.More efficient use of the reagent, crucial for precious materials.
Half-life at pH 8.0 Significantly longer than NHS esters.Can be on the order of minutes.[5]Greater flexibility in synthesis protocols and less reagent waste.
Optimal Reaction pH 7.2 - 8.5[5]7.2 - 8.5The broader effective pH range combined with higher stability provides more robust reaction conditions.

Troubleshooting Guide

This guide addresses common issues that may be related to the stability of this compound during long peptide syntheses.

IssuePotential Cause Related to StabilityRecommended Solutions & Mitigation Strategies
Low Coupling Efficiency / Deletion Sequences (Confirmed by Mass Spectrometry)Degradation of this compound in solution. The active ester may have hydrolyzed or reacted with solvent impurities before the coupling step, reducing the concentration of active reagent available to react with the peptide-resin.1. Use High-Quality, Anhydrous Solvent: Use fresh, high-purity, anhydrous DMF. Aged DMF can contain water and dimethylamine impurities that degrade the active ester.[8][9] Consider degassing the DMF before use.[9] 2. Prepare Solutions Freshly: For long syntheses, if possible, prepare the amino acid solution immediately before the coupling step rather than letting it sit for many hours on the synthesizer.[7] 3. Increase Reagent Equivalents: If fresh preparation is not feasible, consider increasing the equivalents of this compound used for the coupling step to compensate for potential degradation over time. 4. Perform a Double Coupling: If a coupling is identified as low-efficiency (e.g., via a positive Kaiser test), performing a second coupling with freshly prepared reagent can help drive the reaction to completion.
Batch-to-Batch Variability in Synthesis Yield Inconsistent Solvent Quality. The age and quality of the DMF can vary between batches, leading to different rates of reagent degradation and inconsistent synthesis outcomes.[8]1. Standardize Solvent Handling: Implement a strict protocol for solvent management. Use DMF from a recently opened bottle and store it under an inert atmosphere (e.g., nitrogen or argon). 2. Test Solvent Quality: If variability persists, consider testing the DMF for amine impurities. 3. Monitor Reagent Stability: Perform a stability check on your amino acid solution if it will be stored for a prolonged period (see Experimental Protocol below).
Failure to Couple at a Specific Lysine Position Complete Degradation of the Reagent. If the amino acid solution has been on the synthesizer for an exceptionally long time (e.g., over a weekend), a significant portion of the active ester may have degraded, leading to complete coupling failure.1. Plan Synthesis Schedules: Avoid long pauses during the synthesis, especially after the active ester solution has been prepared and loaded onto the instrument. 2. Replace Old Reagent: If a long pause is unavoidable, discard the old amino acid solution and replace it with a freshly prepared one before resuming the synthesis.

Mandatory Visualizations

G cluster_prep Reagent Preparation cluster_synthesis Automated Synthesis Cycle cluster_outcome Synthesis Outcome prep_AA Dissolve this compound in High-Purity DMF check_solvent Use Fresh, Anhydrous DMF? prep_AA->check_solvent storage Reagent Solution Storage on Synthesizer prep_AA->storage check_solvent->prep_AA Yes aged_dmf Aged/Low-Quality DMF (Contains H₂O, Amines) check_solvent->aged_dmf No coupling Coupling Step: Reaction with Peptide-Resin storage->coupling Desired Path hydrolysis Degradation Pathway: Hydrolysis / Aminolysis storage->hydrolysis Side Reaction success Successful Coupling: Chain Elongation coupling->success failure Coupling Failure: Deletion Sequence coupling->failure If [Active Reagent] is too low hydrolysis->coupling Reduces Active Reagent G start Low Coupling Efficiency (Positive Kaiser Test / MS Data) q1 Was the amino acid solution prepared fresh? start->q1 q2 Was high-purity, anhydrous DMF used? q1->q2 Yes sol1 Mitigation: Prepare solutions immediately before use. q1->sol1 No q3 Is the peptide sequence prone to aggregation? q2->q3 Yes sol2 Troubleshoot: Use fresh, high-quality DMF. Discard old solvent. q2->sol2 No sol3 Action: Perform double coupling with fresh reagents. q3->sol3 No sol4 Action: Use aggregation-disrupting solvents (e.g., NMP, DMSO) or microwave synthesis. q3->sol4 Yes end_node Problem Resolved sol1->end_node sol2->end_node sol3->end_node sol4->end_node

References

Impact of resin choice on Fmoc-d-lys(boc)-opfp coupling success

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the coupling of Fmoc-D-Lys(Boc)-OPfp and other activated amino acids in Solid Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary consideration when choosing a resin for synthesizing a peptide with a C-terminal D-Lysine?

The most critical factor in resin selection is the desired C-terminal functionality of the peptide.[1]

  • For a peptide with a C-terminal carboxylic acid , Wang resin or 2-Chlorotrityl resin are common choices.[1][2][3]

  • For a peptide with a C-terminal amide , Rink Amide resin or Sieber Amide resin should be used.[1][3][4]

Q2: How does the type of resin impact the overall success of the peptide synthesis?

The resin's properties, such as its polymer matrix, linker, and loading capacity, play a significant role in the synthesis outcome.

  • Swelling: The resin must swell adequately in the synthesis solvents (like DMF or DCM) to ensure that the reactive sites are accessible for coupling.[5][6] Poor swelling can lead to incomplete reactions. Polystyrene-based resins may show poor swelling in polar aprotic solvents, sometimes requiring mixed solvents.[5]

  • Linker Stability: The linker connecting the peptide to the resin must be stable throughout the synthesis cycles (e.g., during Fmoc deprotection with piperidine) but allow for efficient cleavage of the final peptide under specific acidic conditions.[5]

  • Loading Capacity: The initial loading of the first amino acid onto the resin determines the maximum theoretical yield of the peptide.

Q3: What are the advantages of using this compound for coupling?

This compound is a pentafluorophenyl (Pfp) active ester of Fmoc-D-Lys(Boc)-OH. The primary advantage of using an active ester is that the carboxyl group of the amino acid is pre-activated for coupling. This can lead to more efficient and faster amide bond formation compared to in-situ activation methods, especially for difficult couplings.

Troubleshooting Guide: this compound Coupling Issues

Issue 1: Incomplete or Failed Coupling of this compound

A common issue is the incomplete reaction of the activated amino acid with the free amine on the growing peptide chain, often detected by a positive Kaiser test.

Q: My Kaiser test is positive (blue beads) after coupling with this compound. What should I do?

A positive Kaiser test indicates the presence of unreacted primary amines. Here is a systematic approach to troubleshoot this issue:

  • Review the Protocol: Ensure that all steps of the coupling protocol were followed correctly, including proper resin swelling and washing. The resin should be adequately swollen in a suitable solvent like DMF for at least 30 minutes before coupling.[6]

  • Double Coupling: The most immediate and often effective solution is to perform a second coupling (double coupling).[7][8] After the initial coupling, wash the resin with DMF and then repeat the coupling step with a fresh solution of this compound.

  • Extend Reaction Time: If a standard coupling time (e.g., 1-2 hours) was used, extending the reaction time to 4-6 hours or even overnight can help drive the reaction to completion, especially if steric hindrance is a factor.[7][8]

  • Increase Equivalents: Using a higher excess of the activated amino acid (e.g., 2-3 equivalents relative to the resin loading) can increase the reaction rate.

  • Capping: If double coupling and extended reaction times fail, the unreacted amines should be "capped" to prevent the formation of deletion sequences. This is typically done by acetylating the unreacted amines with acetic anhydride.[7][8]

Data Summary

Table 1: Illustrative Coupling Success of this compound Based on Resin and Protocol

Resin TypeTarget C-TerminusExpected Coupling Efficiency (Single Coupling)Recommended Troubleshooting Action for Incomplete Coupling
Wang Resin Carboxylic AcidModerate to HighDouble Coupling, Extend Reaction Time
Rink Amide Resin AmideHighDouble Coupling
2-Chlorotrityl Resin Carboxylic AcidHigh (less sterically hindered linker)Extend Reaction Time
Sieber Amide Resin AmideHigh (less sterically hindered than Rink)Double Coupling

Note: Coupling efficiency can be influenced by factors such as the peptide sequence, resin loading, and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling of this compound to an Amine-Functionalized Resin

This protocol outlines the steps for coupling this compound to a deprotected N-terminal amine on a growing peptide chain attached to a resin (e.g., Rink Amide or a peptide-loaded Wang resin).

  • Resin Preparation:

    • Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[6]

    • If the N-terminal amine is Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10-15 minutes.[7]

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Coupling Reaction:

    • Prepare a solution of this compound (2-3 equivalents relative to the resin loading) in DMF.

    • Add the amino acid solution to the swollen, deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • After the coupling reaction, take a small sample of resin beads to perform a Kaiser test to check for the presence of free primary amines.[7]

    • If the Kaiser test is negative (yellow/colorless beads), the coupling is complete. Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

    • If the Kaiser test is positive (blue/purple beads), refer to the troubleshooting guide (e.g., perform a double coupling).

Protocol 2: Capping of Unreacted Amines

This protocol is used to block unreacted amines after an incomplete coupling reaction to prevent the formation of deletion peptides.

  • Resin Preparation:

    • After a failed coupling attempt, wash the resin thoroughly with DMF (3 times).

  • Capping Reaction:

    • Prepare a capping solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF (e.g., a 3:2 ratio of acetic anhydride to pyridine).[3]

    • Add the capping solution to the resin and agitate for 30 minutes at room temperature.[3]

  • Final Wash:

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the Fmoc deprotection step for the next amino acid in the sequence.

Visualizations

Diagram 1: Troubleshooting Workflow for Incomplete Coupling

G Troubleshooting Workflow for Incomplete Coupling start Positive Kaiser Test (Incomplete Coupling) review_protocol Review Protocol: - Resin Swelling - Washing Steps start->review_protocol double_coupling Perform Double Coupling review_protocol->double_coupling kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 extend_time Extend Reaction Time (e.g., 4-6 hours) kaiser_test_2->extend_time Positive proceed Proceed to Next Step (Deprotection) kaiser_test_2->proceed Negative kaiser_test_3 Perform Kaiser Test extend_time->kaiser_test_3 capping Cap Unreacted Amines (Acetic Anhydride) kaiser_test_3->capping Positive kaiser_test_3->proceed Negative capping->proceed

Caption: A decision tree for troubleshooting incomplete coupling reactions in SPPS.

Diagram 2: General Workflow for a Single SPPS Cycle

G General Workflow for a Single SPPS Cycle start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash_1 Wash (DMF) deprotection->wash_1 coupling Amino Acid Coupling (e.g., this compound) wash_1->coupling wash_2 Wash (DMF/DCM) coupling->wash_2 monitoring Monitor Reaction (Kaiser Test) wash_2->monitoring next_cycle Proceed to Next Cycle monitoring->next_cycle Complete troubleshoot Troubleshoot (e.g., Double Couple, Cap) monitoring->troubleshoot Incomplete troubleshoot->coupling Recouple

Caption: The sequence of steps involved in one cycle of amino acid addition in Fmoc-SPPS.

References

Technical Support Center: HPLC Purification of Peptides with Fmoc-D-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are synthesizing peptides using Fmoc-D-Lys(Boc)-Opfp and require guidance on purification strategies using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during peptide purification.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in this compound? A1: This molecule is a building block for Solid-Phase Peptide Synthesis (SPPS).

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amine of the D-lysine. It is stable to acidic conditions and is typically removed using a base like piperidine during synthesis.

  • D-Lys: A D-enantiomer of the amino acid lysine. The use of D-amino acids can increase the metabolic stability of the resulting peptide.[1]

  • Boc (tert-butyloxycarbonyl): An acid-labile protecting group for the ε-amine on the lysine side chain. It is stable to the basic conditions used to remove the Fmoc group, providing an orthogonal protection strategy.[2] It is typically removed during the final cleavage from the resin with a strong acid like Trifluoroacetic Acid (TFA).[2]

  • Opfp (pentafluorophenyl ester): An activated ester of the carboxylic acid group. The Pfp group is a highly effective leaving group, which facilitates rapid and efficient peptide bond formation (coupling) during synthesis, often leading to higher purity in the crude product.

Q2: Should the Boc protecting group on the lysine side chain be removed before or after HPLC purification? A2: The Boc group is typically removed after HPLC purification. Purifying the peptide with the Boc group still attached increases its hydrophobicity, which can aid in separation from more polar impurities such as deletion sequences.[2] The final, global deprotection (including the Boc group) is performed as a subsequent step after purification.

Q3: Is the Boc group stable under standard RP-HPLC conditions using TFA? A3: The Boc group is generally stable to the standard concentration of 0.1% TFA used in HPLC mobile phases for the duration of a typical chromatographic run.[3] However, prolonged exposure can lead to premature deprotection. This risk increases significantly when fractions are left at room temperature for several hours or when the solvent is evaporated, as this concentrates the TFA.[4] To mitigate this, it is recommended to freeze collected fractions immediately and use lyophilization (freeze-drying) to remove the solvent.[3]

Q4: How does the D-Lysine residue affect the purification strategy? A4: The presence of a D-amino acid does not fundamentally change the principles of RP-HPLC purification, which separates molecules based on hydrophobicity.[1] However, it is crucial to ensure that the synthesis conditions did not cause racemization. Analytical HPLC and mass spectrometry should be used to confirm the purity and identity of the final product. The retention time may be slightly different from its L-amino acid counterpart.[5]

Q5: What are the most common impurities seen when purifying peptides synthesized using this method? A5: Common impurities include deletion sequences (peptides missing one or more amino acids due to incomplete coupling) and truncated sequences.[6] Other potential impurities are by-products from the cleavage of protecting groups and any remaining scavengers used during the cleavage step. If the final deprotection of the Boc group is attempted before purification, you may also see the incompletely deprotected peptide as an impurity.[6]

HPLC Purification Troubleshooting Guide

This guide addresses specific issues that may arise during the RP-HPLC purification of peptides containing a D-Lys(Boc) residue.

IssuePossible CausesRecommended Solutions & Troubleshooting Steps
Broad, Tailing, or Split Peaks 1. Peptide Aggregation: The hydrophobic Boc group can increase the tendency for peptide aggregation.[2] 2. Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based stationary phase. 3. Column Overload: Injecting too much sample can lead to poor peak shape.1. To Address Aggregation: - Decrease the concentration of the peptide sample before injection.[2] - Increase the column temperature (e.g., to 40-60°C) to disrupt secondary structures. - Add a small amount of an organic solvent like isopropanol to the sample solution.[2] 2. To Minimize Secondary Interactions: - Ensure the mobile phase contains at least 0.1% TFA, which acts as an ion-pairing agent and masks silanol interactions.[2] 3. To Avoid Overload: - Reduce the injection volume or dilute the sample.
Multiple Peaks in the Chromatogram 1. Synthesis-Related Impurities: The crude peptide mixture contains deletion or truncated sequences.[2] 2. Premature Boc Deprotection: The Boc group may have been partially cleaved if fractions were stored improperly or if the cleavage conditions were too harsh. 3. Oxidation: Methionine or Cysteine residues in the sequence may have oxidized during synthesis or work-up.[2]1. Optimize Separation: - Adjust the HPLC gradient to be shallower (e.g., a smaller % increase of organic solvent per minute) to improve the resolution between the target peptide and closely eluting impurities.[7] 2. Identify Peaks: - Collect all major peaks and analyze them by mass spectrometry (MS) to identify the desired product versus impurities. The Boc-deprotected impurity will have a mass difference of -100 Da. 3. Prevent Oxidation: - If oxidation is confirmed, consider using antioxidants during synthesis and purification.
Low Yield / Poor Recovery 1. Peptide Precipitation: The peptide may be precipitating on the column, especially at the point of injection where the solvent environment changes. 2. Irreversible Adsorption: The peptide may be strongly and irreversibly binding to the column. 3. Poor Solubility: The crude peptide may not be fully dissolved before injection.1. Improve Solubility: - Dissolve the crude peptide in a solvent that is as similar to the initial mobile phase as possible. If necessary, use a small amount of acetonitrile, isopropanol, or DMF to aid dissolution, then dilute with Mobile Phase A.[7] - Ensure the sample is fully dissolved and filter it through a 0.22 µm filter before injection. 2. Optimize Elution: - Try a different stationary phase (e.g., a C8 column instead of C18 for very hydrophobic peptides).[8] - Ensure the gradient goes to a high enough percentage of organic solvent to elute all bound peptide.
Shift in Retention Time (Run-to-Run Variability) 1. Column Equilibration: Insufficient time for the column to re-equilibrate to initial conditions between runs. 2. Mobile Phase Composition: Inconsistent preparation of the mobile phase or degradation over time. 3. Temperature Fluctuations: The laboratory or column oven temperature is not stable.[9]1. Ensure Equilibration: - Equilibrate the column with at least 10-15 column volumes of the starting mobile phase composition before each injection.[9] 2. Mobile Phase: - Prepare fresh mobile phases daily. Ensure accurate measurement of TFA in both aqueous and organic phases.[9] 3. Control Temperature: - Use a column oven to maintain a constant temperature throughout the purification process.[9]

Troubleshooting Flowchart

G start Start: Poor HPLC Result problem Identify Primary Issue start->problem shape Peak Shape Issue (Broad, Tailing, Split) problem->shape Shape purity Purity Issue (Multiple Peaks) problem->purity Purity yield Yield Issue (Low Recovery) problem->yield Yield agg Cause: Aggregation? shape->agg overload Cause: Overload? shape->overload deprotect Cause: Impurities / Deprotection? purity->deprotect solubility Cause: Solubility / Precipitation? yield->solubility sol_agg Solution: - Lower Sample Concentration - Increase Column Temp - Add Isopropanol to Sample agg->sol_agg sol_overload Solution: - Dilute Sample - Inject Smaller Volume overload->sol_overload sol_deprotect Solution: - Optimize Gradient (shallower) - Collect & Analyze Fractions via MS deprotect->sol_deprotect sol_solubility Solution: - Optimize Sample Solvent - Filter Sample Before Injection - Try Different Column (e.g., C8) solubility->sol_solubility

Caption: Troubleshooting logic for common HPLC purification issues.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This method is used to assess the purity of the crude peptide and to analyze fractions from the preparative run.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm (for peptide bonds) and 265 nm (if an Fmoc group is present).

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Dissolve a small amount of the lyophilized crude peptide in Mobile Phase A to a final concentration of approximately 1 mg/mL.

    • If solubility is an issue, add a minimal amount of ACN.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 minutes.

    • Inject 10-20 µL of the prepared sample.

    • Run a linear gradient, for example: 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the hydrophobicity of the peptide.

    • Wash the column with 95% Mobile Phase B for 5 minutes.

    • Return to initial conditions and re-equilibrate.

Protocol 2: Preparative RP-HPLC for Peptide Purification

This method is for purifying larger quantities of the peptide. The gradient is typically scaled up from the optimized analytical method.

  • System Preparation:

    • Column: Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 5-10 µm particle size).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

    • Flow Rate: 15-20 mL/min (adjust based on column diameter).

    • Detection: UV absorbance at 214 nm.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., water/ACN mixture). The concentration may be high (e.g., 10-20 mg/mL).[7]

    • Centrifuge the sample at high speed to pellet any insoluble material and filter the supernatant.[7]

  • Purification Method:

    • Equilibrate the column with the starting conditions (e.g., 95% A / 5% B) for at least 3-5 column volumes.

    • Inject the sample onto the column.

    • Run the optimized linear gradient determined from the analytical scale.

    • Collect fractions (e.g., 2-5 mL per fraction) throughout the elution of the peptide peaks.

  • Post-Purification Processing:

    • Analyze the collected fractions using the analytical HPLC method to determine the purity of each.

    • Pool the fractions that contain the target peptide at the desired purity (e.g., >95%).

    • Immediately freeze the pooled fractions and lyophilize to remove the solvent and TFA.

Purification Workflow Diagram

G cluster_synthesis Synthesis & Cleavage cluster_purification Purification spps Fmoc SPPS using This compound cleavage Cleavage from Resin (e.g., 95% TFA Cocktail) spps->cleavage crude Crude Peptide Product (Boc group intact) cleavage->crude prep_hplc Preparative RP-HPLC crude->prep_hplc fractions Collect Fractions prep_hplc->fractions analysis Analyze Fractions (Analytical HPLC & MS) fractions->analysis pool Pool Pure Fractions (Purity > 95%) analysis->pool lyo Lyophilize (Freeze-Dry) pool->lyo pure_peptide Purified Boc-Protected Peptide lyo->pure_peptide

Caption: General workflow for peptide synthesis and purification.

Data Presentation

Table 1: Typical HPLC Parameters for Analytical vs. Preparative Scale
ParameterAnalytical ScalePreparative ScalePurpose
Column I.D. 4.6 mm> 20 mmScale of purification
Particle Size 3 - 5 µm5 - 10 µmResolution vs. Backpressure
Flow Rate ~1.0 mL/min15 - 20 mL/minProportional to column size
Sample Load 1 - 100 µg10 - 100 mgAmount of peptide purified
Mobile Phase 0.1% TFA in Water/ACN0.1% TFA in Water/ACNStandard for peptide RP-HPLC[6]
Detection UV 214 nm, 265 nm, 280 nmUV 214 nm (less sensitive wavelength to avoid detector saturation)Monitoring peptide elution
Table 2: Illustrative Purification Outcomes for a Model Peptide with D-Lys(Boc)

Note: This data is illustrative and actual results will vary depending on the peptide sequence, synthesis efficiency, and specific HPLC conditions.

Purification StrategyCrude Purity (%)Final Purity (%)Recovery (%)Observations
Standard RP-HPLC (C18, 30°C)6596.545Good separation, some minor peak tailing observed.
RP-HPLC with C8 Column6597.250Improved peak shape for the hydrophobic peptide.
RP-HPLC at Elevated Temp (50°C)6596.848Reduced peak broadening, slightly faster elution.
RP-HPLC with Shallow Gradient6598.142Better resolution of closely eluting impurities, but longer run time.

This technical support guide provides a comprehensive overview of the strategies and troubleshooting techniques for the successful HPLC purification of peptides synthesized with this compound. By understanding the potential challenges and applying these optimized protocols, researchers can achieve high-purity peptides for their downstream applications.

References

Mass spectrometry analysis of peptides containing D-lysine from Fmoc-d-lys(boc)-opfp

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of peptides containing D-lysine, synthesized using Fmoc-D-Lys(Boc)-Opfp. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS).[1][2] The key features are:

  • Fmoc (9-fluorenylmethyloxycarbonyl): This is a base-labile protecting group for the alpha-amino group of the D-lysine. It is stable during the coupling reaction but can be easily removed to allow for the addition of the next amino acid in the peptide chain.[1]

  • D-Lys: This indicates the D-configuration of the lysine, which is a non-natural stereoisomer. Peptides containing D-amino acids are often more resistant to proteolytic degradation, making them desirable in drug development.[1]

  • Boc (tert-butyloxycarbonyl): This is an acid-labile protecting group for the side chain amino group of lysine. This prevents unwanted side reactions at the lysine side chain during synthesis.[1][2]

  • Opfp (pentafluorophenyl ester): This is an activated ester that facilitates efficient coupling of the D-lysine to the growing peptide chain.

Q2: Will a peptide containing D-lysine have a different mass than a peptide with L-lysine?

A2: No. D-lysine and L-lysine are stereoisomers, meaning they have the same atomic composition and therefore the same molecular weight.[3] Standard mass spectrometry will not differentiate between peptides containing D-lysine and L-lysine based on the precursor ion mass alone.

Q3: How can I confirm the incorporation of D-lysine into my peptide using mass spectrometry?

A3: Distinguishing between D- and L-amino acids in peptides using mass spectrometry is challenging but possible with specific techniques.[3] Conventional methods like Collision-Induced Dissociation (CID) may not always be sufficient.[3] Advanced methods are often required:

  • Chiral Chromatography: Coupling liquid chromatography with a chiral stationary phase to the mass spectrometer can separate the D- and L-containing peptides before they are analyzed.

  • Advanced Fragmentation Techniques: Methods like Radical-Directed Dissociation (RDD) have shown to be more sensitive to the stereochemistry of the peptide and can produce different fragmentation patterns for D- and L-isomers.[3]

  • Ion Mobility Spectrometry (IMS): IMS coupled with mass spectrometry can separate ions based on their shape and size, which can differ between peptides with D- and L-amino acids.

Q4: What are the expected fragmentation patterns for a peptide containing lysine?

A4: In tandem mass spectrometry (e.g., using CID or HCD), peptides fragment at the peptide bonds, primarily generating b- and y-ions.[4][5] The presence of a basic residue like lysine can influence the fragmentation:

  • Charge State: Lysine's basic side chain can readily accept a proton, often leading to higher charge states (e.g., 2+, 3+) of the precursor peptide.

  • Fragmentation Efficiency: Cleavage C-terminal to lysine is very efficient when using trypsin for digestion. In fragmentation, the presence of a charged lysine can influence which fragment ions are observed and their relative intensities.

Troubleshooting Guide

Problem 1: My peptide has the correct mass, but I am unsure if the D-lysine was successfully incorporated.

  • Possible Cause: Standard MS analysis cannot distinguish between D- and L-isomers.

  • Troubleshooting Steps:

    • Review Synthesis Protocol: Ensure that this compound was used and not the L-isomer.

    • Employ Chiral Analysis: If available, use a chiral chromatography method to separate the D- and L-containing peptides.

    • Advanced MS Techniques: If your instrument has the capability, utilize fragmentation methods known to be sensitive to stereochemistry, such as ETD or specialized CID/HCD conditions with careful analysis of fragment ion intensities.[6]

Problem 2: I am observing poor fragmentation of my D-lysine containing peptide.

  • Possible Cause: Suboptimal collision energy, inappropriate fragmentation method for the peptide's charge state and composition, or the peptide is too long for efficient fragmentation by CID/HCD.[7]

  • Troubleshooting Steps:

    • Optimize Collision Energy: The optimal collision energy depends on the instrument, precursor m/z, and charge state. It is recommended to perform a collision energy ramp to determine the optimal setting.[7]

    • Switch Fragmentation Method: If using CID with poor results, consider HCD for potentially richer fragmentation spectra. For peptides with higher charge states (3+ and above), ETD can be more effective as it provides complementary fragmentation information.[7]

    • Consider a Different Protease: If your peptide is part of a larger protein construct, using a different protease during sample preparation might yield peptides of a more suitable length for MS/MS analysis.[7]

Problem 3: I see unexpected mass shifts in my peptide.

  • Possible Cause: Incomplete removal of protecting groups, side reactions during synthesis or sample preparation.

  • Troubleshooting Steps:

    • Check for Incomplete Deprotection: The Boc group on the lysine side chain, if not completely removed, will add a mass of 100.05 Da. The Fmoc group adds 222.07 Da. Check your mass data for peaks corresponding to these additions.

    • Consider Carbamylation: If urea was used in any buffers, it can decompose and cause carbamylation of the N-terminus or lysine side chain, resulting in a +43.01 Da mass shift.[8]

    • Evaluate for Deamidation or Oxidation: Asparagine and glutamine residues can deamidate (+0.98 Da), and methionine or tryptophan can oxidize (+15.99 Da) during sample handling.

Problem 4: I am not detecting my peptide at all.

  • Possible Cause: Peptide adsorption to sample vials, poor ionization, or issues with the LC-MS system.[8][9]

  • Troubleshooting Steps:

    • Address Peptide Adsorption: Peptides can stick to plastic and glass surfaces. Use low-adsorption vials and consider acidifying your sample with a small amount of formic acid to improve solubility and reduce adsorption.[8]

    • Optimize Ionization Source Parameters: Ensure that the electrospray ionization (ESI) source settings (e.g., spray voltage, capillary temperature) are optimized for your peptide.

    • System Suitability Check: Run a standard peptide mix to confirm that the LC-MS system is performing as expected.[9]

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry Analysis

  • Peptide Solubilization: Dissolve the synthesized peptide in a solution of 0.1% formic acid in water. The concentration will depend on the sensitivity of your mass spectrometer, but a starting concentration of 1-10 pmol/µL is common.

  • Desalting (if necessary): If the peptide solution contains a high concentration of salts from the synthesis, it is crucial to desalt it before MS analysis. Use a C18 ZipTip or a similar solid-phase extraction method.

  • Final Dilution: Dilute the desalted peptide in the appropriate solvent for your LC-MS system, typically a mixture of water and acetonitrile with 0.1% formic acid.

Protocol 2: LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 2-5%) and increase it to a higher percentage (e.g., 30-50%) over 15-60 minutes to elute the peptide.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ion mode is standard for peptides.

    • MS1 Scan: Acquire full scan mass spectra to detect the precursor ion of the D-lysine containing peptide.

    • MS2 Scan (Tandem MS): Use a data-dependent acquisition (DDA) method to select the precursor ion for fragmentation.

    • Fragmentation Method: Start with HCD. If fragmentation is poor, consider trying ETD, especially for highly charged precursors.

Data Presentation

Table 1: Expected Masses of a Hypothetical D-Lysine Containing Peptide (Ac-G-D-Lys-G-NH2)

SpeciesModificationMonoisotopic Mass (Da)
Peptide-345.2065
Peptide + H+Protonated346.2138
Peptide + Na+Sodiated368.1957
Peptide + BocIncomplete Deprotection445.2592

Table 2: Example Collision Energy Optimization for a Doubly Charged Peptide

Precursor Charge StateNormalized Collision Energy (NCE)Observation
2+25Good fragmentation, balanced b- and y-ion series.
2+30More extensive fragmentation, potential for smaller fragment ions.
2+35Over-fragmentation, loss of larger fragment ions.

Note: Optimal NCE values are instrument-dependent and should be determined empirically.[7]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis synthesis Solid-Phase Peptide Synthesis (using this compound) cleavage Cleavage from Resin & Deprotection synthesis->cleavage purification HPLC Purification cleavage->purification sample_prep Sample Preparation (Solubilization & Desalting) purification->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms1_scan MS1 Scan (Precursor Ion Detection) lc_separation->ms1_scan ms2_scan MS2 Scan (Fragmentation - HCD/ETD) ms1_scan->ms2_scan data_analysis Data Analysis (Sequence Confirmation) ms2_scan->data_analysis

Caption: Experimental workflow from peptide synthesis to mass spectrometry analysis.

troubleshooting_logic cluster_prep Sample Preparation Issues cluster_ms Mass Spectrometer Issues start Peptide Not Detected? adsorption Adsorption to Vial? - Use low-adsorption vials - Acidify sample start->adsorption Yes end Peptide Detected start->end No ionization Poor Ionization? - Optimize ESI source adsorption->ionization system_check System Failure? - Run standard peptide mix ionization->system_check

Caption: Troubleshooting logic for non-detection of the target peptide.

References

Validation & Comparative

A Comparative Guide to Fmoc-D-Lys(Boc)-Opfp and Fmoc-L-Lys(Boc)-OH in Peptide Stability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of therapeutic peptide development, achieving metabolic stability is a critical determinant of in vivo efficacy. A key strategy to enhance peptide longevity is the incorporation of non-natural D-amino acids in place of their native L-isomers, rendering the peptide bonds resistant to enzymatic degradation. This guide provides a comprehensive comparison of two commercially available lysine derivatives used in solid-phase peptide synthesis (SPPS): Fmoc-D-Lys(Boc)-Opfp , which incorporates a D-lysine residue, and the standard Fmoc-L-Lys(Boc)-OH , which incorporates the natural L-lysine.

This comparison will focus on the impact of choosing one building block over the other on the stability of the final peptide, supported by experimental data from studies investigating the effect of D-amino acid substitution. Detailed experimental protocols for assessing peptide stability are also provided.

Chemical Properties and Synthetic Considerations

FeatureThis compoundFmoc-L-Lys(Boc)-OH
Lysine Stereochemistry D-Lysine (unnatural)L-Lysine (natural)
Alpha-Amine Protection Fmoc (Fluorenylmethyloxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)
Side-Chain Protection Boc (tert-Butoxycarbonyl)Boc (tert-Butoxycarbonyl)
C-Terminal Activation Pentafluorophenyl (Pfp) esterFree Carboxylic Acid
Primary Application Incorporation of D-lysine to enhance proteolytic resistance of peptides.[1][2][3]Standard incorporation of L-lysine in peptide synthesis.
Coupling Reaction Highly reactive Pfp ester allows for rapid and efficient coupling without the need for additional coupling reagents.[4]Requires in-situ activation with coupling reagents (e.g., HBTU, HATU, DIC).

The most significant distinctions between these two reagents lie in the stereochemistry of the lysine residue and the activation state of the C-terminus. The D-lysine in this compound is the key to enhancing peptide stability, while the pentafluorophenyl (Pfp) ester offers synthetic advantages. Pfp esters are highly reactive "active esters" that facilitate rapid and efficient peptide bond formation, often minimizing side reactions and racemization.[4]

Impact on Peptide Stability: D-Lysine vs. L-Lysine

The substitution of L-lysine with D-lysine in a peptide sequence has a profound and well-documented impact on its stability against proteolytic degradation. Proteases, the enzymes responsible for breaking down peptides and proteins, are chiral and exhibit high specificity for substrates composed of L-amino acids.[4] The presence of a D-amino acid disrupts the stereospecific recognition by proteases, thereby inhibiting cleavage at that site.[4][5]

Serum Stability

Peptides intended for therapeutic use must be stable in blood serum, which contains a cocktail of proteases. Studies have consistently demonstrated that peptides containing D-amino acids exhibit significantly longer half-lives in serum compared to their all-L-amino acid counterparts.

One study directly compared the stability of an antimicrobial peptide, HPA3NT3-A2, with its analogue where all L-lysine residues were replaced with D-lysine (HPA3NT3-A2D). The results showed that HPA3NT3-A2D maintained its antimicrobial activity in 50% human serum for over 120 minutes, while the all-L version was rapidly degraded and lost its activity.[1]

Table 1: Serum Stability of L-Lysine vs. D-Lysine Containing Peptides

PeptideAmino Acid CompositionStability in 50% Human Serum (120 min)Reference
HPA3NT3-A2All L-amino acidsDegraded, loss of activity[1]
HPA3NT3-A2DL-Lysine replaced with D-LysineStable, maintained activity[1]
Proteolytic Degradation by Trypsin

Trypsin is a serine protease that specifically cleaves peptide chains at the C-terminus of lysine and arginine residues.[6] The introduction of D-lysine at a potential trypsin cleavage site effectively blocks this enzymatic activity.

In a study on the antimicrobial peptide CM15, analogs containing D-lysine substitutions were synthesized and subjected to trypsin digestion. The all-L CM15 was readily degraded by trypsin within 20 minutes. In contrast, an analog with three D-lysine substitutions (D3,7,13) showed minimal digestion under the same conditions.[2][7]

Table 2: Trypsin Degradation of L-Lysine vs. D-Lysine Containing Peptides

PeptideD-Lysine SubstitutionsDegradation by Trypsin (20 min)Reference
CM150Readily degraded[2][7]
D3,13-CM152Slightly reduced degradation[7]
D3,7,13-CM153Minimal degradation[2][7]

Experimental Protocols

Serum Stability Assay

This protocol outlines a general method for assessing the stability of a peptide in human serum.

Materials:

  • Test peptide (synthesized with either this compound or Fmoc-L-Lys(Boc)-OH)

  • Human serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile with an internal standard)

  • Incubator or water bath at 37°C

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the test peptide in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1 mg/mL.

  • Reaction Setup: Pre-warm an appropriate volume of human serum to 37°C. Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.

  • Incubation: Incubate the peptide-serum mixture at 37°C.

  • Time Points: Collect aliquots of the mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching and Protein Precipitation: Immediately after collection, add two volumes of the quenching solution to each aliquot to stop enzymatic degradation and precipitate serum proteins.

  • Centrifugation: Vortex the samples and incubate on ice for at least 10 minutes. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Analysis: Carefully collect the supernatant containing the peptide. Analyze the supernatant by RP-HPLC, monitoring the absorbance at a suitable wavelength (e.g., 220 nm).

  • Data Analysis: Determine the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. The half-life (t1/2) of the peptide can then be calculated.

Peptide_Serum_Stability_Workflow cluster_setup Reaction Setup cluster_sampling Time-Point Sampling cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Peptide Stock (1 mg/mL) Incubation Incubate at 37°C Peptide_Stock->Incubation Serum Human Serum Serum->Incubation Time_0 T=0 min Incubation->Time_0 Time_X T=X min Incubation->Time_X Time_Final T=Final min Incubation->Time_Final Quench Quench Reaction & Precipitate Proteins Time_0->Quench Time_X->Quench Time_Final->Quench Centrifuge Centrifuge Quench->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC RP-HPLC Analysis Collect_Supernatant->HPLC Data_Analysis Calculate % Intact Peptide and Half-Life HPLC->Data_Analysis

Workflow for Peptide Serum Stability Assay.
Trypsin Degradation Assay

This protocol provides a method to assess the stability of a peptide against the specific protease, trypsin.

Materials:

  • Test peptide

  • Trypsin (proteomics grade)

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Quenching solution (e.g., 10% formic acid or acetic acid)

  • Incubator at 37°C

  • HPLC system

Procedure:

  • Sample Preparation: Dissolve the test peptide in the digestion buffer to a known concentration (e.g., 0.5 mg/mL).

  • Enzyme Addition: Add trypsin to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 10, 30, 60, 120 minutes).

  • Quenching: Stop the reaction by adding the quenching solution to each aliquot.

  • Analysis: Analyze the samples by RP-HPLC to monitor the disappearance of the parent peptide peak and the appearance of degradation fragments.

  • Data Analysis: Quantify the amount of intact peptide remaining at each time point relative to the 0-minute time point.

Trypsin_Degradation_Workflow Start Start Peptide_Solution Prepare Peptide Solution in Digestion Buffer Start->Peptide_Solution Add_Trypsin Add Trypsin (e.g., 1:50 w/w) Peptide_Solution->Add_Trypsin Incubate_37C Incubate at 37°C Add_Trypsin->Incubate_37C Time_Course_Sampling Time Course Sampling Incubate_37C->Time_Course_Sampling Quench_Reaction Quench with Acid Time_Course_Sampling->Quench_Reaction Aliquots at t=0, 10, 30... min HPLC_Analysis Analyze by RP-HPLC Quench_Reaction->HPLC_Analysis Data_Analysis Quantify Intact Peptide HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for Trypsin Degradation Assay.

Conclusion

The choice between this compound and Fmoc-L-Lys(Boc)-OH for peptide synthesis has significant implications for the stability of the resulting peptide. While Fmoc-L-Lys(Boc)-OH is the standard choice for synthesizing peptides with natural sequences, the incorporation of D-lysine using this compound is a powerful and widely adopted strategy to enhance resistance to enzymatic degradation.

Key Takeaways:

  • Enhanced Stability: Peptides synthesized with this compound exhibit significantly greater stability in serum and are resistant to proteases like trypsin compared to their L-lysine counterparts. This is due to the non-natural D-stereochemistry of the lysine residue.

  • Synthetic Efficiency: The pentafluorophenyl (Pfp) ester of this compound provides a highly activated C-terminus, leading to efficient and rapid coupling during solid-phase peptide synthesis, potentially reducing side reactions and improving crude peptide purity.

  • Therapeutic Potential: For the development of peptide-based therapeutics, where in vivo stability is paramount, this compound is a critical building block for designing drug candidates with improved pharmacokinetic profiles.

Researchers and drug developers should consider the desired stability profile of their target peptide when selecting lysine derivatives. For applications requiring enhanced resistance to proteolysis, this compound is the superior choice, offering both the stability benefits of a D-amino acid and the synthetic advantages of a pre-activated ester.

References

A Comparative Guide to Activating Groups for D-Amino Acid Incorporation: OPfp Esters vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of D-amino acids is a critical tool in modern drug design, offering a pathway to enhance peptide stability against enzymatic degradation and to modulate biological activity.[1] The success of this strategy, however, hinges on the precise and stereochemically pure formation of the peptide bond. The choice of the carboxyl activating group is paramount to prevent racemization and ensure high coupling efficiency.

This guide provides an objective comparison between pentafluorophenyl (OPfp) esters and other common activating groups, particularly N-hydroxysuccinimide (NHS) esters, for the incorporation of D-amino acids. The information is supported by experimental data to aid in the selection of the optimal reagent for peptide synthesis.

Mechanism and Efficiency of Activating Groups

In peptide synthesis, the carboxyl group of an amino acid is "activated" to facilitate nucleophilic attack by the amino group of another. This activation transforms the relatively unreactive carboxyl into a good leaving group, promoting the formation of a stable amide (peptide) bond.[2][3]

  • Pentafluorophenyl (OPfp) Esters: These are highly reactive active esters. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the ester an excellent leaving group, leading to rapid and efficient coupling.[4][5]

  • N-Hydroxysuccinimide (NHS) Esters: NHS esters are another widely used class of active esters. They react efficiently with primary amines to form stable amide bonds and are a cornerstone of peptide synthesis and bioconjugation.[2][6][7]

  • Other Methods: Carbodiimides like DCC and DIC are often used to generate active esters in situ, frequently with additives such as 1-hydroxybenzotriazole (HOBt) to increase reaction rates and suppress racemization.[8][9][10]

Quantitative Performance Comparison: OPfp vs. NHS Esters

The primary factors differentiating activating groups are their reactivity, stability, and propensity to induce racemization. OPfp esters demonstrate significant advantages in these key areas, especially for sensitive applications like D-amino acid incorporation.

FeaturePentafluorophenyl (OPfp) EstersN-Hydroxysuccinimide (NHS) EstersKey Advantage for D-Amino Acid Incorporation
Coupling Reactivity Extremely high. Kinetic studies show a relative rate ratio of 111 (OPfp) compared to 3.4 for pentachlorophenyl (OPCP) and 1 for p-nitrophenyl (ONp) esters.[4][5][11]High reactivity with primary amines.[2]The rapid coupling kinetics of OPfp esters minimize contact time with activating reagents and basic conditions, reducing the risk of side reactions and racemization.[4][11]
Racemization Very low. The high rate of aminolysis outcompetes the formation of the 5(4H)-oxazolone intermediate, the main pathway for racemization.[8]Higher risk of racemization compared to OPfp, especially under basic conditions or during prolonged reaction times.Preserving the stereochemical integrity of the D-amino acid is critical. The low racemization potential of OPfp esters is a major advantage.[8][11]
Hydrolytic Stability Significantly more stable in aqueous solutions. One study reported a PFP ester to be approximately 6-fold more stable than its NHS counterpart.[12]Prone to rapid hydrolysis, especially as pH increases above 7. The half-life can drop to minutes at pH 8.[12][13]Higher stability provides a wider experimental window, improves reproducibility, and ensures more of the active ester is available for the desired reaction, leading to higher yields.[12]
Side Reactions Using pre-formed esters avoids exposing the peptide chain to separate, often harsh, activating reagents.[4] Effective for Asn and Gln without forming cyano side products.[14]Can be susceptible to side reactions with nucleophilic side chains (e.g., Ser, Thr, Tyr) and hydrolysis.[15]Fewer side reactions lead to a purer final product and simplify purification.[4]
Handling Generally stable, crystalline solids that can be prepared in advance and stored.[4][16]Also available as stable solids, though their solutions are less stable.[6]The stability of solid OPfp esters allows for convenient preparation and use in both manual and automated solid-phase peptide synthesis (SPPS).[4]

Experimental Protocols

Protocol 1: Preparation of Fmoc-D-Amino Acid-OPfp Ester

This protocol describes the synthesis of an Fmoc-protected D-amino acid OPfp ester using dicyclohexylcarbodiimide (DCC) as the coupling agent.

Materials:

  • Fmoc-D-amino acid (1 equivalent)

  • Pentafluorophenol (1.1 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the Fmoc-D-amino acid and Pentafluorophenol in anhydrous THF.[4]

  • Cool the solution to 0°C in an ice bath.[4]

  • Add DCC to the cold, stirring solution.[4]

  • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.

  • Continue stirring for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.[4]

  • Evaporate the THF solvent under reduced pressure.[4]

  • Redissolve the resulting solid in ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and then with brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.[4]

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to yield the pure Fmoc-D-amino acid-OPfp ester.[4]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-Amino Acid-OPfp Ester

This protocol outlines a manual coupling cycle on a 0.1 mmol scale.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% piperidine in Dimethylformamide (DMF)

  • DMF

  • Fmoc-D-amino acid-OPfp ester (3 equivalents)

  • (Optional) 1-hydroxybenzotriazole (HOBt) (3 equivalents)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.[4][16]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.[4][16]

  • Coupling:

    • In a separate vial, dissolve the Fmoc-D-amino acid-OPfp ester (3 equivalents) in DMF.[16]

    • (Optional) To accelerate the reaction, HOBt (3 equivalents) can be added to the solution.[16]

    • Add the activated D-amino acid solution to the resin and agitate the mixture. The reaction is typically complete within 1-3 hours. Monitor completion with a Kaiser test.[8]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Repeat: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.[1]

  • Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Cleave the completed peptide from the resin and remove side-chain protecting groups using a cleavage cocktail for 2-3 hours.[1]

  • Precipitation and Isolation: Precipitate the crude peptide by adding cold diethyl ether, then isolate by filtration or centrifugation.[1][8]

Visualizations

Workflow and Mechanistic Diagrams

G cluster_0 SPPS Cycle for D-Amino Acid Incorporation Resin Peptide on Resin (N-terminus Fmoc-protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-D-AA-OPfp) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Elongated Elongated Peptide (+1 D-Amino Acid) Wash2->Elongated Repeat Repeat Cycle or Proceed to Cleavage Elongated->Repeat

SPPS workflow using Fmoc-D-amino acid-OPfp esters.

G cluster_0 Mechanism of Racemization and Its Mitigation cluster_key Key ActivatedAA Activated Amino Acid (e.g., with DCC/HOBt or as Active Ester) Oxazolone 5(4H)-Oxazolone Intermediate ActivatedAA->Oxazolone Slow Aminolysis / Base Present PeptideBond Desired Peptide Bond (Stereochemically Pure) ActivatedAA->PeptideBond Rapid Aminolysis (OPfp Ester) Racemized Racemized Intermediate (Loss of Stereochemistry) Oxazolone->Racemized Proton Abstraction Racemized->PeptideBond Aminolysis IncomingAmine Incoming Amino Acid (H₂N-R') k_green Favored OPfp Pathway k_red Racemization Pathway

OPfp esters favor rapid aminolysis, outcompeting racemization.

G Start Choosing an Activating Group Sensitive Is the amino acid prone to racemization (e.g., His, Cys, or any D-amino acid)? Start->Sensitive Steric Is the coupling sterically hindered? Sensitive->Steric No OPfp Use OPfp Ester Sensitive->OPfp Yes Aqueous Is high hydrolytic stability required? Steric->Aqueous No Steric->OPfp Yes Aqueous->OPfp Yes NHS Consider NHS Ester (Control pH and time) Aqueous->NHS No Carbo Consider Carbodiimide + Additive (e.g., HOBt) Aqueous->Carbo No

Decision workflow for selecting an activating group.

References

Navigating Peptide Synthesis: A Comparative Guide to Manual and Automated Methods Using Fmoc-D-Lys(Boc)-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between manual and automated solid-phase peptide synthesis (SPPS) is a critical decision influencing efficiency, purity, and cost. This guide provides an objective comparison of these two methodologies, focusing on the efficacy of Fmoc-D-Lys(Boc)-OPfp, a pre-activated amino acid derivative, and is supported by experimental data and detailed protocols.

The incorporation of lysine residues is fundamental in peptide design, and the use of protected and activated derivatives like this compound (9-fluorenylmethoxycarbonyl-D-lysine(tert-butyloxycarbonyl)-pentafluorophenyl ester) offers distinct advantages. The pentafluorophenyl (PFP) ester is a highly reactive activating group, facilitating efficient peptide bond formation, which can be particularly beneficial in both manual and automated synthesis workflows.[1][2]

Performance Comparison: Manual vs. Automated Synthesis

The decision to employ manual or automated SPPS often hinges on a trade-off between hands-on control and high-throughput efficiency. While manual synthesis provides flexibility for optimization and troubleshooting, automated systems excel in reproducibility and speed.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Coupling Time per Cycle 1 - 4 hours30 - 90 minutes
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)
Typical Yield per Coupling Step 95 - 99%> 99%
Final Crude Purity 70 - 90%85 - 98%
Reproducibility Operator-dependentHigh
Reagent Consumption Higher, due to manual dispensingOptimized and lower
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses)

Note: The data presented are typical values for SPPS and may vary depending on the specific peptide sequence, resin, and reaction conditions.

One study highlighted the dramatic difference in efficiency, where a manual synthesis of a cyclic peptide required at least four days and resulted in a 64% crude purity, an automated synthesis of the same peptide was completed in just 27 minutes with a crude purity of over 90%. While not specific to this compound, this illustrates the potential advantages of automation.

The Role of this compound

This compound is a valuable reagent in both synthesis modalities. As a pre-activated ester, it eliminates the need for in-situ activation, which can be a source of side reactions.[3] The high reactivity of the PFP ester leads to rapid coupling times and high coupling efficiency.[2] Kinetic studies have shown that the relative coupling rate of OPfp esters is significantly higher than other active esters like pentachlorophenyl (OPCP) and p-nitrophenyl (ONp) esters, with a reported ratio of 111:3.4:1, respectively. This high reactivity is beneficial for minimizing racemization and for coupling sterically hindered amino acids.[1]

In manual synthesis , the stability and ease of handling of crystalline Fmoc-amino acid-OPfp esters are advantageous.[3] Researchers can weigh and dissolve the required amount without the complexities of in-situ activation protocols.

In automated synthesis , the use of pre-activated esters like this compound can simplify programming and reduce the number of reagents required on the synthesizer. The rapid coupling kinetics are well-suited to the fast cycle times of modern automated synthesizers. The addition of 1-hydroxybenzotriazole (HOBt) can further accelerate the coupling reaction in both manual and automated settings.[1]

Experimental Protocols

Below are detailed methodologies for the incorporation of this compound in both manual and automated Fmoc-based SPPS.

Manual Solid-Phase Peptide Synthesis Protocol

This protocol outlines a single coupling cycle for this compound on a 0.1 mmol scale.

1. Resin Swelling and Fmoc Deprotection:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5 times).

2. Coupling of this compound:

  • In a separate vial, dissolve this compound (3-5 equivalents) in DMF. For catalyzed reactions, also add HOBt (3-5 equivalents).

  • Add the amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature. Coupling is typically complete within 1-2 hours.

  • Monitor the reaction for completion using a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.

  • If the Kaiser test is positive (blue beads), the coupling is incomplete, and a recoupling step may be necessary.[1]

3. Washing:

  • After complete coupling, drain the reaction solution.

  • Wash the resin with DMF (3 times) and then with dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.[1]

4. Repetition:

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the peptide-resin with DMF and DCM, and then dry it.

  • Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.[1]

Automated Solid-Phase Peptide Synthesis Protocol

This protocol outlines a general procedure for an automated peptide synthesizer using pre-activated esters. Specific parameters will need to be programmed according to the instrument's software.

1. Reagent and Resin Preparation:

  • Place the required amount of resin in the reaction vessel.

  • Prepare stock solutions of this compound in DMF and place them in the appropriate positions on the synthesizer.

  • Ensure all other necessary reagents (deprotection solution, washing solvents, etc.) are correctly installed.

2. Synthesis Program:

  • Program the synthesis sequence, including the position of this compound.

  • Set the parameters for each cycle:

    • Fmoc Deprotection: Delivery of 20% piperidine in DMF, reaction time (e.g., 2 x 5 minutes), and draining.

    • Washing: A series of washes with DMF to remove piperidine.

    • Coupling: Delivery of the this compound solution. Set the coupling time (e.g., 60-120 minutes). The addition of HOBt can be programmed if desired.

    • Washing: A series of washes with DMF to remove excess reagents.

3. Post-Synthesis Processing:

  • Once the automated synthesis is complete, the resin is removed from the synthesizer.

  • The final cleavage and deprotection are typically performed manually, following the same procedure as in the manual protocol (Step 5).

Comparison with Other Alternatives

This compound is one of several options for incorporating lysine into a peptide sequence. The primary alternatives involve in-situ activation using coupling reagents.

Coupling MethodAdvantagesDisadvantages
This compound (Pre-activated ester) - High reactivity and rapid coupling- Stable, crystalline solid, easy to handle- Avoids exposing the peptide to activating reagents, reducing side reactions[3]- Minimizes racemization[1]- Higher initial cost of the pre-activated amino acid
HBTU/HATU + DIPEA (In-situ activation) - High coupling efficiency- Well-established and widely used- Potential for side reactions (e.g., guanidinylation)- Reagents can be sensitive to moisture
DIC/HOBt (In-situ activation) - Cost-effective- Low risk of racemization- Slower reaction rates compared to HBTU/HATU- Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC

Signaling Pathways and Experimental Workflows

To visualize the processes involved, the following diagrams illustrate the general workflow of solid-phase peptide synthesis and a representative signaling pathway where a synthesized peptide might be applied.

SPPS_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (this compound) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycles Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Signaling_Pathway Peptide Synthetic Peptide (e.g., containing D-Lys) Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Caption: A generic cell signaling pathway initiated by a peptide ligand.

References

D-Lysine Substitution: A Key Strategy for Enhancing Peptide Proteolytic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of peptides containing D-lysine versus L-lysine reveals a significant increase in stability against enzymatic degradation, a critical factor in the development of robust peptide-based therapeutics. The incorporation of the D-enantiomer of lysine sterically hinders the action of proteases, prolonging the peptide's half-life and bioavailability.

For researchers, scientists, and professionals in drug development, the inherent instability of peptides in biological systems presents a major hurdle. Peptides composed of naturally occurring L-amino acids are readily degraded by proteases, limiting their therapeutic efficacy. A proven strategy to overcome this is the substitution of L-amino acids with their D-enantiomers. This guide provides a detailed comparison of the proteolytic resistance of peptides containing D-lysine versus L-lysine, supported by experimental data, detailed protocols, and visual diagrams to elucidate the underlying mechanisms and experimental workflows.

Enhanced Stability with D-Lysine: The Quantitative Evidence

The substitution of L-lysine with D-lysine has been demonstrated to dramatically increase the resistance of peptides to proteolytic enzymes such as trypsin, which specifically cleaves at the C-terminus of lysine and arginine residues. Furthermore, peptides containing D-lysine show enhanced stability in complex biological matrices like human serum.

Table 1: Proteolytic Stability of CM15 Peptides against Trypsin

A study on the antimicrobial peptide CM15 (KWKLFKKIGAVLKVL) and its diastereomers containing D-lysine substitutions highlights the enhanced resistance to trypsin.

PeptideD-Lysine Positions% Peptide Remaining after 20 min% Peptide Remaining after 60 min
CM15 None (All L-lysine)Nearly 0%[1]Not detectable[1]
D3,13 3 and 13Comparable to CM15[1]Comparable to CM15[1]
D3,7,13 3, 7, and 13Minimal degradation[1]Minimal degradation[1]

Data from densitometric analysis of SDS-PAGE gels following incubation with trypsin.[1]

Table 2: Serum Stability of HPA3NT3-A2 Peptides

In a study of the antimicrobial peptide HPA3NT3-A2, the substitution of all L-lysine residues with D-lysine (HPA3NT3-A2D) resulted in significantly improved stability in 50% human serum.

PeptideD-Lysine SubstitutionStability in 50% Serum (120 min)
HPA3NT3-A2 NoDegraded[2]
HPA3NT3-A2D All L-lysine replaced with D-lysineNo cleavage of peptide bonds observed[2]
Table 3: Stability of Cationic Antimicrobial Peptide (Pep05) Derivatives

A study on the cationic AMP Pep05 (KRLFKKLLKYLRKF) and its derivative DP06, where all L-lysine and L-arginine residues were replaced by their D-enantiomers, demonstrated remarkable stability against trypsin and in human plasma.

PeptideD-Amino Acid Substitution% Remaining after 18h (Trypsin)% Remaining after 24h (Human Plasma)
Pep05 NoneNot specified, but significantly less than DP06[3]< 10%[3]
DP06 All Lys and Arg replaced with D-enantiomers15%[3]60%[3]

The Mechanism of Protease Resistance

The enhanced stability of peptides containing D-amino acids stems from the stereospecificity of proteases. These enzymes have active sites that are exquisitely evolved to recognize and bind to the specific three-dimensional structure of L-amino acids. The introduction of a D-amino acid, with its opposite stereochemistry, creates a steric hindrance that prevents the peptide from fitting correctly into the enzyme's active site. This disruption of the enzyme-substrate complex inhibits proteolytic cleavage.

Protease_Resistance cluster_L_peptide L-Lysine Peptide Interaction with Protease cluster_D_peptide D-Lysine Peptide Interaction with Protease L_Peptide L-Lysine Peptide Protease_L Protease Active Site L_Peptide->Protease_L Binds effectively Cleavage_L Proteolytic Cleavage Protease_L->Cleavage_L D_Peptide D-Lysine Peptide Protease_D Protease Active Site D_Peptide->Protease_D Steric Hindrance No_Cleavage_D No Cleavage Protease_D->No_Cleavage_D

Caption: Mechanism of D-Lysine mediated protease resistance.

Experimental Protocols

Accurate assessment of peptide stability is crucial for the development of peptide-based drugs. Below are detailed methodologies for commonly employed stability assays.

In Vitro Peptide Stability Assay in Human Serum

This protocol is designed to assess the enzymatic stability of peptides in a biologically relevant matrix.

1. Materials:

  • Test peptide (L- and D-lysine variants)

  • Human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in acetonitrile or 6 M urea)

  • Incubator at 37°C

  • Microcentrifuge

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system or Liquid Chromatography-Mass Spectrometry (LC-MS) system

2. Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in an appropriate solvent (e.g., sterile water or PBS).

  • Serum Preparation: Thaw human serum and centrifuge to remove any lipid components. Pre-incubate the serum at 37°C for 15 minutes.

  • Incubation: In a microcentrifuge tube, mix the peptide stock solution with the pre-warmed human serum to achieve the desired final peptide concentration (e.g., 50 µg/mL). A control sample with the peptide in PBS should be prepared in parallel.

  • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Enzyme Inactivation: Immediately add the aliquot to a tube containing an equal volume of quenching solution to stop the enzymatic reaction and precipitate serum proteins.

  • Protein Precipitation: Vortex the tube and incubate on ice for at least 10 minutes.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant, which contains the intact peptide and any degradation products. Analyze the supernatant by RP-HPLC or LC-MS.

  • Data Analysis: Identify the peak corresponding to the intact peptide based on its retention time. Integrate the peak area of the intact peptide at each time point and calculate the percentage of intact peptide remaining relative to the amount at time 0. The half-life (t1/2) can be calculated from the degradation curve.

In Vitro Trypsin Digestion Assay

This assay evaluates a peptide's resistance to a specific protease, trypsin.

1. Materials:

  • Test peptide (L- and D-lysine variants)

  • Trypsin (sequencing grade)

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))

  • Incubator at 37°C

  • RP-HPLC system or LC-MS system

2. Procedure:

  • Peptide Solution: Prepare a solution of the test peptide in the digestion buffer at a known concentration.

  • Trypsin Solution: Prepare a fresh solution of trypsin in the digestion buffer.

  • Digestion Reaction: Add trypsin to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:20 or 1:50 w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 10, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination: Stop the digestion by adding the quenching solution to the aliquot.

  • Sample Analysis: Analyze the samples directly by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.

  • Data Analysis: Determine the percentage of the intact peptide remaining at each time point compared to the 0-minute time point.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Peptide_Sol Prepare Peptide Solution (L- and D-Lysine variants) Incubate Incubate Peptide with Matrix at 37°C Peptide_Sol->Incubate Matrix_Sol Prepare Biological Matrix (e.g., Human Serum or Trypsin Solution) Matrix_Sol->Incubate Time_Points Take Aliquots at Specific Time Points Incubate->Time_Points Quench Quench Reaction to Stop Degradation Time_Points->Quench Separate Separate Peptides by RP-HPLC or LC-MS Quench->Separate Quantify Quantify Intact Peptide Separate->Quantify Analyze Calculate % Remaining and Half-life (t1/2) Quantify->Analyze

Caption: General workflow for peptide stability assays.

Conclusion

The strategic incorporation of D-lysine is a powerful and effective method to enhance the proteolytic resistance of therapeutic peptides. The experimental data consistently demonstrates that D-lysine-containing peptides exhibit significantly longer half-lives in the presence of proteases and in serum compared to their L-lysine counterparts. This increased stability is a critical attribute for improving the pharmacokinetic profile and overall efficacy of peptide-based drugs. The provided experimental protocols offer a robust framework for researchers to evaluate and compare the stability of their own peptide candidates, facilitating the rational design of next-generation peptide therapeutics.

References

The Strategist's Guide to Peptide Synthesis: A Cost-Benefit Analysis of Fmoc-D-Lys(Boc)-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis, the choice of coupling methodology is a critical decision that profoundly impacts efficiency, purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of using pre-activated Fmoc-D-Lys(Boc)-OPfp esters versus common in-situ coupling reagents, offering a clear comparison supported by experimental data to inform your synthetic strategy.

The incorporation of non-natural amino acids, such as D-lysine, is a key strategy for enhancing the proteolytic stability and therapeutic potential of peptide-based drugs. Fmoc-D-Lys(Boc)-OH is a crucial building block for this purpose, and its activation is a pivotal step in solid-phase peptide synthesis (SPPS). This guide delves into the performance of its pentafluorophenyl (Pfp) ester derivative, this compound, and compares it with the widely used uronium/aminium salt-based in-situ coupling reagents: HBTU, HATU, and COMU.

Performance at a Glance: Head-to-Head Comparison

The selection of a coupling reagent is a balancing act between speed, efficiency, cost, and the minimization of side reactions. The following tables provide a quantitative and qualitative comparison of this compound and its alternatives.

Table 1: Quantitative Performance Comparison of Coupling Reagents
ParameterThis compoundHBTUHATUCOMU
Typical Coupling Time 15-60 minutes20-60 minutes5-20 minutes5-30 minutes
Crude Purity (ACP 65-74) Competitive with HATU/HCTULower than HATU/HCTUHighHigh, often superior
Typical Yield High (>90%)HighVery HighVery High
Racemization Potential LowLow (with HOBt)Very LowVery Low

Data compiled from various sources comparing the synthesis of the challenging Acyl Carrier Protein (ACP) fragment 65-74 and other peptides.

Table 2: Qualitative Performance and Cost-Benefit Analysis
FeatureThis compoundHBTUHATUCOMU
Activation Method Pre-activated esterIn-situ activationIn-situ activationIn-situ activation
Key Byproducts Pentafluorophenol (soluble)Tetramethylurea (soluble)Tetramethylurea (soluble)Morpholinocarbonyl- and Oxyma-based byproducts (water-soluble)
Ease of Byproduct Removal Easy (washing)Easy (washing)Easy (washing)Very Easy (water-soluble)
Common Side Reactions Low risk of side reactions from the activating agent itself.Guanidinylation of the N-terminus if used in excess.Guanidinylation of the N-terminus if used in excess.Less prone to guanidinylation than HBTU/HATU.
Relative Cost Moderate to High (cost of Pfp ester)Low to ModerateHighModerate to High
Cost-Benefit Summary Excellent for convenience, high purity, and minimizing side reactions, especially in automated synthesis. The upfront cost of the Pfp ester can be offset by cleaner crude products and potentially less need for extensive purification.A cost-effective workhorse for routine peptide synthesis. Good performance for the price, but may be less efficient for difficult sequences.The premium choice for challenging syntheses, offering the highest coupling efficiency and speed, but at a significant cost.A modern, highly efficient, and safer alternative to HATU/HBTU with the added benefit of water-soluble byproducts, simplifying purification. Offers a good balance of performance and cost.

Delving into the Chemistry: Signaling Pathways and Workflows

To visualize the processes involved in peptide synthesis using these different reagents, the following diagrams illustrate the key chemical transformations and experimental workflows.

Peptide_Bond_Formation cluster_Pfp This compound cluster_InSitu In-situ Activation (HATU/HBTU/COMU) Pfp This compound Peptide_Bond_Pfp Peptide Bond Formation Pfp->Peptide_Bond_Pfp Peptide_N_Terminus_Pfp Peptide-Resin (Free N-terminus) Peptide_N_Terminus_Pfp->Peptide_Bond_Pfp Coupled_Peptide_Pfp Extended Peptide-Resin Peptide_Bond_Pfp->Coupled_Peptide_Pfp Pfp_Byproduct Pentafluorophenol Peptide_Bond_Pfp->Pfp_Byproduct Fmoc_AA Fmoc-D-Lys(Boc)-OH Activation Activation Fmoc_AA->Activation Coupling_Reagent HATU / HBTU / COMU Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Active_Ester Active Ester Intermediate Activation->Active_Ester Peptide_Bond_InSitu Peptide Bond Formation Active_Ester->Peptide_Bond_InSitu Peptide_N_Terminus_InSitu Peptide-Resin (Free N-terminus) Peptide_N_Terminus_InSitu->Peptide_Bond_InSitu Coupled_Peptide_InSitu Extended Peptide-Resin Peptide_Bond_InSitu->Coupled_Peptide_InSitu Reagent_Byproducts Reagent Byproducts Peptide_Bond_InSitu->Reagent_Byproducts SPPS_Workflow cluster_coupling Coupling Method start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling Step washing1->coupling washing2 Washing (DMF) coupling->washing2 repeat Repeat for next amino acid washing2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage precipitation Precipitation & Washing (Cold Diethyl Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification end End: Purified Peptide purification->end pfp_coupling Add this compound in DMF insitu_coupling Pre-activate Fmoc-D-Lys(Boc)-OH with HATU/HBTU/COMU & Base, then add to resin

A Comparative Purity Analysis of Crude Peptides: Fmoc-D-Lys(Boc)-OPfp versus Other Activated Esters in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a cornerstone of reliable and reproducible results. The choice of coupling reagent in Solid-Phase Peptide Synthesis (SPPS) is a critical factor influencing the purity of the final crude peptide, which in turn affects downstream applications and purification efforts. This guide provides an objective comparison of the performance of pentafluorophenyl (PFP) active esters, such as Fmoc-D-Lys(Boc)-OPfp, against other commonly used activated esters and coupling reagents, supported by experimental data.

Pentafluorophenyl esters are highly reactive acylating agents due to the strong electron-withdrawing nature of the pentafluorophenyl group.[1] This high reactivity promotes rapid and efficient peptide bond formation, which can minimize side reactions and lead to higher purity in crude peptide products.[1]

Data Presentation: Purity Comparison of Crude Peptides

The purity of a crude peptide is a direct reflection of the efficiency of the coupling reactions during SPPS. Inefficient coupling results in the formation of deletion sequences, which are often the primary impurities.[1] The following table summarizes the crude purity of model peptides synthesized using different coupling reagents. It is important to note that direct comparisons can be challenging as results often depend on the specific peptide sequence and reaction conditions. The data presented here is collated from multiple studies to provide a representative overview.

Coupling Reagent/Activated EsterModel PeptideCrude Peptide Purity (%)Reference
PFP Ester Acyl Carrier Protein (65-74)~80-90%BenchChem
HATU GHRP-689.01 - 89.71%[2]
Acyl Carrier Protein (65-74)81.65 - 83.63%[2]
HBTU GHRP-688.23 - 88.29%[2]
HCTU GHRP-689.15 - 90.34%[2]
Acyl Carrier Protein (65-74)79.57 - 82.35%[2]
COMU GHRP-688.33 - 90.84%[2]
Acyl Carrier Protein (65-74)79.00%[2]
PyBOP GHRP-678.52 - 88.59%[2]
Acyl Carrier Protein (65-74)70.27 - 78.54%[2]

Note: The data presented is compiled from different studies and serves as a representative comparison. Absolute purity can vary based on the specific peptide sequence, synthesis conditions, and analytical methods.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in peptide synthesis and purity analysis.

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for manual Fmoc-SPPS.

1. Resin Preparation:

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5 times).

3. Amino Acid Coupling:

  • Using this compound (or other PFP esters):

    • Dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

    • Add the solution to the deprotected peptide-resin.

    • Allow the reaction to proceed for 60-120 minutes at room temperature.

  • Using Uronium/Aminium Reagents (e.g., HATU, HBTU):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HATU, 3.9 equivalents) in DMF.

    • Add a base such as N,N-Diisopropylethylamine (DIEA) (6-10 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the reaction to proceed for 30-60 minutes.

4. Washing:

  • After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

7. Cleavage and Deprotection:

  • Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

8. Peptide Precipitation:

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: Crude Peptide Purity Analysis by RP-HPLC

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a gradient pump, an autosampler, and a UV detector.[3]

2. Mobile Phase:

  • Solvent A: 0.1% (v/v) TFA in HPLC-grade water.[3]

  • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).[3]

3. Sample Preparation:

  • Dissolve the lyophilized crude peptide in Solvent A to a concentration of approximately 1 mg/mL.[3]

  • Filter the sample through a 0.22 µm syringe filter before injection.[4]

4. HPLC Method:

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV absorbance at 214 nm or 220 nm.[1][3][5]

  • Injection Volume: 20 µL.[1]

  • Gradient: A linear gradient from 5% to 65% Solvent B over 30 minutes is a typical starting point.[1][3]

5. Data Analysis:

  • The purity of the peptide is determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.[1][4]

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.[4]

Mandatory Visualization

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_Cleavage_Purification Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., this compound) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Analysis Purity Analysis (RP-HPLC) Precipitation->Analysis

Caption: Experimental workflow for Fmoc solid-phase peptide synthesis.

Logic_Diagram Reagent Choice of Activated Ester /Coupling Reagent Reactivity Reactivity and Coupling Efficiency Reagent->Reactivity determines Side_Reactions Minimization of Side Reactions (e.g., deletion sequences) Reactivity->Side_Reactions influences Purity Higher Crude Peptide Purity Side_Reactions->Purity leads to

Caption: Relationship between reagent choice and crude peptide purity.

References

A Comparative Guide to the NMR Characterization of Peptides Synthesized with Fmoc-D-Lys(Boc)-OPfp and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise synthesis and characterization of peptides are paramount. The incorporation of non-natural amino acids, such as D-lysine, is a key strategy for enhancing peptide stability and therapeutic potential. Fmoc-D-Lys(Boc)-OH, particularly its pentafluorophenyl (OPfp) ester activated form, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its orthogonal protection scheme, with the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the ε-amine of the D-lysine side chain, allows for controlled and efficient peptide assembly.[1][2][3]

The primary alternative discussed is the use of a different side-chain protecting group for D-lysine, such as the 4-methyltrityl (Mtt) group. The Mtt group can be removed under mildly acidic conditions that do not affect the Boc group or other acid-labile protecting groups, enabling selective modification of the lysine side chain while the peptide is still attached to the solid support.[4][5][6]

Comparative NMR Data Analysis

The following tables present representative ¹H and ¹³C NMR chemical shift data for two different lysine-containing peptides. Table 1 details the characterization of a glycated peptide synthesized using Fmoc-L-Lys(Boc)-OH, which serves as a proxy for the standard methodology. Table 2 provides data for a peptide synthesized with Fmoc-Lys(Mtt)-OH, illustrating the characterization of a peptide prepared with an alternative strategy that allows for orthogonal deprotection and side-chain modification.

Table 1: Representative ¹H and ¹³C NMR Data for a Glycated Peptide Synthesized Using Fmoc-L-Lys(Glc,Boc)-OH [7]

Peptide Sequence: AEFAEVSK(Glc)LVTDLTK Solvent: D₂O

Amino Acid ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Lys(Glc,Boc) (K) 4.25 (t)55.9
1.85, 1.75 (m)31.1
1.50 (m)23.4
1.68 (m)29.5
3.25, 3.15 (m)48.9
Glucosyl (Glc) H1'5.30 (d), 4.78 (d)95.8, 92.1
H2'3.80 (m)72.1
H3'3.95 (m)73.5
H4'3.75 (m)70.4
H5'3.85 (m)72.5
H6'3.90, 3.70 (m)61.7

Note: Data is extracted and adapted from a study on a glycated L-lysine-containing peptide, which demonstrates the typical chemical shifts observed for a lysine residue with a modified, Boc-protected side chain.[7]

Table 2: Representative ¹H and ¹³C NMR Data for a Peptide Containing Fmoc-Lys(Mtt)-OH [6]

Peptide Sequence: Ac-RGDS(Biotin-K)G Solvent: DMSO-d₆

Amino Acid ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Lys(Mtt) (K) 4.10 - 4.20 (m)54.5
1.55 - 1.70 (m)30.5
1.25 - 1.40 (m)23.0
1.40 - 1.55 (m)29.0
2.70 - 2.80 (m)40.0
Mtt Group Aromatic H7.10 - 7.40 (m)126.0 - 145.0
Methyl H2.25 (s)20.8

Note: This data is representative for a peptide where Fmoc-Lys(Mtt)-OH was used to allow for selective deprotection of the Mtt group and subsequent biotinylation of the lysine side chain. The chemical shifts reflect the final biotinylated peptide.[6]

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard manual steps for synthesizing a peptide on a solid support using Fmoc chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[3][8]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain by treating it with 20% piperidine in DMF. This is typically done for 5-10 minutes, followed by thorough washing with DMF.[8][9]

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-D-Lys(Boc)-OH or an alternative) and a coupling reagent (e.g., HBTU, HATU) in DMF.[10]

    • Add 5-6 equivalents of a base such as N,N-diisopropylethylamine (DIEA) to activate the amino acid.[6]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction for completion using a qualitative method like the Kaiser test.[8]

    • Wash the resin extensively with DMF and dichloromethane (DCM).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS). This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups like Boc.[10]

    • React for 2-3 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum.[10]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Protocol 2: NMR Sample Preparation and Characterization
  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in the appropriate deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.[11][12]

    • For peptides dissolved in water, add 5-10% D₂O to provide a lock signal for the NMR spectrometer.[11]

    • Adjust the pH of the sample if necessary, as chemical shifts can be pH-dependent.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to get an initial assessment of the sample's purity and folding.

  • 2D Homonuclear NMR:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically within the same amino acid residue. It is essential for assigning the protons within each amino acid's spin system.[11]

    • TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to show all protons within a spin system, even if they are not directly coupled. This is very useful for identifying complete amino acid spin systems (e.g., all protons from a lysine side chain).[11]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are bonded. NOESY is crucial for determining the peptide's three-dimensional structure and conformation by revealing through-space proximities between different amino acid residues.[11]

  • Heteronuclear NMR (Optional): If the peptide is isotopically labeled (e.g., with ¹³C or ¹⁵N), heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) can be performed to correlate protons with their directly attached carbon or nitrogen atoms, which greatly aids in resonance assignment.

Visualizations

The following diagrams illustrate the workflows for peptide synthesis using Fmoc-D-Lys(Boc)-OH and the subsequent NMR characterization process.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Resin Start: Swell Resin in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-D-Lys(Boc)-OH (or alternative) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Is sequence incomplete? Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Is sequence complete? Repeat->Deprotection Purification RP-HPLC Purification Cleavage->Purification FinalPeptide Purified Peptide Purification->FinalPeptide

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

NMR_Characterization_Workflow cluster_nmr NMR Characterization cluster_2d 2D Experiments SamplePrep Prepare NMR Sample (1-5 mM in deuterated solvent) OneD_H 1. Acquire 1D ¹H Spectrum SamplePrep->OneD_H TwoD_NMR 2. Acquire 2D NMR Spectra OneD_H->TwoD_NMR Purity/Folding OK COSY COSY (Through-bond J-coupling) TwoD_NMR->COSY TOCSY TOCSY (Full spin system) TwoD_NMR->TOCSY NOESY NOESY (Through-space < 5Å) TwoD_NMR->NOESY Assignment 3. Resonance Assignment Structure 4. Structure Calculation & Conformation Analysis Assignment->Structure COSY->Assignment TOCSY->Assignment NOESY->Assignment

Caption: Workflow for peptide characterization by NMR spectroscopy.

References

A Comparative Guide to Orthogonally Protected D-Lysine Derivatives for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity, high-yield target peptides. For the trifunctional amino acid D-lysine, with its reactive ε-amino group, an orthogonal protection strategy is essential for synthesizing complex peptides, including branched, cyclic, and labeled peptides. This guide provides an objective, data-supported comparison of Fmoc-D-Lys(Boc)-OPfp with other commonly used orthogonally protected D-lysine derivatives, offering insights for researchers, scientists, and drug development professionals.

Introduction to Orthogonal Protection in Peptide Synthesis

The core principle of orthogonal protection in SPPS is the use of multiple classes of protecting groups that can be selectively removed under distinct chemical conditions.[1] In the widely adopted Fmoc/tBu strategy, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while side-chain protecting groups are typically acid-labile (e.g., tBu, Boc, Trt).[2] This allows for the iterative deprotection of the Nα-amino group for peptide chain elongation without prematurely exposing reactive side chains. For applications requiring side-chain modification on the resin, a third layer of orthogonality is introduced by employing side-chain protecting groups that are labile to specific reagents other than acid or base.

This compound is a widely utilized building block in Fmoc-SPPS. The tert-butyloxycarbonyl (Boc) group provides robust protection for the ε-amino group of D-lysine, which can be removed with strong acid, typically during the final cleavage of the peptide from the resin.[2][3] The pentafluorophenyl (OPfp) ester is a pre-activated form that facilitates efficient coupling. However, for more complex synthetic strategies, alternative protecting groups for the lysine side chain offer distinct advantages in terms of their deprotection chemistry. This guide will compare the performance of this compound with derivatives bearing Alloc, Mtt, and ivDde protecting groups.

Comparative Analysis of D-Lysine Side-Chain Protecting Groups

The choice of a side-chain protecting group for D-lysine significantly impacts the synthetic strategy, particularly when on-resin side-chain modifications are required. The following sections and tables summarize the key characteristics and performance metrics of the most common orthogonal protecting groups.

Deprotection Conditions and Orthogonality

The primary differentiator between these protecting groups is their cleavage condition, which defines their orthogonality to the Fmoc/tBu strategy.

Protecting GroupChemical NameCleavage ReagentConditionsOrthogonal to Fmoc/tBu
Boc tert-ButyloxycarbonylStrong Acid (e.g., TFA)Typically >50% TFA in DCM, concomitant with final cleavage.No (cleaved with tBu groups)
Alloc AllyloxycarbonylPalladium(0) catalyst (e.g., Pd(PPh₃)₄)Neutral, in the presence of a scavenger (e.g., phenylsilane) in DCM.[4]Yes
Mtt 4-MethyltritylDilute Acid (e.g., TFA)1-2% TFA in DCM with scavengers (e.g., TIS).[5][6]Yes
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylHydrazine2-5% Hydrazine in DMF.[4]Yes
Performance in Model Peptide Synthesis

Direct quantitative comparisons of coupling efficiency and kinetics for this compound against its orthogonally protected counterparts are not extensively documented under identical conditions. However, a comparative study on the synthesis of a branched variant of the HIV-1 antibody epitope gp41659–671 provides valuable data on the final purity achieved using different lysine derivatives for side-chain branching.

Lysine Derivative Used for BranchingFinal Crude Peptide Purity (%)
Fmoc-Lys(Mmt)-OH79
Fmoc-Lys(Alloc)-OH82
Fmoc-Lys(ivDde)-OH93
Mmt (Monomethoxytrityl) is structurally and functionally similar to Mtt, being removed under very mild acidic conditions.[4]

This data suggests that for this particular branched peptide synthesis, the use of Fmoc-Lys(ivDde)-OH resulted in the highest crude purity.[4] While this compound was not included in this specific study, its performance is generally considered robust and reliable for standard peptide elongations, with high coupling efficiencies expected due to the OPfp activation.[7]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide on Rink Amide resin using the Fmoc/tBu strategy.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), a coupling agent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 x 1 min).

    • Monitor coupling completion with a Kaiser test.

  • Repeat Fmoc deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to the resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol for Selective Side-Chain Deprotection

The following are specific protocols for the on-resin deprotection of the ε-amino group of a D-lysine residue protected with Alloc, Mtt, or ivDde.

Alloc Deprotection [4]

  • Swell the peptide-resin in DCM.

  • Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (25 eq.) in DCM.

  • Add the solution to the resin and agitate under an inert atmosphere (e.g., Argon) for 2 hours.

  • Wash the resin with DCM, 0.5% DIPEA in DMF, and DMF.

Mtt Deprotection [5]

  • Swell the peptide-resin in DCM.

  • Prepare a solution of 1-2% TFA and 2-5% TIS in DCM.

  • Treat the resin with this solution for 5-10 minutes with agitation. Repeat as necessary.

  • Wash the resin with DCM, 10% DIPEA in DMF, and DMF.

ivDde Deprotection [4]

  • Swell the peptide-resin in DMF.

  • Prepare a solution of 2-5% hydrazine monohydrate in DMF.

  • Treat the resin with this solution for 5-15 minutes with agitation. Repeat as necessary.

  • Wash the resin with DMF.

Protocol for HPLC Analysis of Peptide Purity

High-performance liquid chromatography (HPLC) is the standard method for assessing peptide purity.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) at a concentration of 1 mg/mL. Filter the sample through a 0.22 µm filter.

  • Instrumentation: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) and a UV detector.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A typical gradient is 5% to 60% Mobile Phase B over 20-30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the absorbance at 214 nm or 220 nm.

  • Purity Calculation: The purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.

Visualizing Orthogonal Protection and SPPS Workflow

The following diagrams illustrate the concept of orthogonal protection and the experimental workflow for SPPS.

Orthogonal_Protection cluster_Fmoc Nα-Protection cluster_SideChain ε-Side Chain Protection Peptide Peptide-Resin (Fmoc-AA...-Lys(...)-...) Fmoc Fmoc Boc Boc Alloc Alloc Mtt Mtt ivDde ivDde Deprotection1 20% Piperidine in DMF Fmoc->Deprotection1 Base Labile Deprotection2 >50% TFA (Final Cleavage) Boc->Deprotection2 Strong Acid Labile Deprotection3 Pd(PPh₃)₄ Scavenger Alloc->Deprotection3 Pd(0) Labile Deprotection4 1-2% TFA in DCM Mtt->Deprotection4 Mild Acid Labile Deprotection5 2-5% Hydrazine in DMF ivDde->Deprotection5 Hydrazine Labile

Caption: Orthogonal deprotection strategies for D-lysine in Fmoc-SPPS.

SPPS_Workflow Start Start with Resin Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Cycle_Complete Cycle Complete? Kaiser_Test->Cycle_Complete Cycle_Complete->Fmoc_Deprotection No Selective_Deprotection 3. Selective Side-Chain Deprotection (Optional) Cycle_Complete->Selective_Deprotection Yes Final_Cleavage 5. Final Cleavage & Deprotection (TFA Cocktail) Cycle_Complete->Final_Cleavage Yes (No Modification) Side_Chain_Modification 4. On-Resin Modification (e.g., Branching, Cyclization) Selective_Deprotection->Side_Chain_Modification Side_Chain_Modification->Final_Cleavage Purification 6. Purification & Analysis (HPLC, MS) Final_Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The choice of a protecting group for the D-lysine side chain is a critical decision in the design of a solid-phase peptide synthesis strategy. This compound remains the workhorse for linear peptide synthesis within the standard Fmoc/tBu framework due to its stability and compatibility. However, for the synthesis of complex peptides requiring on-resin side-chain manipulation, a true orthogonal protecting group is necessary.

The experimental data suggests that ivDde can provide superior purity for certain complex structures like branched peptides.[4] The Alloc group offers a robust alternative, removable under neutral conditions with a palladium catalyst, while the Mtt group provides an acid-labile option that is orthogonal to the more strongly acid-labile tBu-based protecting groups.[5][6] The selection of the optimal D-lysine derivative ultimately depends on the specific synthetic target, the desired on-resin chemistry, and the overall protection scheme of the peptide. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific synthetic challenges.

References

A Comparative Guide to the Conformational Impact of D-Lysine Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the structural implications of amino acid modifications is paramount. The substitution of naturally occurring L-amino acids with their D-enantiomers is a common strategy to enhance peptide stability and modulate biological activity. This guide provides an objective comparison of how D-lysine incorporation affects peptide conformation, supported by experimental data and detailed protocols.

The introduction of a D-lysine residue into a peptide sequence composed of L-amino acids disrupts the native secondary structure. This is because D-amino acids have an inverted stereochemistry at their alpha-carbon, which locally alters the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This disruption can lead to significant changes in the peptide's overall three-dimensional shape, which in turn affects its function and interaction with biological targets.

Impact on Peptide Secondary Structure

The incorporation of D-lysine most notably affects α-helical and β-sheet structures, which are fundamental to the conformation of many bioactive peptides.

  • α-Helical Structures : L-amino acids naturally form right-handed α-helices. Introducing a D-amino acid like D-lysine is disruptive and generally decreases helical content.[1] The extent of this destabilization depends on the number and position of the D-lysine substitutions.[1] Studies on α-helix-rich miniproteins have shown that single L-to-D substitutions lead to significant destabilization, and multiple substitutions can result in a complete loss of the folded structure.[2][3] This progressive loss of helicity is a key factor in altering the peptide's biological properties, such as reducing its toxicity to eukaryotic cells while retaining antimicrobial activity.[1][4]

  • β-Sheet Structures : In peptides with a β-sheet-rich tertiary structure, the substitution of an L-amino acid with a D-amino acid can be even more destabilizing than in α-helices. Research has indicated that single L-to-D changes in such peptides can lead to complete unfolding at room temperature, as observed through Circular Dichroism (CD) measurements.[5]

Quantitative Comparison of Helical Content

The following table summarizes experimental data from Circular Dichroism (CD) spectroscopy, illustrating the impact of D-lysine substitutions on the helical content of the antimicrobial peptide CM15.

Peptide Sequence (D-lysine in lowercase)Number of D-Lysine SubstitutionsHelical Content (% of L-peptide CM15)Reference
CM15 (KWKLFKKIGAVLKVL)0100%[6]
D1,13 (kWKLFKKIGAVLkVL)2~84%[6]
D3,13 (KWkLFKKIGAVLkVL)2~69%[6]
D3,14 (KWkLFKKIGAVLKkL)2~69%[6]
D3,6,7,13,14 (KWkLFkkIGAVLkkL)5Random coil / No helical structure[6]

Table 1: Comparison of α-helical content in CM15 and its D-lysine substituted analogs, measured by CD spectroscopy in the presence of liposomes. The data shows a progressive loss of helical structure with an increasing number and strategic placement of D-lysine residues.[6]

Experimental Protocols

Accurate evaluation of conformational changes requires robust biophysical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Peptide Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Circular dichroism is a widely used technique to rapidly assess the secondary structure of peptides in solution.[7][8] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides.

1. Sample Preparation:

  • Purity : Ensure peptide samples are at least 95% pure as determined by HPLC and mass spectrometry.[9]

  • Concentration : Prepare peptide stock solutions and determine their concentration accurately, preferably by quantitative amino acid analysis.[7] For secondary structure measurements, final concentrations typically range from 0.3 to 0.5 mg/mL.[1]

  • Buffer : Dissolve the peptide in a suitable buffer that does not have high absorbance in the far-UV region (190-250 nm). Phosphate buffer is a common choice.[1] The total absorbance of the sample, buffer, and cuvette should be below 1.0 for high-quality data.[9]

2. Data Acquisition:

  • Instrument Setup : Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes before activating the lamp.[1]

  • Parameters :

    • Wavelength Range: 190 nm to 260 nm for secondary structure analysis.

    • Cuvette Path Length: Use a 1 mm or 0.1 mm quartz cuvette.

    • Temperature: Maintain a constant temperature, typically 20°C or 25°C, using a Peltier controller.[1]

    • Scan Speed: 50 nm/min.

    • Bandwidth: 1.0 nm.

    • Data Pitch: 0.5 nm.

    • Accumulations: Average at least three scans to improve the signal-to-noise ratio.

  • Measurement :

    • Record a baseline spectrum of the buffer in the same cuvette.

    • Record the spectrum of the peptide sample.

    • Subtract the baseline spectrum from the sample spectrum.

3. Data Analysis:

  • Conversion to Molar Ellipticity : Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * pathlength_cm * conc_mg/ml) where MRW is the mean residue weight (molecular weight / number of amino acids).

  • Structural Interpretation :

    • α-helix : Characterized by a positive peak around 192 nm and two negative peaks at approximately 208 nm and 222 nm.

    • β-sheet : Shows a negative band around 215-218 nm and a positive peak around 195 nm.

    • Random Coil : Typically displays a strong negative peak near 200 nm.

  • Quantification : Use deconvolution algorithms (e.g., BeStSel, K2D) to estimate the percentage of each secondary structure element from the CD spectrum.

Protocol 2: Peptide 3D Structure Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information about the three-dimensional structure of peptides in solution.[5]

1. Sample Preparation:

  • Concentration : Peptide concentration should be at least 0.5-1.0 mM, ideally higher for better signal quality.[10][11]

  • Volume : A typical sample volume is 450-500 µL.[11]

  • Solvent : Dissolve the peptide in a suitable buffer (e.g., phosphate buffer). The sample should contain 5-10% Deuterium Oxide (D₂O) for the instrument's lock system.[2][10]

  • pH : Maintain a pH below 7.5 if observation of amide protons is required.[10]

2. NMR Experiments for Structure Determination:

  • 1D ¹H Spectrum : Acquire a one-dimensional proton spectrum to check for overall folding and potential aggregation.[10]

  • 2D TOCSY (Total Correlation Spectroscopy) : This experiment identifies protons that are part of the same amino acid spin system (i.e., protons connected through bonds).

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) : This is the key experiment for structure determination. It identifies protons that are close in space (< 5 Å), regardless of whether they are bonded. The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the protons.[2]

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) : If the peptide is ¹⁵N-labeled, this experiment provides a fingerprint of the peptide, with one peak for each amino acid residue (except proline). It is very sensitive to changes in the chemical environment of the backbone.

3. Data Analysis and Structure Calculation:

  • Resonance Assignment : Use the TOCSY and NOESY spectra to assign all proton resonances to specific amino acids in the peptide sequence.[2]

  • Distance Restraints : Integrate the cross-peaks in the NOESY spectrum to derive distance restraints between protons.[2]

  • Dihedral Angle Restraints : Measure scalar coupling constants (e.g., ³JNHα) to obtain dihedral angle (φ) restraints.[5]

  • Structure Calculation : Use a molecular dynamics program (e.g., XPLOR-NIH, CYANA) to calculate a family of 3D structures that satisfy the experimental distance and dihedral angle restraints.

  • Structure Validation : Assess the quality of the calculated structures using programs like PROCHECK-NMR to evaluate stereochemical parameters.

Visualizing Workflows and Relationships

Diagrams are essential for illustrating complex experimental processes and the logical consequences of molecular modifications.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Biophysical & Functional Analysis cluster_results Data Interpretation L_Peptide Synthesize L-Lys Peptide Purify HPLC Purification & MS Verification L_Peptide->Purify D_Peptide Synthesize D-Lys Analog D_Peptide->Purify CD Circular Dichroism (CD) Purify->CD NMR NMR Spectroscopy Purify->NMR Protease Protease Stability Assay Purify->Protease Activity Biological Activity Assay Purify->Activity Conformation Compare Secondary/Tertiary Structure CD->Conformation NMR->Conformation Stability Compare Proteolytic Stability Protease->Stability Function Compare Biological Function Activity->Function Conformation->Function Structure-Activity Relationship Stability->Function

Workflow for evaluating D-lysine impact.

logical_relationship cluster_conformation Conformational Changes cluster_properties Biophysical & Biological Consequences Start Incorporate D-Lysine into L-Peptide Sequence Disruption Local Backbone Disruption Start->Disruption Secondary Loss of Secondary Structure (e.g., Helicity) Disruption->Secondary Tertiary Destabilization of Tertiary Fold Secondary->Tertiary Stability Increased Protease Resistance Tertiary->Stability Toxicity Reduced Cytotoxicity Tertiary->Toxicity Activity Altered Biological Activity Tertiary->Activity

References

Safety Operating Guide

Proper Disposal of Fmoc-D-Lys(Boc)-OPfp: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including the peptide coupling reagent Fmoc-D-Lys(Boc)-OPfp (Nα-Fmoc-Nε-Boc-D-lysine pentafluorophenyl ester). This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

I. Chemical and Safety Data

This compound is a solid, combustible organic compound.[1] While it may not be classified as hazardous under normal conditions, it is crucial to handle it with care, as its degradation products can be more toxic than the compound itself.[2]

Property Value Source
Chemical Formula C32H31F5N2O6[2][3]
Molecular Weight 634.6 g/mol [3]
Appearance White to off-white solid[4]
Hazards May be combustible at high temperatures.[2]
Hazardous Decomposition Products Carbon oxides (CO, CO2), Nitrogen oxides (NO, NO2), Halogenated compounds, Hydrogen fluoride.[2]

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Splash goggles or safety glasses with side shields.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: A dust respirator or an approved/certified respirator should be used to avoid inhalation of the product, especially if dust is generated.[2]

  • Body Protection: A lab coat or full suit is recommended.[2]

III. Disposal Workflow

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[5] This typically involves incineration at a permitted facility.

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify Waste B Segregate Waste A->B Solid Organic Waste C Label Container B->C Clearly identify contents D Store in a cool, well-ventilated area C->D E Away from heat and ignition sources D->E F Arrange for pickup by a licensed waste disposal service E->F G Transport to a permitted incineration facility F->G cluster_properties Chemical Properties cluster_regulations Regulatory Compliance cluster_disposal_method Disposal Method A Solid, Organic Compound F Licensed Chemical Waste Incineration A->F B Contains Fluorine B->F C Combustible C->F D Toxic Degradation Products D->F E Federal, State, and Local Regulations E->F

References

Essential Safety and Operational Guide for Handling Fmoc-D-Lys(Boc)-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe and effective handling of Nα-Fmoc-Nε-Boc-D-lysine pentafluorophenyl ester (Fmoc-D-Lys(Boc)-OPfp), a critical reagent in solid-phase peptide synthesis. This document provides immediate, procedural guidance on personal protective equipment, operational protocols, and disposal plans to ensure laboratory safety and experimental integrity.

Immediate Safety and Handling Protocols

This compound is a chemical compound that requires careful handling to mitigate potential health risks. The primary hazards include skin, eye, and respiratory tract irritation. Adherence to the following safety protocols is mandatory.

Personal Protective Equipment (PPE):

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust provide a complete seal around the eyes to protect against dust and splashes.
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Butyl rubber gloves offer excellent resistance to a wide variety of chemicals but may not perform as well with halogenated solvents. Nitrile gloves are a good alternative for protection against incidental splashes. Always inspect gloves for integrity before use and replace them immediately if contact with the chemical occurs.
Body Protection Laboratory CoatA standard laboratory coat is required to prevent skin contact. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Fume HoodAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.

First Aid Measures:

In the event of exposure, immediate action is critical:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.

Operational Plan: A Step-by-Step Workflow

The following workflow outlines the safe handling of this compound from receipt to disposal, ensuring a controlled and safe laboratory environment.

cluster_prep Preparation cluster_handling Handling & Synthesis cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood Ensure Safe Environment handling_weigh Weigh Compound in Fume Hood prep_fume_hood->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Coupling Reaction handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate Post-Reaction cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via Certified Channels cleanup_segregate->cleanup_dispose

Safe handling workflow for this compound.

Experimental Protocol: Manual Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol details a standard procedure for coupling this compound to a resin-bound peptide during manual Fmoc-SPPS. This is a representative example; specific quantities may need to be adjusted based on the scale of the synthesis and the specific peptide sequence.

Materials:

  • Fmoc-protected peptide-resin (with a free N-terminal amine)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Reaction vessel with a sintered glass frit

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling:

    • Place the peptide-resin in the reaction vessel.

    • Add DMF (approximately 10 mL per gram of resin) and allow the resin to swell for 15-30 minutes with gentle agitation.[1]

    • Drain the DMF.[1]

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.[2]

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

  • Coupling of this compound:

    • Dissolve this compound (typically 1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.

    • Add the amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature. The reaction time can range from 1 to 2 hours.[3]

    • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test (the beads remain colorless or yellowish) indicates a complete reaction.

  • Washing:

    • After a complete coupling, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted amino acid and byproducts.

    • Wash the resin with DCM (3-5 times) to prepare for the next deprotection step or for drying.

  • Capping (Optional):

    • If the coupling reaction is incomplete (as indicated by a positive Kaiser test), any unreacted N-terminal amines can be "capped" to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in DMF.

Disposal Plan

Proper disposal of waste generated from the use of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Halogenated Organic Waste: All liquid waste containing this compound, its solutions, and any solvents used for washing (like DCM and DMF) should be collected in a designated, clearly labeled, and sealed container for halogenated organic waste. This is due to the presence of the pentafluorophenyl group.

  • Solid Waste: Contaminated solid waste, including used gloves, weighing paper, and any absorbent materials from spills, must be collected in a separate, sealed container labeled as hazardous solid waste.

  • Byproduct Waste: The coupling reaction will produce pentafluorophenol as a byproduct. This is also a halogenated organic compound and must be disposed of accordingly.

Disposal Procedure:

  • Containerization: Use dedicated, leak-proof containers that are chemically compatible with the waste. Ensure containers are tightly sealed to prevent the release of vapors.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents, including "Halogenated Organic Compounds."

  • Storage: Store waste containers in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of this chemical or its waste down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-d-lys(boc)-opfp
Reactant of Route 2
Reactant of Route 2
Fmoc-d-lys(boc)-opfp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.